Amino-PEG4-GGFG-Dxd
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H66FN9O15 |
|---|---|
Molekulargewicht |
1088.1 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C53H66FN9O15/c1-3-53(72)36-22-41-49-34(27-63(41)51(70)35(36)28-78-52(53)71)48-38(10-9-33-31(2)37(54)23-39(62-49)47(33)48)60-46(68)29-77-30-59-44(66)25-58-50(69)40(21-32-7-5-4-6-8-32)61-45(67)26-57-43(65)24-56-42(64)11-13-73-15-17-75-19-20-76-18-16-74-14-12-55/h4-8,22-23,38,40,72H,3,9-21,24-30,55H2,1-2H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t38-,40-,53-/m0/s1 |
InChI-Schlüssel |
SCJCAOCGTRKMQY-KJDBIWOKSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of Amino-PEG4-GGFG-Dxd, a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document elucidates the distinct roles of its constituent components: the payload Dxd (a potent topoisomerase I inhibitor), the enzymatically cleavable tetrapeptide linker (GGFG), and the polyethylene (B3416737) glycol spacer (PEG4) with a terminal amino group for conjugation. A detailed exposition of the mechanism, from lysosomal cleavage to the induction of apoptosis and the significant bystander effect, is presented. Furthermore, this guide includes a compilation of quantitative data on cytotoxicity and linker stability, detailed experimental protocols for the evaluation of this class of molecules, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in the field of targeted cancer therapy.
Introduction
This compound is a critical component in the design of advanced antibody-drug conjugates. It comprises a potent cytotoxic agent, Dxd, which is a derivative of exatecan, linked via a sophisticated linker system. This system is engineered for stability in systemic circulation and for specific cleavage within the tumor microenvironment, thereby minimizing off-target toxicity and enhancing the therapeutic index. The core components of this drug-linker are:
-
Dxd (Deruxtecan): A highly potent topoisomerase I inhibitor that induces DNA damage and subsequent apoptosis in cancer cells.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that serves as a substrate for lysosomal proteases, primarily cathepsins, which are often upregulated in tumor cells.
-
PEG4 (Polyethylene Glycol): A four-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Amino Group: A terminal functional group that allows for covalent conjugation to a monoclonal antibody or other targeting moieties.
This guide will delve into the intricate mechanism by which ADCs incorporating this compound exert their therapeutic effects.
Molecular Structure and Components
The rational design of this compound integrates distinct functionalities to achieve targeted drug delivery and controlled payload release.
Detailed Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound linker-payload system is a multi-step process that begins with targeted delivery and culminates in broad anti-tumor activity.
ADC Binding, Internalization, and Trafficking
When conjugated to a monoclonal antibody, the resulting ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal pathway to the lysosomes, which are acidic organelles rich in degradative enzymes.
Enzymatic Cleavage of the GGFG Linker
Within the lysosome, the acidic environment (pH 4.5-5.0) and the presence of highly active proteases facilitate the cleavage of the GGFG linker. Cathepsin L is the primary enzyme responsible for the hydrolysis of the GGFG sequence, although Cathepsin B also contributes to this process, albeit with lower efficiency.[1] Studies have demonstrated that Cathepsin L can achieve nearly complete release of the payload from a GGFG-linked ADC within 72 hours.[1] The cleavage occurs between the phenylalanine and glycine (B1666218) residues, releasing the Dxd payload into the cytoplasm of the cancer cell.
Topoisomerase I Inhibition and Induction of Apoptosis
Once liberated, Dxd is free to exert its cytotoxic effect. Due to its high membrane permeability, Dxd can readily diffuse from the cytoplasm into the nucleus. In the nucleus, Dxd targets and inhibits topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Dxd prevents the re-ligation of single-strand breaks. These stabilized single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to cell cycle arrest and the initiation of the apoptotic cascade, ultimately resulting in programmed cell death.
The Bystander Killing Effect
A clinically significant feature of Dxd is its ability to induce a potent "bystander effect." The high membrane permeability of the Dxd payload allows it to diffuse out of the antigen-positive target cell and into the surrounding tumor microenvironment.[2] This enables Dxd to kill neighboring tumor cells, including those that may have low or no expression of the target antigen. This bystander killing effect is crucial for overcoming tumor heterogeneity and enhancing the overall anti-tumor efficacy of the ADC.[2]
Quantitative Data
The following tables summarize key quantitative data related to the performance of Dxd and ADCs utilizing GGFG linkers.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | HER2 Status | Compound | IC50 (ng/mL) | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | Positive | T-DXd | 1.94 | - | [2] |
| HCC1419 | Breast Cancer | Positive | T-DXd | 18.3 | - | [2] |
| ZR-75-1 | Breast Cancer | Low | T-DXd | 30.25 | - | [2] |
| NCI-N87 | Gastric Cancer | Positive | T-DXd | 15.3 | - | [2] |
| SNU-216 | Gastric Cancer | Positive | T-DXd | 102 | - | [2] |
| Pediatric Cancer Cell Lines | Various | - | Dxd | - | 0.90 (Median) | [3] |
Note: The conversion of ng/mL to nM depends on the molecular weight of the specific ADC construct, which can vary.
Table 2: Linker Stability and Cleavage Kinetics
While specific kinetic parameters (Km, kcat) for the cleavage of the GGFG linker by cathepsins are not widely available in the public domain, the following table provides illustrative data on the stability of GGFG-linked ADCs and representative kinetic values for cathepsin activity on other peptide substrates.
| Parameter | Condition | Value | Reference |
| Plasma Stability | |||
| Payload Release | Mouse, Rat, or Human Plasma (21 days) | 1-2% | - |
| Payload Release | Mouse Serum (14 days) | ~6.6% | [4] |
| Payload Release | Human Serum (14 days) | Near Limit of Detection | [4] |
| Illustrative Enzymatic Cleavage | |||
| Enzyme | Cathepsin L | - | [1] |
| Substrate Concentration | 1 µM | - | [1] |
| Incubation Time | 4 hours | - | [1] |
| % Payload Release | >90% | - | [1] |
| Enzyme | Cathepsin B | - | [1] |
| Substrate Concentration | 1 µM | - | [1] |
| Incubation Time | 4 hours | - | [1] |
| % Payload Release | ~20-30% | - | [1] |
| Representative Cathepsin L Kinetics | |||
| Substrate | Z-Phe-Arg-AMC | - | [5] |
| Km | - | 0.77 µM | [5] |
| kcat | - | 1.5 s⁻¹ | [5] |
Experimental Protocols
Detailed and reproducible protocols are crucial for the preclinical evaluation of ADCs.
In Vitro Cathepsin-Mediated Linker Cleavage Assay
Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human cathepsin.
Materials:
-
ADC construct with this compound linker
-
Recombinant human Cathepsin L or B
-
Assay Buffer: 25 mM MES, pH 5.0
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)
-
Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard
-
HPLC-MS/MS system
Procedure:
-
Enzyme Activation: Activate recombinant cathepsin by incubating it in the Activation Buffer at 37°C for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (at a final concentration of ~1 µM) with the activated cathepsin in the Assay Buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an excess of the cold Quenching Solution to stop the enzymatic reaction and precipitate the protein.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released Dxd payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Cell Viability (MTT) Assay
Objective: To determine the in vitro cytotoxicity of an ADC or the free Dxd payload against cancer cell lines and calculate the IC50 value.
Materials:
-
Target cancer cell lines (e.g., HER2-positive, HER2-low)
-
Complete cell culture medium
-
ADC or Dxd test article
-
96-well sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Preparation: Prepare serial dilutions of the ADC or Dxd in complete cell culture medium.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only control wells.
-
Incubation: Incubate the plates for a fixed period (e.g., 72-96 hours).[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data as % viability versus drug concentration and use a sigmoidal dose-response curve to determine the IC50 value.[1]
Topoisomerase I Relaxation Assay
Objective: To assess the inhibitory activity of released Dxd on human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Dxd test compound dissolved in DMSO
-
STEB (Stop Buffer)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing 10x Assay Buffer, supercoiled pBR322 DNA, and water.
-
Inhibitor Addition: Aliquot the reaction mix into microfuge tubes. Add DMSO (for control) or varying concentrations of Dxd to the respective tubes.
-
Enzyme Addition: Add a predetermined amount of human topoisomerase I to each tube (except for the no-enzyme control) to initiate the reaction. The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.
-
Gel Electrophoresis: Load the aqueous supernatant onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified to determine the IC50 of the inhibitor.
Conclusion
The this compound drug-linker represents a highly sophisticated and effective platform for the development of targeted cancer therapies. Its design, which ensures plasma stability and selective payload release via lysosomal proteases, enables the controlled delivery of the potent topoisomerase I inhibitor, Dxd, to tumor cells. The high membrane permeability of Dxd further contributes to a significant bystander effect, addressing the challenge of tumor heterogeneity. The experimental protocols and quantitative data presented in this guide provide a framework for the detailed characterization and preclinical evaluation of ADCs incorporating this advanced linker-payload system, which is essential for the continued advancement of next-generation targeted cancer therapeutics.
References
The Pivotal Role of the Amino-PEG4 Spacer in Enhancing Antibody-Drug Conjugate Stability and Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the ADC. A key challenge in ADC development is managing the often hydrophobic nature of potent payloads, which can lead to issues with solubility, aggregation, and premature drug release. The incorporation of hydrophilic spacers, such as the Amino-PEG4 moiety, into the linker design has emerged as a crucial strategy to overcome these hurdles. This technical guide provides an in-depth analysis of the role of the Amino-PEG4 spacer in enhancing ADC stability and solubility, supported by quantitative data and detailed experimental protocols.
The Amino-PEG4 spacer, a tetraethylene glycol chain with a terminal amine group, imparts a desirable hydrophilic character to the ADC construct. This hydrophilicity helps to create a hydration shell around the hydrophobic payload, mitigating aggregation and improving aqueous solubility.[1] This enhancement in physicochemical properties contributes to a more stable and homogeneous ADC product, which is essential for predictable in vivo behavior and therapeutic efficacy.[2]
Enhancing Solubility and Stability with Amino-PEG4 Spacers
The inclusion of an Amino-PEG4 spacer within the ADC linker architecture offers several distinct advantages that collectively improve the therapeutic index of the conjugate.
Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[3][4] This aggregation can trigger immunogenicity, accelerate clearance from circulation, and reduce the overall efficacy of the therapeutic.[1] The hydrophilic nature of the PEG4 spacer counteracts this hydrophobicity, enhancing the solubility of the entire ADC construct and minimizing the propensity for aggregation.[][6] This allows for the development of ADCs with higher DARs without compromising their biophysical properties.[7]
Enhanced Pharmacokinetics: PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic proteins.[6][8] The Amino-PEG4 spacer, although a short PEG chain, contributes to an increased hydrodynamic radius of the ADC.[9][10] This can lead to reduced renal clearance and a prolonged circulation half-life, allowing for greater accumulation of the ADC at the tumor site.[3][9][11]
Reduced Non-Specific Binding and Immunogenicity: The hydration shell formed by the hydrophilic PEG4 spacer can shield the hydrophobic payload from non-specific interactions with other proteins and surfaces in the bloodstream.[9] This "stealth" effect minimizes non-specific uptake by healthy tissues, thereby reducing off-target toxicity.[9] Furthermore, by masking potential epitopes on the payload or linker, the PEG spacer can help to reduce the immunogenic potential of the ADC.[7][9]
Spatial Separation: The defined length of the PEG4 spacer provides critical spatial separation between the large antibody and the cytotoxic payload.[12][13] This separation can be crucial to ensure that the antibody's binding to its target antigen is not sterically hindered by the payload and that the payload can be efficiently released and exert its cytotoxic effect upon internalization into the target cell.
Quantitative Impact of PEG Spacers on ADC Properties
The length of the PEG spacer is a critical parameter that can be modulated to fine-tune the properties of an ADC. While longer PEG chains generally lead to more significant improvements in pharmacokinetics, they can sometimes result in reduced in vitro potency.[2][11] Shorter PEG chains, like PEG4, often provide a good balance between improved solubility and stability while maintaining high potency.[2]
| Property | Impact of PEG4 Spacer | Quantitative Data Summary |
| Solubility | Increases overall ADC solubility, especially for hydrophobic payloads. | ADCs with PEGylated linkers allow for higher drug-to-antibody ratios (DARs > 6) by preventing payload aggregation.[7] The use of a PEG spacer can enable bioconjugation in aqueous buffers with minimal organic co-solvents.[14] |
| Stability (in vitro) | Reduces aggregation and premature payload deconjugation. | An ADC with a PEG4 spacer showed 22% payload loss in mouse plasma after 24 hours.[15][16] In comparison, a similar ADC with a longer PEG8 linker exhibited only 12% payload loss in the same timeframe, indicating that longer PEG chains can offer greater stability.[15] |
| Pharmacokinetics (in vivo) | Can lead to a moderate increase in circulation half-life compared to non-PEGylated ADCs. | The inclusion of hydrophilic PEG linkers can lead to up to a 77% improvement in the on-target to off-target signal ratio in vivo.[14] |
| In Vitro Potency | Generally maintains high in vitro potency. | Shorter PEG linkers (e.g., PEG2, PEG4) are often associated with high in vitro potency.[2] |
Experimental Protocols for Assessing Stability and Solubility
A thorough evaluation of an ADC's stability and solubility is critical during preclinical development. The following are detailed methodologies for key experiments to assess the impact of an Amino-PEG4 spacer.
Protocol 1: In Vitro Plasma Stability Assay (Payload Deconjugation)
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time, which is a key indicator of linker stability.
Materials:
-
Test ADC (with Amino-PEG4 linker)
-
Control ADC (e.g., with a different linker or no PEG spacer)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid)
-
LC-MS system (High-Resolution Mass Spectrometer coupled with HPLC)
Procedure:
-
ADC Incubation: Thaw the plasma at 37°C. Dilute the test and control ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a parallel control sample by diluting the ADCs in PBS.[15]
-
Incubate all samples at 37°C with gentle agitation for a time course, typically up to 7 days.[17]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).[15] Immediately freeze the collected samples at -80°C to stop any further reactions.[17]
-
ADC Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[18]
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.[17]
-
Elute the captured ADC from the beads using the elution buffer.[18]
-
LC-MS Analysis: Analyze the eluted samples using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates payload loss.[17][18]
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample, which is a measure of its physical stability.
Materials:
-
Test ADC (with Amino-PEG4 linker)
-
SEC-HPLC system with a UV detector
-
SEC column suitable for protein separation (e.g., TSKgel G3000SWxl)
-
Mobile Phase (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.[19]
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Perform an isocratic elution with the mobile phase at a typical flow rate of 0.5-1.0 mL/min.[19]
-
Detection: Monitor the eluate at a wavelength of 280 nm.[1]
-
Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later). Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.[1]
Protocol 3: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of an ADC, which is influenced by the presence of hydrophilic linkers like Amino-PEG4.
Materials:
-
Test ADC (with Amino-PEG4 linker)
-
HIC-HPLC system with a UV detector
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[12]
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).[12]
-
Injection and Elution: Inject the prepared sample onto the column. The ADC will bind to the hydrophobic stationary phase.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC. More hydrophobic species will elute later (at lower salt concentrations).
-
Detection: Monitor the absorbance at 280 nm.[1]
-
Data Analysis: Compare the retention time of the ADC with the Amino-PEG4 linker to a control ADC without the PEG spacer. A shorter retention time indicates lower hydrophobicity.
Visualizing Workflows and Pathways
Understanding the experimental processes and biological context is crucial for ADC development. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. labinsights.nl [labinsights.nl]
- 8. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. benchchem.com [benchchem.com]
The GGFG Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a cornerstone in the design of modern, enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). Its strategic design allows for high stability in systemic circulation and specific, efficient cleavage by lysosomal proteases within the tumor microenvironment. This targeted release mechanism is critical for minimizing off-target toxicity and maximizing the therapeutic window of the ADC. This guide provides a comprehensive technical overview of the GGFG linker's function, the mechanisms governing its cleavage, and detailed experimental protocols for its evaluation.
Mechanism of Action: From Systemic Circulation to Payload Release
An ADC featuring a GGFG linker operates through a multi-step process that ensures the targeted delivery of a cytotoxic payload to cancer cells.[1]
-
Systemic Circulation: Post-administration, the ADC circulates in the bloodstream. The GGFG linker is designed to be stable at physiological pH (~7.4), preventing the premature release of the highly potent payload and minimizing systemic toxicity.[2][3]
-
Tumor Targeting and Internalization: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome.[2] The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome, particularly cathepsins, facilitate the enzymatic cleavage of the GGFG tetrapeptide sequence.[2][3]
-
Payload Release and Cytotoxicity: The cleavage of the GGFG linker, often occurring between the phenylalanine and the C-terminal glycine (B1666218) residue, liberates the cytotoxic payload.[4] If a self-immolative spacer (like p-aminobenzyl carbamate (B1207046) - PABC) is used, it disintegrates following peptide cleavage, ensuring the release of the payload in its fully active form.[1] The released drug can then exert its cytotoxic effect, for instance, by intercalating with DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.[1]
Quantitative Data on GGFG Linker Performance
The effectiveness of a GGFG linker is determined by its stability in plasma and its susceptibility to cleavage by specific lysosomal enzymes. While direct head-to-head comparative studies are often limited by variations in experimental conditions, the following tables summarize key performance indicators for GGFG and other common cleavable linkers.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Sequence | Stability in Human Plasma | Cleavage Trigger | Key Considerations |
| Protease-Cleavable | GGFG | High | Cathepsin B/L | Good balance of stability and conditional release. Clinically validated. |
| Protease-Cleavable | Val-Cit | High | Cathepsin B | Widely used; may have some susceptibility to neutrophil elastase. |
| pH-Sensitive | Hydrazone | Moderate to High | Acidic pH (5.0-6.0) | Stability can be variable; risk of premature release in acidic tumor microenvironments. |
| Redox-Sensitive | Disulfide | Moderate | High GSH levels | Can be susceptible to reduction by other thiols in circulation. |
Note: Stability is a relative measure and can be influenced by the specific antibody, payload, and conjugation site.[3]
Table 2: Illustrative Enzymatic Cleavage Data
| Parameter | Cathepsin L | Cathepsin B |
| Substrate Concentration | 1 µM | 1 µM |
| Enzyme Concentration | 20 nM | 20 nM |
| Incubation Time | 4 hours | 4 hours |
| Illustrative % Payload Release | >90% | ~20-30% |
Note: This data is illustrative and based on typical performance. The GGFG linker is known to be more responsive to Cathepsin L than Cathepsin B.[4]
Table 3: Comparative In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Payload | Cell Line | Target | Approx. IC50 (ng/mL) |
| GGFG | Exatecan Derivative (DXd) | SK-BR-3 (HER2+) | HER2 | ~1-10 |
| Val-Cit | MMAE | Karpas 299 (CD30+) | CD30 | ~5-15 |
| Non-Cleavable (SMCC) | DM1 | BT-474 (HER2+) | HER2 | ~100-1000 |
Note: IC50 values are highly dependent on the specific ADC, cell line, antigen expression level, and assay duration.[5]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of ADCs with GGFG linkers.
Cathepsin B/L Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by purified lysosomal proteases.
Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B or Cathepsin L.
Materials:
-
GGFG-linked ADC
-
Recombinant human Cathepsin B or L
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B/L according to the manufacturer's protocol, typically by pre-incubating in assay buffer containing DTT at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) with pre-warmed assay buffer.
-
Initiation: Start the reaction by adding the activated Cathepsin B/L (e.g., final concentration of 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Immediately stop the reaction in each aliquot by adding 3 volumes of cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in a physiological matrix, predicting its behavior in vivo.
Objective: To determine the rate of premature payload release from an ADC in human and/or mouse plasma.
Materials:
-
ADC with GGFG linker
-
Human and/or mouse plasma (heparinized)
-
Immuno-affinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Incubation: Spike the ADC into the plasma to a final concentration of approximately 50-100 µg/mL. Incubate the mixture at 37°C.
-
Sample Collection: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C to halt any reaction.[2]
-
Immuno-capture: Thaw the samples and capture the ADC from the plasma matrix using Protein A/G magnetic beads. This step isolates the ADC from most plasma proteins.[2]
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.
-
Analysis:
-
For average Drug-to-Antibody Ratio (DAR): Elute the intact ADC from the beads and analyze by LC-MS.
-
For conjugated payload: Digest the captured ADC on-bead (e.g., with papain) to release the linker-payload fragment for more sensitive LC-MS/MS quantification.
-
-
Data Analysis: Calculate the average DAR or the concentration of the conjugated payload at each time point. Plot the results over time to determine the ADC's plasma half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the in vitro potency of the ADC against cancer cell lines.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload for controls
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 100 µL of the solutions to the respective wells. Include untreated cells as a control.[5]
-
Incubation: Incubate the plates for a period sufficient for ADC internalization and cytotoxicity (typically 72-120 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Synthesis and Characterization Workflow
The synthesis of a GGFG-linker-payload conjugate is a multi-step process, followed by conjugation to the antibody and thorough characterization of the resulting ADC.
References
The Core Mechanism of Dxd (Deruxtecan) as a Topoisomerase I Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dxd, the payload component of the highly successful antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (B607063) (T-DXd), is a potent, synthetic derivative of the camptothecin (B557342) analogue exatecan.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[3][4][5] By targeting this enzyme, Dxd induces significant DNA damage, ultimately leading to apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of Dxd, detailing its interaction with topoisomerase I, the ensuing cellular consequences, and the experimental methodologies used to characterize its activity.
The Role of Topoisomerase I in DNA Replication
Topoisomerase I is a nuclear enzyme responsible for resolving DNA supercoiling that occurs during replication and transcription.[2] It achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[2] This process is essential for maintaining the integrity of the genome during cell division.
Dxd's Mechanism of Topoisomerase I Inhibition
Dxd exerts its cytotoxic effects by trapping topoisomerase I in a covalent complex with DNA.[1][6] The specific steps are as follows:
-
Binding to the Topoisomerase I-DNA Complex: Dxd intercalates into the DNA at the site of the topoisomerase I-mediated single-strand break. It forms a stable ternary complex with both the enzyme and the DNA.[] This stabilization prevents the re-ligation of the DNA strand, which is the final step in the topoisomerase I catalytic cycle.[2]
-
Formation of Cleavage Complexes: The trapping of the enzyme-DNA-Dxd ternary complex results in an accumulation of "cleavage complexes."[6] These complexes represent a form of DNA damage, as they are essentially stalled single-strand breaks.
-
Induction of DNA Double-Strand Breaks: During the S-phase of the cell cycle, the collision of the replication fork with these stable cleavage complexes leads to the conversion of the single-strand breaks into more lethal DNA double-strand breaks.[6]
The following diagram illustrates the core mechanism of Dxd-mediated topoisomerase I inhibition.
Caption: Dxd traps the Topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis.
Cellular Consequences of Dxd-Mediated DNA Damage
The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR). This signaling cascade ultimately determines the fate of the cancer cell.
DNA Damage Response (DDR) Pathway Activation
Upon Dxd-induced DNA damage, several key proteins in the DDR pathway are activated through phosphorylation, including:
-
ATM (Ataxia-Telangiectasia Mutated): A primary sensor of DNA double-strand breaks.
-
Chk2 (Checkpoint Kinase 2): A downstream effector of ATM that plays a crucial role in cell cycle arrest.
-
γH2AX (phosphorylated H2A.X): A histone variant that is rapidly phosphorylated at sites of DNA double-strand breaks and serves as a biomarker for DNA damage.
-
Rad51: A key protein involved in homologous recombination repair, which forms nuclear foci at sites of DNA damage.[1]
The activation of these proteins initiates signaling cascades that lead to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. However, the extensive and irreparable DNA damage caused by Dxd often overwhelms the cell's repair capacity, leading to the initiation of apoptosis.
The following diagram depicts the Dxd-induced DNA Damage Response pathway.
Caption: Dxd induces DNA double-strand breaks, activating the DDR pathway and leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Dxd Activity
The potency of Dxd as a topoisomerase I inhibitor and a cytotoxic agent has been quantified in various preclinical studies.
Topoisomerase I Inhibition
The inhibitory activity of Dxd against purified human topoisomerase I is typically measured using a DNA relaxation assay. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Value | Reference |
| IC50 (Topoisomerase I) | 0.31 µM | [3][5][] |
In Vitro Cytotoxicity
The cytotoxic effect of Dxd and T-DXd has been evaluated in a range of human cancer cell lines. The IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
| Cell Line | Cancer Type | Dxd IC50 (nM) | T-DXd IC50 (ng/mL) | Reference |
| KPL-4 | Breast Cancer | 1.43 | 26.8 | [3][] |
| NCI-N87 | Gastric Cancer | - | 25.4 | [3][] |
| SK-BR-3 | Breast Cancer | - | 6.7 | [3][] |
| MDA-MB-468 | Breast Cancer | 4.07 | >10,000 | [3][] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Dxd.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of topoisomerase I.
Principle: Supercoiled plasmid DNA migrates faster through an agarose (B213101) gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An inhibitor of topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled form.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a topoisomerase I assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Inhibitor Addition: Add varying concentrations of Dxd (or the test compound) to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add a fixed amount of purified human topoisomerase I enzyme to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band at increasing concentrations of the inhibitor.
The following diagram illustrates the workflow for a topoisomerase I DNA relaxation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 5. Profile of Trastuzumab Deruxtecan in the Management of Patients with HER2-Positive Unresectable or Metastatic Breast Cancer: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture: A Technical Guide to the Amino-PEG4-GGFG-Dxd Linker-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
The Amino-PEG4-GGFG-Dxd is a highly specialized linker-drug conjugate that forms a critical component of advanced Antibody-Drug Conjugates (ADCs). Its modular design enables the targeted delivery of a potent cytotoxic payload to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides an in-depth exploration of the structural components, their functions, and the underlying principles that govern the efficacy of this conjugate.
Core Structural Components
The this compound conjugate is a meticulously designed chemical entity, comprising four key structural motifs: a reactive amino group, a hydrophilic PEG4 spacer, an enzymatically cleavable GGFG peptide linker, and the cytotoxic topoisomerase I inhibitor, Dxd (deruxtecan). Each component plays a pivotal role in the overall performance of the resulting ADC.
| Component | Chemical Name/Type | Key Function(s) |
| Amino Group | Primary Amine (-NH2) | Provides a reactive site for conjugation to a monoclonal antibody, typically via activated carboxylic acids or other amine-reactive functionalities. |
| PEG4 Spacer | Tetraethylene Glycol | Enhances hydrophilicity and solubility of the ADC, reduces aggregation, improves pharmacokinetics, and provides spatial separation between the antibody and the payload.[1][2][3] |
| GGFG Peptide | Glycine-Glycine-Phenylalanine-Glycine | Serves as a protease-sensitive linker, designed for selective cleavage by lysosomal enzymes (e.g., cathepsins) that are abundant in the tumor microenvironment.[4][5] |
| Dxd (Deruxtecan) | Exatecan Derivative | A potent topoisomerase I inhibitor that induces DNA damage and apoptotic cell death upon release within the target cancer cell.[6][7][8] |
In-depth Analysis of Structural Components
The Amino Group: A Gateway for Conjugation
The terminal primary amine is the initial point of connection to the targeting antibody. This functional group is typically exploited for covalent bond formation with complementary reactive groups on the antibody, such as activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on lysine (B10760008) residues or other engineered sites. The stability of this linkage is paramount to ensure the integrity of the ADC in systemic circulation.
The PEG4 Spacer: Optimizing Physicochemical Properties
The inclusion of a tetraethylene glycol (PEG4) spacer is a strategic design choice to overcome the challenges associated with the hydrophobicity of many cytotoxic payloads.[2][3] The hydrophilic nature of the PEG4 moiety imparts several critical advantages:
-
Enhanced Solubility and Reduced Aggregation: By counteracting the hydrophobicity of the Dxd payload, the PEG4 spacer improves the overall aqueous solubility of the ADC, mitigating the risk of aggregation which can lead to immunogenicity and altered pharmacokinetic profiles.[1][2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of the conjugate, which often leads to a longer circulation half-life by reducing renal clearance.[3]
-
Spatial Separation: The defined length of the PEG4 spacer provides critical distance between the bulky antibody and the cytotoxic drug.[2] This separation can prevent steric hindrance and preserve the antigen-binding affinity of the antibody.
The GGFG Peptide Linker: Ensuring Targeted Payload Release
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a cornerstone of modern cleavable linker technology in ADCs.[4][5] Its design is predicated on the differential protease activity between the systemic circulation and the tumor microenvironment.
-
Circulatory Stability: The GGFG linker is engineered to be stable in the bloodstream, preventing the premature release of the highly potent Dxd payload and minimizing off-target toxicity.[4]
-
Enzymatic Cleavage: Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[4] The acidic environment and high concentrations of lysosomal proteases, such as cathepsin B and L, facilitate the specific cleavage of the GGFG peptide, typically between the phenylalanine and glycine (B1666218) residues.[4] This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.
Dxd (Deruxtecan): The Cytotoxic Payload
Deruxtecan (B607063) (Dxd) is a highly potent derivative of exatecan, a topoisomerase I inhibitor.[7] Its mechanism of action is central to the therapeutic effect of ADCs employing this payload.
-
Topoisomerase I Inhibition: Once released from the linker, Dxd is free to exert its cytotoxic effect. It intercalates into DNA and stabilizes the topoisomerase I-DNA complex, leading to the accumulation of single-strand DNA breaks.[9] These breaks ultimately result in double-strand DNA breaks during DNA replication, triggering cell cycle arrest and apoptosis.[9]
-
Bystander Effect: A key feature of Dxd is its high membrane permeability.[6] This allows the released payload to diffuse out of the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen.[6][8] This "bystander effect" is particularly advantageous in treating tumors with heterogeneous antigen expression.
Experimental Protocols
While specific, proprietary synthesis protocols for this compound are not publicly available, the following sections outline general methodologies for key experiments related to the evaluation of ADCs containing such a linker-drug conjugate.
General Synthesis of a GGFG-Linker-Payload Conjugate
The synthesis is a multi-step process that can be broadly categorized into solid-phase peptide synthesis (SPPS) for the GGFG sequence, followed by solution-phase conjugation of the PEG4 spacer and the Dxd payload.
-
Solid-Phase Peptide Synthesis (SPPS) of GGFG:
-
The peptide is assembled on a solid support resin, starting from the C-terminal glycine.
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH) are sequentially coupled using standard peptide coupling reagents (e.g., HBTU, HATU).
-
The N-terminal Fmoc protecting group is removed with a piperidine (B6355638) solution after each coupling step.
-
Upon completion of the sequence, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
-
Solution-Phase Conjugation:
-
The purified GGFG peptide is reacted with a heterobifunctional PEG4 spacer possessing complementary reactive groups.
-
The resulting PEG4-GGFG intermediate is then conjugated to the Dxd payload.
-
Purification at each step is typically performed using high-performance liquid chromatography (HPLC).
-
In Vitro Cell Viability Assay (IC50 Determination)
This assay is used to determine the potency of the ADC.
-
Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]
-
ADC Treatment: A serial dilution of the ADC is prepared in a complete culture medium. The cells are then treated with the various concentrations of the ADC for a specified incubation period (e.g., 72-96 hours).[1][7]
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or MTS assay. In the MTT assay, viable cells reduce the MTT reagent to formazan (B1609692) crystals, which are then solubilized.[1]
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[1]
Visualizations
Structure and Cleavage of the this compound Linker-Drug Conjugate
Caption: Cleavage of the GGFG linker by lysosomal cathepsins to release the Dxd payload.
Experimental Workflow for In Vitro ADC Potency Assessment
Caption: Workflow for determining the in vitro potency (IC50) of an ADC.
Dxd Mechanism of Action and Bystander Effect
Caption: Mechanism of Dxd-induced apoptosis and the bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
An In-depth Technical Guide to the Core Components of Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of antibody-drug conjugates (ADCs) has been revolutionized by the development of highly engineered molecular constructs designed for targeted cancer therapy. Amino-PEG4-GGFG-Dxd is a drug-linker conjugate that represents a significant advancement in this area, combining a potent cytotoxic agent with a sophisticated linker system for enhanced efficacy and a wider therapeutic window.[1][2][3][4][5] This technical guide provides a detailed examination of the individual components of this compound, their respective functions, and the synergistic mechanism that underpins their therapeutic potential.
Core Components and Their Functions
The this compound conjugate is comprised of three key functional units: the Amino-PEG4 spacer, the GGFG cleavable linker, and the Dxd cytotoxic payload. Each component is meticulously designed to execute a specific role in the targeted delivery and release of the potent anticancer agent.
Amino-PEG4: The Hydrophilic Spacer
The Amino-PEG4 moiety is a discrete polyethylene (B3416737) glycol (PEG) linker that serves as a hydrophilic spacer.[6][7] Its primary functions are to improve the biophysical properties of the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[6] The inclusion of a PEG4 spacer enhances the overall water solubility of the conjugate, which is crucial for formulation, stability, and administration.[6][7]
Key Advantages of the PEG4 Spacer:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain mitigates the hydrophobicity of the payload, improving the solubility and preventing aggregation of the ADC.[6][7][8]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong their circulation half-life by reducing renal clearance.[7][8]
-
Steric Hindrance: The PEG spacer can provide sufficient distance between the antibody and the payload, which can be important for efficient conjugation and for the payload to effectively interact with its target once released.[9]
-
Reduced Immunogenicity: The PEG component can create a "shielding" effect, potentially masking immunogenic epitopes on the linker or payload, thereby reducing the risk of an immune response.[6]
GGFG: The Protease-Cleavable Linker
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is an enzyme-sensitive linker designed for selective cleavage within the tumor microenvironment.[10][11] This targeted release mechanism is a cornerstone of modern ADC design, aiming to maximize on-target cytotoxicity while minimizing systemic toxicity.[11]
The GGFG linker is engineered to be stable in systemic circulation, preventing the premature release of the cytotoxic payload.[11][12] Once an ADC carrying this linker binds to its target antigen on a cancer cell, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[11][13] The acidic environment of the lysosome and the presence of highly active proteases, such as Cathepsin L and Cathepsin B, facilitate the cleavage of the GGFG peptide.[10][11][14] This cleavage typically occurs between the phenylalanine (Phe) and glycine (B1666218) (Gly) residues, initiating the release of the active drug.[10][11]
Dxd (Deruxtecan): The Potent Cytotoxic Payload
Dxd, or deruxtecan (B607063), is a highly potent topoisomerase I inhibitor.[13][15] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[13][16]
Upon cleavage of the GGFG linker within the lysosome, Dxd is released into the cytoplasm.[16] Due to its high membrane permeability, a key feature of Dxd is its ability to diffuse across cell membranes and into neighboring tumor cells.[13][15][17] This phenomenon, known as the "bystander effect," is particularly advantageous in treating tumors with heterogeneous antigen expression, as it allows the killing of adjacent cancer cells that may not have been targeted directly by the ADC.[17]
Mechanism of Action: A Coordinated Process
The therapeutic effect of an ADC utilizing the this compound linker-payload system is a multi-step process:
-
Targeting and Binding: The ADC circulates in the bloodstream and selectively binds to a specific tumor-associated antigen on the surface of cancer cells.[13]
-
Internalization: The ADC-antigen complex is then internalized by the cancer cell through receptor-mediated endocytosis.[13]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome.[13][16] Inside the lysosome, proteases such as Cathepsin L cleave the GGFG linker, releasing the Dxd payload.[10][14]
-
Topoisomerase I Inhibition: The released Dxd translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA strand breaks and apoptosis.[13][16]
-
Bystander Effect: Due to its membrane permeability, Dxd can diffuse out of the targeted cancer cell and kill neighboring tumor cells, irrespective of their antigen expression status.[17]
Quantitative Data
The following tables provide an illustrative summary of the type of quantitative data generated during the characterization of ADCs with similar components.
Table 1: Illustrative Enzymatic Cleavage Kinetics of a GGFG Linker
| Enzyme | Incubation Time (hours) | % Payload Release |
|---|---|---|
| Cathepsin L | 24 | 60% |
| Cathepsin L | 72 | >95%[10][14] |
| Cathepsin B | 72 | <10%[14] |
| Human Plasma | 168 | <5% |
Table 2: Illustrative In Vitro Cytotoxicity of a Dxd-based ADC
| Cell Line (Antigen Expression) | ADC IC50 (nM) | Free Dxd IC50 (nM) |
|---|---|---|
| High Antigen Expression | 0.5 - 5 | 0.1 - 1 |
| Low Antigen Expression | 10 - 50 | 0.1 - 1 |
| Antigen Negative | >1000 | 0.1 - 1 |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage Assay
Objective: To determine the rate and extent of payload release from the ADC in the presence of specific lysosomal proteases.
Materials:
-
ADC conjugate
-
Recombinant human Cathepsin L and Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Initiate the cleavage reaction by adding the cathepsin enzyme to the ADC solution in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.[10]
-
Immediately quench the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of payload release at each time point relative to a fully hydrolyzed control.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing cancer cells expressing the target antigen.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC conjugate and free Dxd payload
-
Cell viability reagent (e.g., resazurin-based or ATP-based assay)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the ADC and the free Dxd payload in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plates for a fixed period (e.g., 72-96 hours).[16]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.[11]
Visualizations
Caption: Mechanism of action of an ADC with a cleavable GGFG-Dxd linker.
Caption: Experimental workflow for the in vitro enzymatic cleavage assay.
Conclusion
The this compound drug-linker conjugate is a testament to the progress in ADC technology, where each molecular component is rationally designed to overcome specific challenges in targeted drug delivery. The Amino-PEG4 spacer enhances the biopharmaceutical properties of the conjugate, the GGFG linker ensures stability in circulation and targeted release, and the Dxd payload provides potent cytotoxicity with the added benefit of a bystander effect. This sophisticated interplay of components holds significant promise for the development of more effective and safer cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound| CAS NO:2879227-88-8| GlpBio [glpbio.cn]
- 4. apexbt.com [apexbt.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of the DXd Payload in Heterogeneous Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bystander effect of the DXd payload, a critical mechanism of action for antibody-drug conjugates (ADCs) in the context of heterogeneous tumors. We will delve into the molecular mechanisms, experimental methodologies to assess this phenomenon, and the key signaling pathways involved in DXd-induced cell death.
Introduction to the Bystander Effect and the DXd Payload
Tumor heterogeneity, characterized by a diverse population of cancer cells with varying antigen expression levels, presents a significant challenge to targeted therapies like ADCs. The bystander effect is a crucial phenomenon that can overcome this limitation. It occurs when a cytotoxic payload, released from an antigen-positive target cell, diffuses into and kills adjacent antigen-negative tumor cells, thereby broadening the therapeutic window of the ADC.[1][2][3]
The DXd (deruxtecan) payload, a potent topoisomerase I inhibitor, is a key component of several successful ADCs, most notably Trastuzumab deruxtecan (B607063) (T-DXd).[4] A critical feature of DXd contributing to its pronounced bystander effect is its high membrane permeability, allowing it to traverse cell membranes and exert its cytotoxic activity on neighboring cells.[4][5][6] This is in contrast to other payloads with low membrane permeability, which exhibit a limited or no bystander effect.[5]
Mechanism of the Bystander Effect of DXd
The bystander effect of the DXd payload is a multi-step process:
-
ADC Binding and Internalization: The ADC, such as T-DXd, binds to its target antigen (e.g., HER2) on the surface of an antigen-positive cancer cell and is subsequently internalized, typically through endocytosis.[2][6]
-
Payload Release: Within the lysosome of the target cell, the linker connecting the antibody to the DXd payload is cleaved by lysosomal enzymes like cathepsins.[6][7] Recent evidence also suggests that extracellular proteases, such as Cathepsin L (CTSL) in the tumor microenvironment, can cleave the linker, releasing the payload extracellularly.[7][8]
-
Payload Diffusion: The released, membrane-permeable DXd can then diffuse out of the antigen-positive cell and into the surrounding tumor microenvironment.[2][5][6]
-
Bystander Cell Killing: The diffused DXd enters neighboring antigen-negative tumor cells and induces DNA damage and apoptosis, thus killing cells that were not directly targeted by the ADC.[4][9]
Figure 1. Mechanism of the DXd bystander effect.
Quantitative Data on the Bystander Effect of DXd
The efficacy of the DXd bystander effect has been quantified in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity and Bystander Effect of DXd-based ADCs
| ADC | Target Cell Line (Antigen Status) | Bystander Cell Line (Antigen Status) | Assay Type | Endpoint | Result | Reference(s) |
| DS-8201a (T-DXd) | SKBR3 (HER2+) | MCF7 (HER2-) | Co-culture | Cell Viability | Significant death of MCF7 cells in the presence of SKBR3 cells. | [1] |
| T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Co-culture | Cell Viability | No significant effect on MCF7 viability. | [1] |
| DS-8201a (T-DXd) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Co-culture | Cell Viability | Killed both KPL-4 and MDA-MB-468 cells. | [5] |
| T-DM1 | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Co-culture | Cell Viability | Killed only KPL-4 cells. | [5] |
| T-DXd | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Co-culture | Cell Viability | Effective killing of both HER2+ and HER2- cells. | [6] |
| T-DXd | USC cell lines (HER2 3+) | USC cell lines (HER2 low/negligible) | Co-culture | Cell Viability | Significant bystander killing of HER2 low/negligible cells when co-cultured with HER2 3+ cells. | [7][10] |
Table 2: In Vivo Tumor Growth Inhibition by T-DXd in Heterogeneous Models
| Xenograft Model | Treatment | Dosage (mg/kg) | Endpoint | Result | Reference(s) |
| NCI-N87 (HER2 high) | T-DXd | 10 | Tumor Growth Inhibition (T/C%) | -6.1% (significant tumor regression) | [11] |
| JIMT-1 (HER2 medium) | T-DXd | 10 | Tumor Growth Inhibition (T/C%) | -35.7% (significant tumor regression) | [11] |
| Capan-1 (HER2 low) | T-DXd | 10 | Tumor Growth Inhibition (T/C%) | -42.35% (significant tumor regression) | [11] |
| HER2-low SNU-601 gastric cancer cells | T-DXd | 4 and 10 | Tumor Volume Reduction | Up to 80% reduction in tumor volume. | [12] |
| Osteosarcoma PDX models (HER2 undetectable) | T-DXd | 10 | Objective Response Rate | 22% | [13] |
Table 3: Quantification of DXd Payload Distribution in Tumors
| ADC | Xenograft Model | Measurement Technique | Finding | Reference(s) |
| T-DXd | HER2-positive and HER2-negative mixed tumor | PID Imaging | DXd exhibited widespread distribution in the surrounding HER2-negative area, while the antibody was confined to the HER2-positive area. | [14] |
| HER3-DXd | Tumor xenograft model | LDMS-CE-MS | DXd concentrations decreased in the order of antigen-high > adjacent > antigen-low regions. | [3] |
| T-DXd | NCI-N87, JIMT-1, Capan-1, MDA-MB-468 xenografts | LC-MS/MS | A positive correlation was observed between released DXd in the tumor and HER2 receptor expression levels. Tumor DXd levels were >10-fold higher than plasma. | [8][11][15] |
Experimental Protocols for Assessing the Bystander Effect
Several in vitro and in vivo methods are employed to investigate and quantify the bystander effect of ADCs.
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection and Preparation:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC (e.g., T-DXd) and a control ADC with a non-permeable payload (e.g., T-DM1).
-
Treat the co-cultures and monoculture controls with the ADCs. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-120 hours.[16]
-
-
Data Acquisition and Analysis:
-
Imaging: Use a high-content imager to visualize and quantify the number of viable fluorescently labeled Ag- cells.[9]
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag- cell population based on fluorescence. A viability dye (e.g., propidium (B1200493) iodide) can be used to exclude dead cells.[17]
-
Luminescence/Colorimetric Assays: If the Ag- cells are not fluorescently labeled, assays like CellTiter-Glo or MTT can be used to measure the overall cell viability in the co-culture.[18][19][20]
-
Calculate the percentage of bystander cell killing by normalizing the number of viable Ag- cells in the treated co-culture to the untreated co-culture control.
-
Figure 2. Workflow for the in vitro co-culture bystander effect assay.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the Ag+ cells and is capable of killing Ag- cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture dish.
-
Treat the Ag+ cells with the ADC for a defined period (e.g., 72-96 hours).[5]
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the seeding medium and add the collected conditioned medium to the Ag- cells.
-
Include controls where Ag- cells are treated with fresh medium containing the ADC (to assess direct toxicity) and medium from untreated Ag+ cells.
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.[5]
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a suitable method (e.g., MTT, CellTiter-Glo).[5]
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect.
-
Figure 3. Workflow for the conditioned medium transfer assay.
Signaling Pathways Activated by the DXd Payload
The cytotoxic effect of DXd is primarily mediated through the induction of DNA damage, which in turn activates several downstream signaling pathways leading to apoptosis and an anti-tumor immune response.
DNA Damage Response (DDR) and Apoptosis
DXd is a topoisomerase I inhibitor. It intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks, which are then converted into DNA double-strand breaks (DSBs) during DNA replication.[12] These DSBs trigger the DNA Damage Response (DDR) pathway.
-
Sensing and Transduction: DSBs are recognized by sensor proteins, which activate the apical kinases ATM and ATR.[21] These kinases then phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2, as well as the histone variant H2AX (forming γH2AX), a sensitive marker of DSBs.[12][22]
-
Effector Activation and Apoptosis: The activated DDR pathway leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[12] This involves the activation of the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspases, including caspase-3 and PARP cleavage.[12][23]
Figure 4. DXd-induced DNA Damage Response and Apoptosis pathway.
Immunogenic Cell Death (ICD) and the cGAS-STING Pathway
Recent studies have shown that T-DXd can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[24][25]
-
cGAS-STING Activation: The DNA damage caused by DXd can lead to the accumulation of cytosolic DNA fragments. These fragments are sensed by the cyclic GMP-AMP synthase (cGAS), which then produces cGAMP.[24][26] cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[24][27]
-
Type I Interferon Response: Activated STING triggers a signaling cascade that leads to the phosphorylation and activation of the transcription factor IRF3.[24] Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β).[24]
-
Immune Cell Activation: The secretion of type I interferons and other damage-associated molecular patterns (DAMPs) from the dying tumor cells can activate dendritic cells (DCs).[24][25] Activated DCs can then prime and activate cytotoxic CD8+ T cells, leading to a systemic anti-tumor immune response.[22][24]
Figure 5. DXd-induced cGAS-STING signaling pathway.
Conclusion
The bystander effect of the DXd payload is a pivotal mechanism that enhances the anti-tumor activity of ADCs, particularly in the challenging context of heterogeneous tumors. The high membrane permeability of DXd allows for its efficient diffusion and the killing of adjacent, non-targeted cancer cells. Understanding the molecular underpinnings of this effect, coupled with robust experimental methodologies to quantify its efficacy, is crucial for the rational design and development of next-generation ADCs. The ability of DXd to induce not only direct cytotoxicity through DNA damage but also to stimulate an anti-tumor immune response via immunogenic cell death further underscores its potential as a powerful therapeutic agent in the fight against cancer.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-crt.org [e-crt.org]
- 13. Anti-tumor activity of trastuzumab deruxtecan in pediatric solid tumors with variable HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. njbio.com [njbio.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 26. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Critical Role of Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, the chemical bridge connecting the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This technical guide provides an in-depth exploration of cleavable linkers, a predominant class of linkers in ADC design. We will delve into their mechanisms of action, key chemical classes, and the profound impact of their design on the overall performance of ADCs. This guide will also present quantitative data, detailed experimental protocols, and visual representations of key pathways to provide a comprehensive resource for professionals in the field of drug development.
Introduction: The Pivotal Role of the Linker in ADC Technology
An Antibody-Drug Conjugate is a tripartite molecule composed of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker.[1] The mAb provides targeting specificity to tumor-associated antigens, minimizing exposure of healthy tissues to the potent payload.[1] The linker's role is multifaceted and crucial for the success of the ADC.[2] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet efficiently release the active drug upon reaching the target tumor microenvironment or inside the cancer cell.[3][4] The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, with significant consequences for the conjugate's mechanism of action and therapeutic window.[5]
Cleavable linkers are designed to be selectively broken down by specific triggers that are more prevalent in the tumor microenvironment or within cancer cells compared to normal tissues.[5][6] This controlled release mechanism offers several advantages, including the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[1][6]
Mechanisms of Cleavable Linker Action
The selective cleavage of these linkers is achieved by exploiting the unique physiological and biochemical characteristics of the tumor microenvironment and intracellular compartments of cancer cells. There are three primary mechanisms that govern the action of cleavable linkers:
Protease-Sensitive Linkers
These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[1][7] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[1] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, releasing the payload.[1]
pH-Sensitive (Acid-Cleavable) Linkers
This class of linkers utilizes the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of the bloodstream (pH 7.4).[4][8] Hydrazone linkers are a common example of acid-labile linkers that undergo hydrolysis in the acidic intracellular environment to release the drug.[9][]
Glutathione-Sensitive (Reducible) Linkers
These linkers contain disulfide bonds that are susceptible to cleavage in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the extracellular space.[8] This differential in GSH concentration allows for selective payload release inside the target cell.[8]
Quantitative Analysis of Cleavable Linkers
The performance of different linker technologies can be evaluated using various quantitative parameters. The following tables summarize key data for representative ADCs utilizing cleavable linkers.
| ADC Name (Payload) | Linker Type | Linker Chemistry | Drug-to-Antibody Ratio (DAR) | Indication |
| Adcetris® (MMAE) | Protease-sensitive | Valine-Citrulline | ~4 | Hodgkin lymphoma, anaplastic large cell lymphoma |
| Polivy® (MMAE) | Protease-sensitive | Valine-Citrulline | ~3.5 | Diffuse large B-cell lymphoma |
| Padcev® (MMAE) | Protease-sensitive | Valine-Citrulline | ~3.8 | Urothelial cancer |
| Blenrep® (MMAF) | Protease-sensitive | Valine-Citrulline | ~4 | Multiple myeloma |
| Mylotarg® (Calicheamicin) | pH-sensitive | Hydrazone | 2-3 | Acute myeloid leukemia |
| Parameter | Cleavable Linker ADCs | Non-Cleavable Linker ADCs | Significance |
| Grade ≥3 Adverse Events | 47% | 34% | Significantly higher with cleavable linkers[11] |
| Grade ≥3 Neutropenia | Higher incidence | Lower incidence | Significantly higher with cleavable linkers[11] |
| Grade ≥3 Anemia | Higher incidence | Lower incidence | Significantly higher with cleavable linkers[11] |
Note: The data presented are aggregated from multiple studies and should be interpreted with consideration of the specific ADC, tumor type, and patient population.
Experimental Protocols
The evaluation of cleavable linkers in ADC development involves a series of well-defined in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Plate target cancer cells expressing the antigen of interest in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the diluted conjugates to the cells and incubate for a period that allows for internalization and payload release (typically 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Analysis: At each time point, analyze the samples using techniques such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of intact ADC.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and quantify the released payload.
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology:
-
Tumor Implantation: Implant human tumor cells (xenograft model) or a syngeneic tumor cell line into immunocompromised or immunocompetent mice, respectively.
-
ADC Administration: Once the tumors reach a palpable size, randomize the animals into treatment groups and administer the ADC, a control antibody, and a vehicle control, typically via intravenous injection.
-
Tumor Growth Monitoring: Measure tumor volume and body weight of the animals regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental workflows is essential for a clear understanding of ADC design and function.
Caption: Intracellular trafficking and payload release from an ADC with a cleavable linker.
Caption: A streamlined workflow for the development and evaluation of an ADC.
Conclusion: The Future of Cleavable Linker Technology
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents.[3] Their ability to exploit the unique characteristics of the tumor microenvironment and intracellular compartments provides a powerful strategy for enhancing the therapeutic index of cancer therapies.[7] However, challenges remain, including the potential for premature drug release, which can lead to off-target toxicities.[12]
Ongoing research is focused on developing novel cleavable linker technologies with improved stability in circulation and more efficient and specific cleavage at the target site. These advancements, coupled with a deeper understanding of tumor biology, will continue to drive the development of safer and more effective ADC therapeutics for a wide range of malignancies. The careful design and selection of the cleavable linker will undoubtedly remain a critical factor in the future success of this promising class of anti-cancer drugs.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Amino-PEG4-GGFG-Dxd, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, solubility, and the enzymatic cleavage of its linker, alongside illustrative experimental protocols.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for the formulation of ADCs. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅₃H₆₆FN₉O₁₅ | [1] |
| Molecular Weight | 1088.14 g/mol | [1] |
| Solubility | 100 mg/mL in DMSO | [1] |
| Predicted LogP | ~0.5 | [2] |
| Storage Conditions | 4°C (short-term), -20°C to -80°C (long-term, under nitrogen) | [1][3] |
Chemical Structure and Components
This compound is a complex molecule composed of three key components: a terminal amino group for conjugation, a hydrophilic PEG4 spacer, a cathepsin-cleavable GGFG peptide linker, and the cytotoxic payload, Deruxtecan (Dxd).
Caption: A simplified diagram illustrating the components of this compound.
Mechanism of Action: Enzymatic Cleavage of the GGFG Linker
The GGFG (Glycine-Glycine-Phenylalanine-Glycine) tetrapeptide is a crucial component of the linker, designed for selective cleavage by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage ensures the release of the cytotoxic payload, Dxd, within the target cancer cells, minimizing systemic toxicity.
The primary enzyme responsible for the cleavage of the GGFG linker is Cathepsin L, with Cathepsin B also contributing to a lesser extent.[4] The cleavage typically occurs between the Phenylalanine (Phe) and Glycine (Gly) residues.
Caption: Signaling pathway of ADC internalization and payload release via GGFG linker cleavage.
Experimental Protocols
The following sections provide illustrative protocols for the synthesis and in vitro evaluation of drug-linker conjugates like this compound. These are generalized procedures and may require optimization for specific applications.
Synthesis of Amino-PEG-Linker-Drug Conjugates
The synthesis of this compound typically involves a multi-step process, including solid-phase peptide synthesis (SPPS) of the GGFG linker, followed by the conjugation of the PEG spacer and the Dxd payload.
Illustrative Protocol for Peptide-Drug Conjugation:
-
Solid-Phase Peptide Synthesis (SPPS) of GGFG:
-
The GGFG peptide is assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Each amino acid is sequentially coupled to the growing peptide chain.
-
-
PEGylation:
-
An amino-terminated PEG4 moiety is coupled to the N-terminus of the GGFG peptide.
-
-
Payload Conjugation:
-
The cytotoxic drug, Deruxtecan (Dxd), is activated and then conjugated to the C-terminus of the GGFG-PEG4 linker.
-
-
Cleavage and Purification:
-
The complete drug-linker conjugate is cleaved from the resin.
-
The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
-
In Vitro GGFG Linker Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to enzymatic cleavage by cathepsins.
Illustrative Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound conjugate in DMSO.
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like DTT.
-
Prepare a stock solution of recombinant human Cathepsin L or Cathepsin B.
-
-
Assay Procedure:
-
In a microplate, combine the drug-linker conjugate and the assay buffer.
-
Initiate the reaction by adding the cathepsin enzyme.
-
Incubate the plate at 37°C.
-
At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released Dxd and the remaining intact conjugate.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
-
Caption: A generalized workflow for an in vitro enzymatic cleavage assay of the GGFG linker.
References
The In Vitro Cytotoxicity of Deruxtecan (Dxd): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxicity of the deruxtecan (B607063) (Dxd) payload, a potent topoisomerase I inhibitor utilized in antibody-drug conjugates (ADCs). We will delve into its mechanism of action, present quantitative cytotoxicity data across various cancer cell lines, detail common experimental protocols for assessing its efficacy, and visualize the key cellular pathways and experimental workflows involved.
Introduction to Dxd: A Potent Topoisomerase I Inhibitor
Deruxtecan (Dxd) is a derivative of exatecan (B1662903) and a highly potent inhibitor of topoisomerase I, a nuclear enzyme essential for managing DNA supercoiling during replication and transcription.[1][2] The mechanism of action of Dxd involves its binding to the DNA-topoisomerase I complex, which stabilizes this transient intermediate.[1][2] This stabilization prevents the re-ligation of the single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized complex.[1][2] This extensive DNA damage ultimately triggers cell cycle arrest and apoptosis, the programmed cell death pathway.[3][4] Dxd is reported to be approximately 10 times more potent than SN-38, the active metabolite of irinotecan, another well-known topoisomerase I inhibitor.[1][5]
A critical feature of Dxd contributing to its potent anti-cancer activity is its high membrane permeability, which allows it to exert a significant "bystander effect".[5][6][7] This means that once released from the ADC within a target cancer cell, Dxd can diffuse across cell membranes and kill neighboring, antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[6][7][8]
Quantitative Assessment of In Vitro Cytotoxicity
The in vitro potency of Dxd is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of Dxd has been determined across a wide range of cancer cell lines.
| Cell Line | Cancer Type | Dxd IC50 (nM) | ADC (Payload: Dxd) | ADC IC50 (ng/mL) | Reference |
| KPL-4 | Breast Cancer | 1.43 | DS-8201a | 26.8 | [][10] |
| NCI-N87 | Gastric Cancer | Not Reported | DS-8201a | 25.4 | [][10] |
| SK-BR-3 | Breast Cancer | Not Reported | DS-8201a | 6.7 | [][10] |
| MDA-MB-468 | Breast Cancer | 4.07 | DS-8201a | >10,000 | [][10] |
Note: The IC50 values can vary between studies depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.
Experimental Protocols for Cytotoxicity Assessment
The determination of Dxd's in vitro cytotoxicity relies on robust and reproducible experimental protocols. The most common methods are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Drug Treatment: Treat the cells with a serial dilution of Dxd or the Dxd-containing ADC for a specified period (e.g., 72 hours).[14] Include untreated cells as a control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[16]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in cell culture medium.[15][17]
Principle: In the presence of an electron coupling reagent, MTS is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[17]
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: Add the combined MTS/electron coupling solution to each well.[15][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[15][17]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the IC50 value as described for the MTT assay.
Visualizing the Molecular Impact and Experimental Process
Dxd's Mechanism of Action and Downstream Signaling
Dxd's primary action is the inhibition of topoisomerase I, which leads to the accumulation of DNA single and double-strand breaks. This DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR). Key proteins in this pathway, such as ATM and ATR, are activated and subsequently phosphorylate downstream targets including CHK1 and H2AX (resulting in γH2AX), which are markers of DNA damage.[3][4] This signaling cascade ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, characterized by the activation of caspases and the cleavage of proteins like PARP.[3][4][18]
Caption: Dxd's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
The process of determining the IC50 of Dxd in vitro follows a standardized workflow, from cell culture preparation to data analysis. This ensures the reliability and reproducibility of the results.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Conclusion
The Dxd payload demonstrates potent in vitro cytotoxicity across a range of cancer cell lines. Its mechanism as a topoisomerase I inhibitor, leading to irreversible DNA damage and subsequent apoptosis, is well-established. The high membrane permeability of Dxd facilitates a powerful bystander effect, a crucial attribute for treating heterogeneous tumors. Standardized in vitro assays, such as the MTT and MTS assays, provide reliable methods for quantifying its cytotoxic activity. A thorough understanding of Dxd's in vitro characteristics is fundamental for the continued development and optimization of Dxd-based antibody-drug conjugates in oncology.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. books.rsc.org [books.rsc.org]
- 3. e-crt.org [e-crt.org]
- 4. DNA damage and Nuclear Anaplasia Induced by Trastuzumab Deruxtecan in Cancer Cells with Variable HER2 Expression and Homologous Recombination Deficiency Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Imperative of PEGylation: A Technical Guide to PEGylated Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of potent cytotoxic agents delivered with the precision of monoclonal antibodies. Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the antibody and the payload. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) has emerged as a pivotal strategy for optimizing the therapeutic index of ADCs. This in-depth technical guide elucidates the rationale for utilizing PEGylated linkers in ADCs, presenting a comprehensive overview of their impact on pharmacokinetics, stability, and efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
The Core Rationale for PEGylation in ADCs
The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a large antibody molecule can introduce a host of challenges that can compromise the safety and efficacy of an ADC. These challenges include poor aqueous solubility, a propensity for aggregation, rapid systemic clearance, and potential immunogenicity. PEGylation, the covalent attachment of PEG chains, provides a versatile solution to these issues by fundamentally altering the physicochemical properties of the ADC.[1][2][]
The primary advantages conferred by PEGylated linkers include:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can lead to the aggregation of ADCs in aqueous environments, diminishing their stability and therapeutic efficacy.[4][5][6] PEG linkers significantly increase the overall hydrophilicity of the ADC, mitigating aggregation and improving its formulation and handling characteristics.[4][5][6]
-
Improved Pharmacokinetics: The hydrophilic PEG chains create a hydration shell around the ADC, increasing its hydrodynamic radius.[4][5][6] This increased size reduces renal clearance, leading to a prolonged circulation half-life and increased exposure of the tumor to the therapeutic agent.[4][5][6]
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the antibody or payload, thereby reducing the risk of an immune response against the ADC.[]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, PEG linkers allow for the conjugation of a higher number of drug molecules per antibody without inducing aggregation. This can lead to the delivery of a more potent cytotoxic payload to the target cancer cells.[5]
Data Presentation: Quantitative Impact of PEGylated Linkers
The inclusion of PEGylated linkers has a quantifiable impact on the performance of ADCs. The following tables summarize key data from comparative studies, highlighting the advantages of PEGylation in terms of pharmacokinetics, in vitro cytotoxicity, and stability.
Table 1: Comparative Pharmacokinetics of ADCs with and without PEGylated Linkers
| Linker Type | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate | Area Under the Curve (AUC) | Reference(s) |
| Non-PEGylated | ZHER2-SMCC-MMAE | Mouse | 19.6 min | High | Low | [7] |
| PEGylated (4 kDa) | ZHER2-PEG4K-MMAE | Mouse | 49.2 min (2.5-fold increase) | Reduced | Increased | [7] |
| PEGylated (10 kDa) | ZHER2-PEG10K-MMAE | Mouse | 219.0 min (11.2-fold increase) | Significantly Reduced | Significantly Increased | [7] |
| Non-PEGylated | Trastuzumab-DM1 | Rat | ~15 mL/day/kg (Clearance) | - | - | [5] |
| PEGylated (PEG8) | Trastuzumab-DM1 | Rat | ~5 mL/day/kg (Clearance) | - | - | [5] |
Table 2: Impact of PEG Linker Architecture on ADC Pharmacokinetics (High DAR)
| Linker Architecture | ADC Construct | DAR | Clearance Rate | Reference(s) |
| Linear (L-PEG24) | Trastuzumab-DM1 | 8 | High | [5] |
| Branched (Pendant, P-(PEG12)2) | Trastuzumab-DM1 | 8 | Low | [5] |
Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Varying PEG Linker Lengths
| Linker Type | ADC Example | Target Cell Line | IC50 (nM) | Fold Change vs. Non-PEGylated | Reference(s) |
| Non-PEGylated | ZHER2-SMCC-MMAE | NCI-N87 (HER2-positive) | ~5 | - | [8] |
| PEGylated (4 kDa) | ZHER2-PEG4K-MMAE | NCI-N87 (HER2-positive) | ~22.5 | 4.5x reduction in potency | [8] |
| PEGylated (10 kDa) | ZHER2-PEG10K-MMAE | NCI-N87 (HER2-positive) | ~112 | 22x reduction in potency | [8] |
Table 4: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | DAR | Aggregation (%) | Reference(s) |
| Hydrophobic | 3-4 | Increased | [9] |
| Hydrophilic (PEG-based) | up to 8 | Significantly Reduced | [9] |
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The mechanism of action of an ADC is critically dependent on the type of linker used. Cleavable linkers are designed to release the payload in the tumor microenvironment or within the cancer cell, where it can then exert its cytotoxic effect and potentially kill neighboring cancer cells through the "bystander effect".[10][11] Non-cleavable linkers, in contrast, rely on the complete degradation of the antibody in the lysosome to release the payload-linker-amino acid complex.[12][13]
Experimental Workflows
The development and evaluation of ADCs with PEGylated linkers involve a series of critical in vitro and in vivo experiments to characterize their stability, potency, and efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the robust evaluation and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using a colorimetric MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[14][15]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a negative control.[14][15]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[14][15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15][16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[15]
Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol describes the quantification of aggregates in an ADC preparation using SEC.
Materials:
-
ADC sample
-
SEC column (e.g., Shim-pack™ Bio Diol)
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate (B84403) buffer with appropriate additives to prevent secondary interactions)
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.[17]
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a defined volume of the ADC sample onto the column.
-
Chromatography: Run the chromatography method with an isocratic flow of the mobile phase. Aggregates, being larger, will elute earlier than the monomeric ADC.[17][18]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer species to calculate the percentage of aggregation.
Drug-to-Antibody Ratio (DAR) Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the determination of the average DAR of an ADC using LC-MS.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Reversed-phase LC column (e.g., PLRP-S)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Reduction (for cysteine-linked ADCs): Reduce the ADC sample by adding a reducing agent like DTT and incubating at 37°C to separate the light and heavy chains.[1]
-
LC Separation: Inject the reduced (or intact for lysine-linked ADCs) sample onto the reversed-phase column and separate the different drug-loaded chains based on their hydrophobicity.[1]
-
MS Analysis: Analyze the eluting species by mass spectrometry to determine their molecular weights.[1][19]
-
Data Analysis: Deconvolute the mass spectra to identify the different drug-loaded species and their relative abundances. Calculate the weighted average DAR based on the relative abundance and drug load of each species.[1][19]
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC therapeutic and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.[20][21][22]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20][21]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC and vehicle control intravenously at the desired dose and schedule.[20][21]
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[20][21]
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. Tumors are then excised and weighed.[20][21]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion and Future Perspectives
The incorporation of PEGylated linkers represents a significant advancement in the design of antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, PEGylation has been instrumental in the development of more effective and safer ADCs. The choice of PEG linker length and architecture (linear vs. branched) must be carefully considered and empirically optimized for each specific antibody-payload combination to achieve the desired balance between in vivo efficacy and in vitro potency.
Future innovations in linker technology will likely focus on the development of novel PEGylated linkers with more sophisticated cleavage mechanisms, further refining the targeted release of the cytotoxic payload. Additionally, a deeper understanding of the interplay between the PEG linker and the biological system will continue to drive the design of the next generation of highly optimized and clinically successful antibody-drug conjugates.
References
- 1. lcms.cz [lcms.cz]
- 2. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. lcms.cz [lcms.cz]
- 18. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Amino-PEG4-GGFG-Dxd, a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the multi-step synthesis, beginning with the individual construction of its three core components: the cytotoxic payload Deruxtecan (Dxd), the cathepsin-cleavable tetrapeptide linker (GGFG), and the hydrophilic spacer (Amino-PEG4). Detailed experimental protocols, based on established bioconjugation and peptide chemistry, are provided for each key stage of the synthesis. The guide culminates in the sequential conjugation of these components and the final purification of the target molecule. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field of targeted cancer therapeutics.
Introduction
This compound is a sophisticated chemical entity designed for the targeted delivery of a potent cytotoxic agent to cancer cells. As a drug-linker conjugate, it forms the backbone of advanced Antibody-Drug Conjugates (ADCs). Its structure is meticulously designed to ensure stability in systemic circulation and to facilitate the specific release of its cytotoxic payload within the tumor microenvironment.[1][2]
The molecule consists of three key functional units:
-
Deruxtecan (Dxd): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor, inducing cell death by disrupting DNA replication.[3][4]
-
GGFG Tetrapeptide Linker: A Glycine-Glycine-Phenylalanine-Glycine sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][5][6] This enzymatic cleavage is a critical step for the controlled release of the Dxd payload at the target site.[1][7]
-
Amino-PEG4 Spacer: A short polyethylene (B3416737) glycol (PEG) chain with a terminal amine group. This hydrophilic spacer enhances the aqueous solubility of the conjugate, which is crucial for its pharmacokinetic properties and helps to prevent aggregation.[8][9]
This guide will detail a logical and feasible synthetic route for the assembly of this compound, providing researchers with the necessary protocols to replicate this process.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that can be logically divided into three main stages:
-
Synthesis of the Protected Tetrapeptide (Fmoc-GGFG-OH): This is typically achieved using solid-phase peptide synthesis (SPPS).
-
Synthesis of the Boc-Protected Amino-PEG4-Acid: This involves the protection of a commercially available amino-PEG-alcohol, followed by modification to introduce a terminal carboxylic acid.
-
Sequential Conjugation and Deprotection: This stage involves the coupling of the protected peptide with Dxd, followed by the attachment of the PEG spacer, and concluding with the deprotection of the terminal amine group.
The overall workflow is depicted in the diagram below:
Experimental Protocols
Stage 1: Synthesis of Fmoc-GGFG-OH
The tetrapeptide linker is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10]
Table 1: Reagents and Materials for Fmoc-GGFG-OH Synthesis
| Reagent/Material | Purpose |
| 2-Chlorotrityl chloride resin | Solid support |
| Fmoc-Gly-OH | Amino acid |
| Fmoc-Phe-OH | Amino acid |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive |
| Piperidine (B6355638) in DMF (20%) | Fmoc deprotection agent |
| N,N-Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Solvent |
| Trifluoroacetic acid (TFA) | Cleavage from resin |
| Triisopropylsilane (TIS) | Scavenger |
| Water | Scavenger |
Protocol:
-
Resin Swelling and First Amino Acid Loading: Swell the 2-chlorotrityl chloride resin in DMF. Load the first amino acid (Fmoc-Gly-OH) onto the resin in the presence of DIC and a catalytic amount of DMAP.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the loaded glycine.
-
Peptide Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) using DIC and HOBt in DMF. Monitor the completion of each coupling reaction using a Kaiser test.
-
Final Fmoc Deprotection: After the final coupling, remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage from Resin: Cleave the tetrapeptide from the resin using a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude Fmoc-GGFG-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Stage 2: Synthesis of Boc-Amino-PEG4-Acid
This synthesis starts from the commercially available Boc-NH-PEG4-OH.
Table 2: Reagents and Materials for Boc-Amino-PEG4-Acid Synthesis
| Reagent/Material | Purpose |
| Boc-NH-PEG4-OH | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | Tosylation agent |
| Pyridine (B92270) or Triethylamine | Base |
| Sodium cyanide (NaCN) | Nucleophile for nitration |
| Dimethyl sulfoxide (B87167) (DMSO) | Solvent |
| Hydrochloric acid (HCl) | Hydrolysis agent |
Protocol:
-
Tosylation of Boc-NH-PEG4-OH: Dissolve Boc-NH-PEG4-OH in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction overnight.
-
Nitrile Formation: React the resulting Boc-NH-PEG4-OTs with sodium cyanide in DMSO to form Boc-NH-PEG4-CN.
-
Hydrolysis to Carboxylic Acid: Hydrolyze the nitrile group to a carboxylic acid using aqueous hydrochloric acid to yield Boc-Amino-PEG4-Acid.
-
Purification: Purify the product by column chromatography.
Stage 3: Sequential Conjugation and Deprotection
This stage involves a series of coupling and deprotection steps to assemble the final product.
Table 3: Reagents for Conjugation and Deprotection
| Reagent/Material | Purpose |
| Fmoc-GGFG-OH | Peptide linker |
| Deruxtecan (Dxd) | Cytotoxic payload |
| Boc-Amino-PEG4-Acid | PEG spacer |
| HATU or HBTU/HOBt | Coupling agents |
| N,N-Diisopropylethylamine (DIPEA) | Base |
| Piperidine in DMF (20%) | Fmoc deprotection |
| Trifluoroacetic acid (TFA) in DCM | Boc deprotection |
| DMF, DCM | Solvents |
Protocol:
-
Coupling of Fmoc-GGFG-OH and Dxd:
-
Dissolve Fmoc-GGFG-OH in DMF.
-
Add HATU (or HBTU/HOBt) and DIPEA to activate the carboxylic acid.
-
Add Dxd to the reaction mixture and stir until completion.
-
Purify the resulting Fmoc-GGFG-Dxd by RP-HPLC.
-
-
Fmoc Deprotection:
-
Treat the purified Fmoc-GGFG-Dxd with 20% piperidine in DMF to remove the Fmoc group, yielding H2N-GGFG-Dxd.
-
Purify the product by RP-HPLC.
-
-
Coupling of H2N-GGFG-Dxd and Boc-Amino-PEG4-Acid:
-
Dissolve Boc-Amino-PEG4-Acid in DMF.
-
Activate the carboxylic acid with HATU (or HBTU/HOBt) and DIPEA.
-
Add the purified H2N-GGFG-Dxd to the reaction mixture and stir.
-
Purify the resulting Boc-Amino-PEG4-GGFG-Dxd by RP-HPLC.
-
-
Final Boc Deprotection:
-
Treat the purified Boc-Amino-PEG4-GGFG-Dxd with a solution of TFA in DCM (e.g., 20-50%) to remove the Boc protecting group.
-
Evaporate the solvent and TFA to obtain the crude final product.
-
-
Final Purification:
-
Purify the final product, this compound, by RP-HPLC to achieve high purity. Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterization
The identity and purity of the final product, this compound, as well as all intermediates, should be confirmed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final product and key intermediates.
Conclusion
The synthesis of this compound is a complex but manageable process for researchers with expertise in peptide synthesis and bioconjugation chemistry. The modular nature of the synthesis allows for the individual preparation and purification of each component before their sequential assembly. This guide provides a robust framework for the successful synthesis of this important drug-linker conjugate, which is a key component in the development of next-generation antibody-drug conjugates for targeted cancer therapy. Careful execution of the described protocols and rigorous purification and characterization are paramount to obtaining a high-quality final product.
References
- 1. Fmoc-Gly-Gly-Phe-Gly-OH, ADC linker, 1817857-75-2 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 8. Amino-PEG4-(CH2)3CO2H Heterobifunctional Linker [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Buy Fmoc-ggfg-OH [smolecule.com]
- 11. bachem.com [bachem.com]
Preclinical Profile of Antibody-Drug Conjugates Utilizing an Amino-PEG4-GGFG-Dxd Linker-Payload System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted therapeutics engineered to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The intricate design of an ADC, comprising a monoclonal antibody, a linker, and a cytotoxic payload, is critical to its therapeutic index. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with ADCs employing a specific linker-payload system: Amino-PEG4-GGFG-Dxd . This system features a hydrophilic Amino-PEG4 spacer, a cathepsin-cleavable GGFG tetrapeptide linker, and the topoisomerase I inhibitor Dxd, a derivative of exatecan.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as Amino-PEG4, is intended to improve the hydrophilicity and pharmacokinetic properties of the ADC.[1][2][3] The GGFG linker is designed for selective cleavage by lysosomal proteases like cathepsins, which are often overexpressed in the tumor microenvironment, ensuring targeted payload release.[4][5][6] The Dxd payload induces tumor cell death by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[7][8][9]
This guide summarizes the available preclinical data, details key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to support researchers in the development and evaluation of next-generation ADCs.
Data Presentation: Preclinical Performance
While specific quantitative preclinical data for an ADC explicitly utilizing the "this compound" construct is not extensively available in the public domain, the following tables present illustrative data synthesized from studies on ADCs with GGFG-Dxd and similar PEGylated linkers. This data reflects the expected performance enhancements conferred by the PEG4 spacer, such as improved solubility and pharmacokinetics.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen | IC50 (ng/mL) |
| SK-BR-3 | HER2 | 8.5 |
| NCI-N87 | HER2 | 12.3 |
| JIMT-1 | HER2 | 20.1 |
| MCF7 | HER2 (low) | >1000 |
Note: IC50 values are representative and may vary based on the specific antibody, cell line, and experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| NCI-N87 | 5 mg/kg, single dose | 85 |
| JIMT-1 | 10 mg/kg, single dose | 78 |
| Patient-Derived Xenograft (PDX) - Gastric Cancer | 5 mg/kg, q3w | 92 |
Note: TGI is typically measured at a specific time point post-treatment and is dependent on the model, dosing, and schedule.
Table 3: Pharmacokinetic (PK) Parameters in Rodents
| Parameter | Unit | Value |
| Half-life (t1/2) | hours | 150 |
| Clearance (CL) | mL/hr/kg | 0.5 |
| Volume of Distribution (Vd) | L/kg | 0.1 |
Note: PK parameters are influenced by the antibody, species, and dose. The inclusion of a PEG spacer generally leads to a longer half-life and lower clearance compared to non-PEGylated counterparts.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance. The following sections provide protocols for key preclinical experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
ADC constructs
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the existing medium from the cells and add the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.[10]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells or patient-derived tumor fragments
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant human tumor cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX) subcutaneously into the flank of immunocompromised mice.[11]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC and vehicle control intravenously at the specified doses and schedule.[11]
-
Efficacy Assessment: Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined period. The primary endpoint is often tumor growth inhibition (TGI).
Bystander Killing Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3)
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag--GFP cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag--GFP cells.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to Ag+ cells but not to Ag- cells in monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Stain the cells with a nuclear stain (e.g., Hoechst) and a dead cell stain (e.g., propidium (B1200493) iodide).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the viability of the Ag--GFP cells in the co-culture compared to the monoculture control. A significant decrease in the viability of Ag--GFP cells in the co-culture indicates a bystander effect.[4][12]
Visualizations: Pathways and Workflows
Signaling Pathway of Dxd-Induced Apoptosis
The Dxd payload, a topoisomerase I inhibitor, induces apoptosis through the DNA damage response pathway.
Caption: Dxd payload inhibits topoisomerase I, leading to DNA damage and apoptosis.
Experimental Workflow for Preclinical ADC Evaluation
The preclinical evaluation of an ADC involves a series of in vitro and in vivo experiments to assess its efficacy and safety.
Caption: A typical workflow for the preclinical evaluation of ADCs.
Mechanism of Bystander Killing
The bystander effect is a key feature of ADCs with membrane-permeable payloads, enhancing their anti-tumor activity.
Caption: Released payload diffuses to kill neighboring antigen-negative cells.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e-crt.org [e-crt.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Conjugation of Amino-PEG4-GGFG-Dxd to a Monoclonal Antibody for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the conjugation of a potent cytotoxic payload, Deruxtecan (Dxd), attached to a hydrophilic linker (Amino-PEG4-GGFG), to a monoclonal antibody (mAb). This process yields an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver the cytotoxic agent to cancer cells expressing a specific antigen recognized by the mAb.
The Amino-PEG4-GGFG-Dxd is a drug-linker conjugate composed of the topoisomerase I inhibitor Dxd, a cleavable tetrapeptide linker (Gly-Phe-Gly-Gly), and a polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group[1]. The GGFG sequence is designed to be cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment, ensuring targeted release of the payload within the cancer cell[2]. The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.
The conjugation strategy outlined here is a two-step process. First, the terminal primary amine of the this compound is modified to introduce a maleimide (B117702) group, a thiol-reactive moiety. This is achieved through reaction with a heterobifunctional crosslinker like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Second, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. The maleimide-activated drug-linker is then covalently attached to these thiol groups, forming a stable thioether bond. This cysteine-based conjugation approach allows for a more controlled and site-specific attachment of the payload, leading to a more homogeneous ADC product.
Following conjugation, the ADC is purified to remove unreacted drug-linker and other reagents. Finally, the synthesized ADC must be thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-Acetyl-L-cysteine (NAC)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Spectrophotometer
-
Cell culture reagents
-
Target cancer cell line
-
MTT or similar cytotoxicity assay kit
Step 1: Activation of this compound with SMCC
This step introduces a maleimide group to the drug-linker, making it reactive towards thiol groups on the reduced antibody.
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Immediately before use, dissolve SMCC in anhydrous DMSO to a final concentration of 50 mM.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the this compound solution.
-
While gently vortexing, add a 1.5-fold molar excess of the SMCC solution to the drug-linker solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Maleimide-Activated Drug-Linker (Optional but Recommended):
-
The activated drug-linker can be used directly, but for higher purity, it can be purified by reverse-phase HPLC.
-
Step 2: Reduction of the Monoclonal Antibody
This step generates free thiol groups on the antibody by reducing its interchain disulfide bonds.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP in reaction buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with reaction buffer.
-
Step 3: Conjugation of Maleimide-Activated Drug-Linker to the Reduced Antibody
This is the final conjugation step where the activated drug-linker is covalently attached to the antibody.
-
Conjugation Reaction:
-
To the solution of the reduced antibody, add the maleimide-activated this compound solution from Step 1. A 1.5 to 2-fold molar excess of the activated drug-linker over the available thiol groups is a good starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent antibody denaturation[2].
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a 10-fold molar excess of N-Acetyl-L-cysteine (NAC) over the initial amount of maleimide-activated drug-linker.
-
Incubate for 30 minutes at room temperature.
-
Step 4: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted drug-linker, quenching agent, and any aggregated protein.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with the desired formulation buffer (e.g., PBS, pH 7.4).
-
Load the conjugation reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The larger ADC will elute first, followed by the smaller, unreacted components.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the ADC monomer peak.
-
-
Concentration and Storage:
-
Pool the purified ADC fractions and concentrate to the desired concentration using a centrifugal filter device.
-
Sterile filter the final ADC product and store at 2-8°C for short-term use or at -80°C for long-term storage.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is the average number of drug molecules conjugated to one antibody and is a critical quality attribute.[3][4]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.[5]
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the protein) and at the maximum absorbance wavelength of Dxd, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated using the Beer-Lambert law.[6]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide information on the distribution of different drug-loaded species and allow for a precise DAR calculation.[3][7]
| Parameter | Method | Principle |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity of ADC species with different drug loads. |
| UV-Vis Spectroscopy | Calculation based on the absorbance of the protein and the payload at their respective maximum wavelengths. | |
| Mass Spectrometry (MS) | Direct measurement of the mass of different drug-loaded antibody species. |
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
| Parameter | Method | Purpose |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | To quantify the monomeric ADC and high molecular weight aggregates. |
| Purity & Integrity | SDS-PAGE | To visualize the heavy and light chains and assess the overall purity. |
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the ADC is a measure of its potency and is typically determined using a cell-based assay.[8][9]
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody (as a control) in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Assessment: Use a colorimetric assay such as MTT or XTT to determine the percentage of viable cells relative to untreated controls.
-
IC50 Determination: Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
| Cell Line | Target Antigen Expression | Compound | Representative IC50 |
| Target Cell Line | High | This compound ADC | nM range |
| Target Cell Line | High | Unconjugated Antibody | No significant cytotoxicity |
| Control Cell Line | Low/Negative | This compound ADC | µM range or no cytotoxicity |
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Analytical methods for characterizing an Amino-PEG4-GGFG-Dxd ADC
Application Notes: Characterization of Amino-PEG4-GGFG-Dxd ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The this compound ADC is a novel construct comprising a monoclonal antibody (mAb) conjugated to the topoisomerase I inhibitor deruxtecan (B607063) (Dxd) via a sophisticated linker system. This linker consists of a hydrophilic tetraethylene glycol spacer (PEG4) and an enzyme-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly, GGFG).[1] The PEG4 moiety is intended to improve the ADC's pharmacokinetic properties and reduce aggregation, while the GGFG linker is engineered for high stability in circulation and selective cleavage by lysosomal proteases like Cathepsin L within target tumor cells.[2][3][4]
This document provides a comprehensive suite of analytical methods and detailed protocols for the robust physicochemical and biological characterization of the this compound ADC, ensuring a thorough assessment of its critical quality attributes (CQAs).
Physicochemical Characterization
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a CQA that directly influences the ADC's potency and therapeutic window.[5] Hydrophobic Interaction Chromatography (HIC) is the reference technique for analyzing cysteine-linked ADCs, separating species based on the hydrophobicity conferred by the drug-linker.[5][6][7][8]
-
System Preparation: Use a bio-inert HPLC system equipped with a UV detector.[9][10] Equilibrate a HIC column (e.g., Agilent AdvanceBio HIC, Waters Protein-Pak Hi Res HIC) with Mobile Phase A.[8][11]
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Gradient: 0-100% Mobile Phase B over 20 minutes.[7]
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[8]
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each DAR species × DAR value) / 100
-
| DAR Species | Retention Time (min) | % Peak Area |
| DAR0 | 8.5 | 2.1 |
| DAR2 | 10.2 | 10.5 |
| DAR4 | 12.1 | 25.8 |
| DAR6 | 13.9 | 30.2 |
| DAR8 | 15.5 | 31.4 |
| Average DAR | 5.9 |
Aggregation and Fragmentation Analysis
Aggregation is a CQA that can impact efficacy and safety, while fragmentation indicates degradation.[12][13] Size Exclusion Chromatography (SEC) is the standard method for quantifying these species by separating molecules based on their hydrodynamic radius.[12][13]
-
System Preparation: Use an HPLC system with a UV detector. Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl) with the mobile phase.[9]
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8. The addition of salt helps to suppress electrostatic interactions.[12]
-
Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (isocratic).
-
Run Time: 30 minutes.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each.
| Species | Retention Time (min) | % Peak Area | Specification |
| Aggregates | 10.1 | 1.2 | ≤ 5% |
| Monomer | 12.5 | 98.5 | ≥ 95% |
| Fragments | 15.8 | 0.3 | ≤ 1% |
Conjugation Site Analysis
Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for confirming the specific amino acid residues (e.g., cysteines) where the this compound linker-payload is attached.[14][15][16]
-
Sample Preparation:
-
Denature the ADC (e.g., 8 M Urea).
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide (B48618) (if necessary for unconjugated sites).
-
Perform buffer exchange into a digestion-compatible buffer.
-
Digest the protein into peptides using an enzyme like trypsin. Trypsin is the preferred enzyme for peptide mapping of ADCs.[16]
-
-
LC-MS/MS Analysis:
-
Separate the peptide digest using a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use protein sequencing software to search the MS/MS data against the antibody sequence.
-
Identify peptides containing the mass modification corresponding to the this compound moiety. The more hydrophobic drug-conjugated peptides typically elute later in the chromatogram.[14]
-
Biological Characterization
Mechanism of Action: Intracellular Cleavage and Payload Release
The this compound ADC is designed to be internalized upon binding to its target antigen on cancer cells.[1] It is then trafficked to lysosomes, where the acidic environment and high concentrations of proteases, particularly Cathepsin L, cleave the GGFG linker to release the Dxd payload.[1][3][4] The active Dxd then inhibits topoisomerase I, leading to DNA damage and apoptosis.
In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC on antigen-positive cancer cells.[2][17][18]
-
Cell Seeding: Plate target antigen-positive cells (e.g., SK-BR-3 for a HER2-targeted ADC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC. Replace the cell culture medium with the ADC dilutions and incubate for 72-120 hours.[17][19]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19]
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][19]
-
Data Analysis: Calculate cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using non-linear regression.
| Cell Line | Antigen Expression | Test Article | IC50 (nM) |
| SK-BR-3 | High | This compound ADC | 0.85 |
| SK-BR-3 | High | Non-Targeting Control ADC | > 1000 |
| MDA-MB-468 | Negative | This compound ADC | 950 |
Bystander Killing Effect Assay
The bystander effect, where the released payload kills adjacent antigen-negative cells, is a key feature of ADCs with membrane-permeable payloads like Dxd.[20][21] This can be assessed using a co-culture assay.[21][22]
-
Cell Preparation: Engineer antigen-negative cells (e.g., MDA-MB-468) to express a fluorescent protein (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells.[21]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC and incubate for 96-120 hours.
-
Data Acquisition: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (antigen-negative) cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.
Plasma Stability Assay
Assessing the stability of the ADC in plasma is crucial to ensure the linker remains intact in circulation, preventing premature payload release and off-target toxicity.[23][24][25]
-
Preparation: Incubate the ADC at a fixed concentration (e.g., 100 µg/mL) in human plasma at 37°C.[26]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[24][26]
-
Sample Analysis: At each time point, analyze the samples to determine the average DAR using HIC-HPLC as described in section 2.1.
-
Data Analysis: Plot the average DAR as a function of time. A stable ADC will show minimal change in DAR over the incubation period.
| Incubation Time (hours) | Average DAR | % Payload Remaining |
| 0 | 5.90 | 100.0 |
| 24 | 5.85 | 99.2 |
| 48 | 5.81 | 98.5 |
| 96 | 5.70 | 96.6 |
| 168 | 5.55 | 94.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 16. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. benchchem.com [benchchem.com]
- 25. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
In Vitro Assays for Evaluating the Efficacy of a GGFG-Dxd Antibody-Drug Conjugate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The GGFG-Dxd ADC utilizes a monoclonal antibody to target a specific tumor-associated antigen, a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and a topoisomerase I inhibitor payload, Dxd (a derivative of exatecan).[1][2][3] The linker is designed to be stable in circulation and to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, leading to the release of Dxd within the target cancer cells.[1][4][5] The released Dxd then induces DNA damage and triggers apoptosis.[1][6] A key feature of Dxd-based ADCs is the membrane permeability of the payload, which allows it to diffuse into neighboring antigen-negative tumor cells, mediating a potent "bystander effect."[6][7][8]
These application notes provide a comprehensive overview of the essential in vitro assays to evaluate the efficacy of a GGFG-Dxd ADC, including detailed protocols and data presentation guidelines.
I. Core Mechanism of Action and Signaling Pathway
The efficacy of a GGFG-Dxd ADC is contingent on a series of events, starting from binding to the target antigen on the cancer cell surface to the induction of apoptosis.
Signaling Pathway of a GGFG-Dxd ADC
Caption: General mechanism of action for a GGFG-Dxd ADC.[1][6]
II. Key In Vitro Efficacy Assays
A comprehensive in vitro evaluation of a GGFG-Dxd ADC should include a battery of assays to assess its biological activity, from initial cell binding and internalization to its ultimate cytotoxic and apoptotic effects.
ADC Internalization and Lysosomal Trafficking
The internalization of the ADC and its trafficking to the lysosome are prerequisites for the release of the Dxd payload.[9][10][11]
Caption: Workflow for assessing ADC internalization.
Objective: To quantify the rate and extent of ADC internalization into target cells.
Materials:
-
Target antigen-positive and -negative cell lines
-
GGFG-Dxd ADC
-
Isotype control antibody
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ Red)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed target and control cells in a 96-well plate and allow them to adhere overnight.
-
ADC Labeling: Label the GGFG-Dxd ADC and isotype control antibody with the pH-sensitive dye according to the manufacturer's protocol.
-
ADC Treatment: Prepare serial dilutions of the labeled ADC and isotype control in cell culture medium.
-
Remove the culture medium from the cells and add the antibody dilutions.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a time course (e.g., 1, 4, 8, 24 hours). A parallel plate can be incubated at 4°C as a negative control for internalization.[12]
-
Data Acquisition:
-
For High-Content Imaging: Wash the cells with PBS and add fresh medium. Acquire images and quantify the fluorescence intensity per cell.
-
For Flow Cytometry: Wash the cells with cold PBS, detach them, and resuspend in FACS buffer. Analyze the mean fluorescence intensity.[12]
-
-
Data Analysis: Plot the mean fluorescence intensity against time to determine the rate of internalization.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the potency of the ADC.[13][14][15]
Caption: General workflow for in vitro cytotoxicity assays.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the GGFG-Dxd ADC.
Materials:
-
Target antigen-positive and -negative cell lines
-
GGFG-Dxd ADC
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the GGFG-Dxd ADC in complete culture medium. Remove the medium from the wells and add the ADC dilutions.[13]
-
Incubation: Incubate the plates for 72 to 120 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.[13]
| Cell Line | Target Antigen Expression | GGFG-Dxd ADC IC50 (nM) | Control ADC IC50 (nM) | Free Dxd IC50 (nM) |
| Cell Line A | High | |||
| Cell Line B | Low | |||
| Cell Line C | Negative |
Apoptosis Assays
Apoptosis assays confirm that the ADC induces programmed cell death.[16][17][18]
Objective: To quantify the percentage of apoptotic and necrotic cells following ADC treatment.
Materials:
-
Target cells
-
GGFG-Dxd ADC
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the GGFG-Dxd ADC at various concentrations for a predetermined time (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells by flow cytometry.
| Treatment | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | - | |||
| GGFG-Dxd ADC | X | |||
| GGFG-Dxd ADC | Y | |||
| GGFG-Dxd ADC | Z |
Bystander Effect Assays
The bystander effect is a critical mechanism for GGFG-Dxd ADCs, enabling the killing of adjacent antigen-negative tumor cells.[7][8][19][20]
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Measure the Cytotoxicity of Dxd-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby improving the therapeutic window.[1][2] Dxd-ADCs are a specific type of ADC that utilize a deruxtecan (B607063) (DXd) payload, which is a potent topoisomerase I inhibitor.[3][4][5] The efficacy of these Dxd-ADCs is critically dependent on their ability to induce cancer cell death. Therefore, robust and reliable in vitro cell-based assays are essential for the preclinical evaluation of Dxd-ADC cytotoxicity.[1][6] These assays are crucial for determining the potency (e.g., IC50 values), specificity, and mechanism of action of new Dxd-ADC candidates.[1][6]
This document provides detailed application notes and protocols for several key cell-based assays used to measure the cytotoxicity of Dxd-ADCs.
Mechanism of Action of Dxd-ADCs
The cytotoxic effect of a Dxd-ADC is a multi-step process that begins with the specific binding of the ADC to a tumor-associated antigen on the surface of a cancer cell.[7][3] The ADC-antigen complex is then internalized into the cell via receptor-mediated endocytosis and trafficked to the lysosome.[7] Within the lysosome, the linker connecting the antibody to the DXd payload is cleaved by lysosomal enzymes, releasing the active DXd payload into the cytoplasm.[7][3] The released DXd, a topoisomerase I inhibitor, then translocates to the nucleus, where it intercalates into DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[7] A key feature of the DXd payload is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[7][8]
General Experimental Workflow
The general workflow for in vitro cytotoxicity assays involves several key steps, starting from cell seeding to data analysis. This process is adaptable to various assay types with specific modifications at the measurement stage.
Data Presentation: Comparative Cytotoxicity of Dxd-ADCs
Quantitative data from cytotoxicity assays are typically used to generate dose-response curves and calculate the IC50 value, which represents the concentration of an ADC required to inhibit cell viability or growth by 50%.[1]
Table 1: IC50 Values (nM) of Various Dxd-ADCs in Different Cancer Cell Lines
| Dxd-ADC | Target Antigen | Cell Line | Antigen Expression | Assay Type | IC50 (nM) |
| ADC-A | HER2 | SK-BR-3 | High | MTT | 1.5 |
| ADC-A | HER2 | BT-474 | High | Caspase-Glo 3/7 | 2.1 |
| ADC-A | HER2 | MCF-7 | Low | MTT | >1000 |
| ADC-B | TROP2 | NCI-N87 | High | LDH Release | 5.8 |
| ADC-B | TROP2 | MDA-MB-231 | Medium | MTT | 15.2 |
| ADC-B | TROP2 | Jurkat | Negative | MTT | >1000 |
| Control ADC | Non-targeting | SK-BR-3 | N/A | MTT | >1000 |
| Control ADC | Non-targeting | NCI-N87 | N/A | LDH Release | >1000 |
Note: The data presented are hypothetical and for illustrative purposes. Actual IC50 values will vary depending on the specific ADC, cell line, and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]
Materials:
-
Target cells (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Dxd-ADC and control articles
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11]
-
ADC Treatment: Prepare serial dilutions of the Dxd-ADC and control ADC in complete cell culture medium. Remove the old medium from the wells and add the ADC dilutions. Incubate for a specified period (e.g., 72-120 hours).[9][12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9][12]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][12]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the ADC concentration to determine the IC50 value.[10]
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes.[1][10]
Materials:
-
Target cells (antigen-positive and antigen-negative)
-
Complete cell culture medium (serum-free medium may be required)[1]
-
Dxd-ADC and control articles
-
96-well flat-bottom sterile plates
-
LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
Stop solution (if applicable)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with lysis buffer 30-45 minutes before the endpoint).[10][13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[10] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Data Acquisition: Add stop solution (if required by the kit) and measure the absorbance at ~490 nm.[13]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[10]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11][14]
Materials:
-
Target cells
-
Dxd-ADC and control articles
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 from the MTT protocol, using white-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15][16]
-
Assay Protocol:
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis: Plot the relative luminescence units (RLU) against the ADC concentration. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Bystander Effect Assay
This assay evaluates the ability of a Dxd-ADC to kill neighboring antigen-negative cells.[9]
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells stably expressing a fluorescent protein (e.g., GFP)
-
Dxd-ADC and control articles
-
Co-culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells in the same well at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.[11]
-
ADC Treatment: Treat the co-culture with the Dxd-ADC at a concentration that is cytotoxic to the Ag+ cells.
-
Incubation: Incubate the cells for a sufficient duration to allow for payload release and diffusion (e.g., 96-144 hours).
-
Data Acquisition: Measure the viability of the fluorescent Ag- bystander cells using a fluorescence plate reader or by imaging and counting the fluorescent cells.[12]
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the Dxd-ADC to the viability of Ag- cells in monoculture and untreated co-culture controls. A significant decrease in the viability of Ag- cells in the treated co-culture indicates a bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
Application Note: Site-Specific Conjugation of Amino-PEG4-GGFG-Dxd for the Development of Homogeneous Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents.[1][2][3] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The Amino-PEG4-GGFG-Dxd is a drug-linker conjugate where Dxd, a potent topoisomerase I inhibitor derived from exatecan, is linked via a protease-cleavable GGFG peptide and a hydrophilic PEG4 spacer, terminating in a primary amine for conjugation.[4][5][6][7][8]
Traditional conjugation methods that target native lysine (B10760008) or cysteine residues often result in heterogeneous ADC mixtures with variable drug-to-antibody ratios (DARs) and conjugation sites.[][10][] This heterogeneity can lead to inconsistent pharmacological properties and a narrowed therapeutic window.[10][12] Site-specific conjugation technologies overcome these limitations by attaching the drug-linker to a precise location on the antibody, ensuring the production of a homogeneous ADC with a well-defined DAR.[][][13] This approach leads to improved pharmacokinetics, enhanced efficacy, and better overall safety profiles.[3][12][14]
This document provides an overview and detailed protocols for relevant site-specific conjugation techniques applicable to the amine-functionalized linker-payload, this compound.
Overview of Applicable Site-Specific Conjugation Strategies
Several advanced enzymatic and protein engineering strategies can be employed for the site-specific conjugation of an amine-containing payload like this compound. The choice of method depends on the desired DAR, the need for antibody engineering, and available resources.
-
Transglutaminase (MTGase) Mediated Conjugation: Microbial transglutaminase (MTGase) is an enzyme that creates a stable isopeptide bond between the side chain of a glutamine (Gln) residue and a primary amine, such as the one on the this compound linker.[1][15][16] This can be achieved by targeting the native, solvent-accessible Gln295 residue on the Fc region of many IgG1 antibodies after enzymatic deglycosylation, or by engineering a glutamine-containing peptide tag onto the antibody.[2][15][17] This method is highly specific and efficient for producing ADCs with a DAR of 2.[1][2]
-
Incorporation of Unnatural Amino Acids (UAAs): This powerful technique involves genetically engineering the antibody's sequence to incorporate a non-canonical amino acid with an orthogonal reactive group (e.g., a ketone, azide (B81097), or alkyne).[10][18][19][20] For instance, an antibody could be expressed with p-acetylphenylalanine, whose keto group can be selectively reacted with a hydroxylamine-modified linker to form a stable oxime bond.[18] Alternatively, an azide-containing UAA can be incorporated and conjugated to a linker modified with a cyclooctyne (B158145) group via copper-free click chemistry.[21] This method offers precise control over the conjugation site and stoichiometry.[10][18]
-
Sortase A-Mediated Ligation: Sortase A, a bacterial transpeptidase, recognizes a specific C-terminal peptide motif (e.g., LPXTG) and cleaves the peptide bond between threonine and glycine.[22][23] It then ligates a new substrate containing an N-terminal oligo-glycine sequence.[22][24] To use this method, the antibody must be engineered with an LPXTG tag, and the this compound linker must be synthesized with an N-terminal (Gly)₃₋₅ sequence. This approach provides excellent site-specificity and control over the DAR.[24][25]
-
Glycan Remodeling: The conserved N-glycan at the Asn297 residue in the antibody's Fc region provides a unique site for conjugation.[3][26][27][28] This chemoenzymatic method involves trimming the native glycan and then using a mutant glycosyltransferase to attach a modified sugar containing a bioorthogonal handle, such as an azide.[26][27] The azide can then be used for copper-free click chemistry with a linker modified with a compatible group (e.g., DBCO).[29] This preserves the native antibody sequence and structure.[28]
Data Presentation: Comparison of Conjugation Techniques
| Conjugation Strategy | Target Residue/Motif | Antibody Engineering Required? | Typical DAR | Advantages | Disadvantages |
| Transglutaminase (MTGase) | Native Gln295 or engineered Gln-tag[1][2][17] | Sometimes (for Gln-tag) | 2 (or higher with branched linkers) | High specificity, stable bond, can use native antibodies (after deglycosylation).[1][15] | Deglycosylation may be required for native Gln295 access, potentially affecting Fc effector functions.[2] |
| Unnatural Amino Acids (UAA) | Genetically encoded UAA with orthogonal handle (e.g., keto, azide)[18][19] | Yes | Precisely controlled (e.g., 1, 2, 4) | High degree of control over site and stoichiometry, bioorthogonal reactivity.[10][18] | Requires cell line engineering and specialized reagents; can have lower expression yields.[21] |
| Sortase A Ligation | Engineered C-terminal LPXTG tag[22][24] | Yes | Precisely controlled (e.g., 2) | Highly specific enzymatic reaction, mild reaction conditions.[22][30] | Requires engineering of both antibody and linker; removal of the enzyme post-reaction is necessary.[23] |
| Glycan Remodeling | Conserved Asn297 N-glycan[26][28][31] | No (Enzymatic modification) | 2 (or 4 with branched linkers) | Uses native antibody sequence, site is distant from antigen-binding region.[3][28] | Multi-step enzymatic process, requires specialized enzymes and sugar substrates.[26][27] |
Diagrams of Workflows and Pathways
Caption: Generalized ADC mechanism from circulation to target cell death.
Caption: Logical flow comparing random and site-specific ADC production.
Caption: Step-by-step workflow for MTGase-mediated conjugation.
Experimental Protocols
Protocol 1: Transglutaminase (MTGase)-Mediated Conjugation to Native Gln295
This protocol describes the conjugation of this compound to the conserved Gln295 residue of a humanized IgG1 antibody. Access to Gln295 is achieved by first removing the N-glycan.
Materials:
-
Monoclonal Antibody (humanized IgG1, e.g., Trastuzumab)
-
This compound (payload-linker)
-
Microbial Transglutaminase (MTGase)
-
Endoglycosidase S2 (EndoS2)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Quenching Solution (optional): Cysteamine or other MTGase inhibitor
-
Protein A affinity chromatography column
-
Purification Buffers: PBS (pH 7.4), 100 mM Glycine (pH 2.7) for elution, 1 M Tris-HCl (pH 8.5) for neutralization
-
Analytical instruments: Hydrophobic Interaction Chromatography (HIC) HPLC, Size Exclusion Chromatography (SEC) HPLC, Mass Spectrometer.
Procedure:
-
Antibody Deglycosylation (if targeting native Gln295): a. Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Add EndoS2 enzyme to the antibody solution. A typical enzyme-to-antibody ratio is 1:100 (w/w). c. Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation. d. Confirm complete deglycosylation via SDS-PAGE (a shift in molecular weight will be observed) or mass spectrometry. e. Purify the deglycosylated antibody using a Protein A column or buffer exchange to remove the EndoS2 enzyme.
-
Conjugation Reaction: a. Dilute the (deglycosylated) antibody to 5 mg/mL in the Reaction Buffer (50 mM Tris-HCl, pH 8.0). b. Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM). c. Add the this compound solution to the antibody solution to achieve a 10-20 fold molar excess of the linker-payload. The final DMSO concentration should not exceed 10% (v/v). Mix gently. d. Add MTGase to the mixture to a final concentration of 30-50 µM. e. Incubate the reaction at 37°C for 2-4 hours with gentle mixing.
-
Purification of the ADC: a. After incubation, cool the reaction mixture on ice. b. (Optional) Quench the reaction by adding an MTGase inhibitor. c. Load the reaction mixture onto a Protein A column pre-equilibrated with PBS. d. Wash the column extensively with PBS (at least 10 column volumes) to remove unconjugated payload, MTGase, and other impurities. e. Elute the ADC from the column using 100 mM Glycine buffer (pH 2.7). Collect fractions into tubes containing 1 M Tris-HCl (pH 8.5) to immediately neutralize the eluate. f. Pool the ADC-containing fractions and perform buffer exchange into a suitable formulation buffer (e.g., PBS) using dialysis or tangential flow filtration.
-
Characterization of the ADC: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR and DAR distribution using HIC-HPLC. Species with DAR 0, 1, and 2 should be resolved. b. Purity and Aggregation: Assess the monomeric purity and presence of aggregates using SEC-HPLC. c. Identity Confirmation: Confirm the mass of the light chain, heavy chain, and intact ADC using LC-MS to verify successful conjugation.
Protocol 2: UAA Incorporation and Click Chemistry (Conceptual Outline)
This protocol outlines the general steps required to conjugate a modified this compound using an antibody engineered with an azide-bearing UAA.
Materials:
-
Engineered mAb containing an azide-functionalized UAA (e.g., p-azidomethyl-L-phenylalanine, pAMF).
-
DBCO-PEG4-GGFG-Dxd (a modified version of the linker for click chemistry).
-
Reaction Buffer: PBS, pH 7.4.
-
Purification and analytical equipment as listed in Protocol 1.
Procedure:
-
Antibody Expression and Purification: a. Express the antibody containing the UAA in a mammalian cell line engineered with the appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair.[20] b. Supplement the cell culture medium with the UAA. c. Purify the antibody from the culture supernatant using Protein A chromatography.
-
Conjugation via Copper-Free Click Chemistry: a. Prepare the purified antibody at 5-10 mg/mL in PBS, pH 7.4. b. Add DBCO-PEG4-GGFG-Dxd (dissolved in DMSO) to the antibody solution in a 3-5 fold molar excess. c. Incubate the reaction at room temperature or 4°C for 12-24 hours, protected from light. d. Monitor the reaction progress using LC-MS.
-
Purification and Characterization: a. Purify the resulting ADC using Protein A chromatography followed by buffer exchange, as described in Protocol 1, to remove excess linker-payload. b. Characterize the final ADC for DAR, purity, and identity using HIC-HPLC, SEC-HPLC, and mass spectrometry. The expected product will be a highly homogeneous species with a precisely controlled DAR.[18]
References
- 1. Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.cn [glpbio.cn]
- 10. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 12. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 17. Tag-free, specific conjugation of glycosylated IgG1 antibodies using microbial transglutaminase - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05630E [pubs.rsc.org]
- 18. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody conjugates with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 21. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Sortase-Tag Expressed Protein Ligation (STEPL): combining protein purification and site-specific bioconjugation into a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chemoenzymatic glycan remodeling for antibody-drug conjugation and beyond - American Chemical Society [acs.digitellinc.com]
- 27. Antibody Conjugations via Glycosyl Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. xcellon.bio [xcellon.bio]
- 29. researchgate.net [researchgate.net]
- 30. edepot.wur.nl [edepot.wur.nl]
- 31. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing the Bystander Killing Effect of Dxd-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen. The "bystander effect" is a critical mechanism of action for some ADCs, including those with a deruxtecan (B607063) (Dxd) payload. This effect describes the ability of the cytotoxic payload, upon release from the target antigen-positive (Ag+) cell, to diffuse into and kill neighboring antigen-negative (Ag-) tumor cells.[1][2][3] This phenomenon is particularly important for treating heterogeneous tumors where antigen expression can be varied.[4][5] The efficacy of the bystander effect is largely dependent on the properties of the ADC's linker and payload, with cleavable linkers and membrane-permeable payloads like Dxd being key enablers.[2][6]
These application notes provide detailed protocols for key in vitro and in vivo methods to assess the bystander killing effect of Dxd-ADCs, guidance on data presentation, and visualizations of the underlying mechanisms and experimental workflows.
Key Principles of Dxd-ADC Bystander Killing
The bystander effect of a Dxd-ADC is a multi-step process that enhances its anti-tumor activity:
-
ADC Binding and Internalization: The ADC selectively binds to the target antigen on the surface of Ag+ cancer cells and is subsequently internalized, often via endocytosis.[2]
-
Payload Release: Inside the target cell, the linker connecting the antibody and the Dxd payload is cleaved. This cleavage is often triggered by enzymes, such as cathepsins, that are highly active in the lysosomal compartment of tumor cells.[2][7]
-
Payload Diffusion: For a bystander effect to occur, the released Dxd payload must be able to traverse the cell membrane of the Ag+ cell and diffuse into the tumor microenvironment. The physicochemical properties of Dxd, such as its membrane permeability, are critical for this step.[2][6]
-
Bystander Cell Killing: The diffused Dxd can then enter neighboring Ag- cells and induce cytotoxicity, typically by causing DNA damage, thereby expanding the therapeutic reach of the ADC.[2][6]
In Vitro Methods for Assessing Bystander Killing
Two primary in vitro methods are used to quantify the bystander effect: the co-culture assay and the conditioned medium transfer assay.[1][8]
Co-culture Bystander Effect Assay
This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of the Dxd-ADC.[9][10]
Experimental Protocol:
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line with high expression of the target antigen (e.g., HER2-positive NCI-N87 or SKBR3 cells).[9]
-
Antigen-Negative (Ag-) Cell Line: A cancer cell line with low or no expression of the target antigen (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[2][9] This cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[11][12]
-
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
In a 96-well plate, seed a mixture of Ag+ and Ag- cells. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1, 9:1) to assess the dependency of the bystander effect on the number of target cells.[10][12]
-
Include control wells with only Ag- cells and only Ag+ cells.[13]
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Dxd-ADC and a control antibody (without the drug payload) in complete culture medium.
-
Remove the seeding medium from the wells and add the ADC-containing medium.
-
Include untreated control wells for each cell ratio.[13]
-
-
Incubation:
-
Data Acquisition and Analysis:
-
Fluorescence Imaging/High-Content Analysis:
-
Flow Cytometry:
-
Harvest the cells from each well.
-
Analyze the cell population based on the fluorescent protein expression to distinguish Ag- cells.
-
Use a viability dye (e.g., Propidium Iodide or 7-AAD) to determine the percentage of viable Ag- cells.[13]
-
-
Data Analysis:
-
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[1][3]
Experimental Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture dish or flask and allow them to adhere.
-
Treat the Ag+ cells with the Dxd-ADC at a concentration known to be cytotoxic.
-
Include an untreated control group of Ag+ cells.[13]
-
After 48-72 hours of incubation, collect the culture supernatant (conditioned medium).[3]
-
Centrifuge the conditioned medium to remove any detached cells and debris.[13]
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the seeding medium and replace it with the collected conditioned medium from both ADC-treated and untreated Ag+ cells.[13]
-
Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.[13]
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.[13]
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a suitable method such as an MTT assay, CellTiter-Glo®, or live/dead staining followed by imaging.[13]
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by a secreted payload.[13]
-
Advanced In Vitro and In Vivo Models
While 2D in vitro assays are valuable for initial screening, 3D and in vivo models provide more physiologically relevant data.[14][15]
3D Spheroid Models
3D tumor spheroids better mimic the tumor microenvironment and can be used to assess ADC penetration and bystander killing in a more complex setting.[16][17] Co-culture spheroids of Ag+ and Ag- cells can be generated to evaluate the bystander effect.[15]
In Vivo Xenograft Models
In vivo studies using cell-derived xenograft (CDX) models are crucial for confirming the bystander effect.[2][18] These models typically involve the co-inoculation of Ag+ and Ag- tumor cells into immunodeficient mice.[19][20] The Ag- cells are often engineered to express a reporter gene, such as luciferase, allowing for non-invasive monitoring of their growth and response to treatment via in vivo imaging systems.[2][19]
Data Presentation
Quantitative data from bystander effect assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Bystander Effect of Dxd-ADCs in Co-culture Assays
| Dxd-ADC | Ag+ Cell Line (Target) | Ag- Cell Line (Bystander) | Ag+:Ag- Ratio | Observation | Conclusion |
| Trastuzumab-deruxtecan (T-DXd) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Mixed | Significant reduction in HER2- cells.[2] | Potent bystander effect. |
| Trastuzumab-deruxtecan (T-DXd) | SKBR3 (HER2+) | MCF7 (HER2-) | 1:1 | Death of HER2- MCF7 cells.[1] | Strong bystander killing. |
| Control ADC (e.g., T-DM1) | SKBR3 (HER2+) | MCF7 (HER2-) | 1:1 | No effect on MCF7 viability.[1] | No significant bystander effect. |
Table 2: In Vivo Bystander Effect of Dxd-ADCs in Xenograft Models
| Dxd-ADC | Ag+ Cell Line | Ag- Cell Line (Reporter) | Animal Model | Observation | Conclusion |
| Trastuzumab-deruxtecan (T-DXd) | NCI-N87 (HER2+) | MDA-MB-468 (Luciferase-tagged, HER2-) | Mouse CDX | Significant reduction in luciferase signal from MDA-MB-468 cells.[2] | T-DXd inhibits HER2- cell populations in vivo. |
| TROP2-ADC | BxPC-3 (TROP2+) | B-Luc-GFP KI, TROP2 KO BxPC-3 | Mouse CDX | Inhibition of TROP2-negative tumor cells.[18][21] | In vivo bystander killing effect observed. |
Conclusion
The assessment of the bystander killing effect is a critical component in the preclinical evaluation of Dxd-ADCs. The methodologies described in these application notes, from 2D co-culture assays to more complex 3D spheroid and in vivo models, provide a robust framework for quantifying the bystander potential of ADC candidates. By carefully selecting cell lines, optimizing experimental conditions, and utilizing appropriate analytical methods, researchers can generate crucial data to inform the selection and development of ADCs with an optimal efficacy profile for treating heterogeneous tumors.
References
- 1. agilent.com [agilent.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3D Tumor Models Enhance ADC Drug Development | Technology Networks [technologynetworks.com]
- 15. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 16. selectscience.net [selectscience.net]
- 17. zymeworks.com [zymeworks.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
Purifying Antibody-Drug Conjugates: Application Notes and Protocols for Amino-PEG4-GGFG-Dxd Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The conjugation of a linker-payload, such as Amino-PEG4-GGFG-Dxd, to an antibody results in a heterogeneous mixture containing the desired ADC, unconjugated antibody, free linker-payload, and potentially aggregates. Therefore, a robust purification strategy is critical to ensure the safety, efficacy, and quality of the final ADC product.
This document provides detailed application notes and protocols for the purification of an ADC after conjugation with the this compound linker-payload. The this compound consists of the potent topoisomerase I inhibitor Dxd, a protease-cleavable GGFG peptide linker, and a hydrophilic PEG4 spacer to improve solubility.[1][2] The purification process is designed to remove impurities and to isolate ADC species with the desired drug-to-antibody ratio (DAR).
Core Purification Challenges
The primary goals of the ADC purification process are the removal of:
-
Unconjugated Antibody: Antibodies that did not get conjugated with the linker-payload.
-
Excess Linker-Payload: Unreacted this compound and its derivatives.
-
Aggregates: High molecular weight species that can form during the conjugation process due to the increased hydrophobicity of the ADC.[3]
-
Other Process-Related Impurities: Residual solvents and reagents from the conjugation reaction.[4]
Furthermore, the purification process should ideally allow for the separation of ADC species with different DARs to obtain a more homogeneous product.[5]
Recommended Purification Workflow
A multi-step purification strategy is typically employed to achieve a highly pure and well-characterized ADC. The recommended workflow for an ADC conjugated with this compound involves an initial capture and buffer exchange step, followed by polishing steps to remove aggregates and separate different DAR species.
Caption: A typical multi-step workflow for the purification of an ADC.
Experimental Protocols
Protocol 1: Initial Purification and Buffer Exchange using Tangential Flow Filtration (TFF)
Tangential Flow Filtration (TFF) is a rapid and scalable method for buffer exchange and the removal of small molecular weight impurities, such as unconjugated linker-payload and residual organic solvents.[4][6]
Objective: To remove unconjugated this compound, residual solvents (e.g., DMSO), and to exchange the buffer to one suitable for the subsequent chromatography steps.
Materials:
-
Crude ADC conjugation mixture
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Diafiltration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm sterile filter
Procedure:
-
System Preparation: Assemble and sanitize the TFF system according to the manufacturer's instructions. Equilibrate the system with Diafiltration Buffer.
-
Concentration (Optional): If the crude ADC mixture is dilute, concentrate it to a target concentration (e.g., 10-20 mg/mL) to reduce the processing volume.
-
Diafiltration: Perform diafiltration with at least 5-10 diavolumes of the Diafiltration Buffer. This process removes small molecules by continuously adding fresh buffer while removing the filtrate.
-
Final Concentration: Concentrate the ADC solution to the desired final concentration.
-
Recovery: Recover the purified ADC from the TFF system.
-
Sterile Filtration: Filter the purified ADC solution through a 0.22 µm sterile filter.
Data Presentation:
| Parameter | Before TFF | After TFF |
| ADC Concentration (mg/mL) | Variable | Target (e.g., 10-20) |
| Free Linker-Payload | High | Below Limit of Detection |
| Residual Solvent (e.g., DMSO) | Present | Below Limit of Detection |
| Buffer | Conjugation Buffer | Diafiltration Buffer |
Protocol 2: Separation of DAR Species using Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs).[7][8] The conjugation of the hydrophobic Dxd payload increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated drugs.[9]
Objective: To separate the ADC into fractions with different DARs and to remove unconjugated antibody.
Caption: Experimental workflow for HIC purification of ADCs.
Materials:
-
TFF-purified ADC solution
-
HIC column (e.g., Butyl or Phenyl-based)
-
HIC Mobile Phase A (Binding Buffer): High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
HIC Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to match the initial binding conditions of the HIC gradient by adding Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B at the initial gradient conditions.
-
Sample Injection: Inject the salt-adjusted ADC sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DARs (e.g., DAR2, DAR4, etc.).[10]
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by methods such as UV-Vis spectroscopy and mass spectrometry to determine the DAR of each peak.
-
Pooling: Pool the fractions containing the desired DAR species.
Data Presentation:
| Fraction | Elution Salt Concentration (M) | Predominant Species | Purity (%) |
| Flow-through | High | Unconjugated Antibody | >95 |
| Peak 1 | Intermediate-High | Low DAR ADC | >95 |
| Peak 2 | Intermediate | Desired DAR ADC | >98 |
| Peak 3 | Low | High DAR ADC | >95 |
Protocol 3: Aggregate Removal and Final Polishing using Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their size.[] It is an effective final polishing step to remove high molecular weight aggregates and any remaining small molecule impurities.[12]
Objective: To remove aggregates and to perform a final buffer exchange into the formulation buffer.
Materials:
-
HIC-purified ADC fractions
-
SEC column with a suitable fractionation range (e.g., for proteins 10-600 kDa)
-
Formulation Buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Formulation Buffer.
-
Sample Injection: Inject the pooled and concentrated ADC fractions onto the SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[10]
-
Isocratic Elution: Elute the sample with the Formulation Buffer. Aggregates will elute first in the void volume, followed by the monomeric ADC.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
Data Presentation:
| Parameter | Before SEC | After SEC |
| Monomeric ADC (%) | Variable (e.g., 90-95%) | >99% |
| Aggregates (%) | Variable (e.g., 5-10%) | <1% |
| Buffer | HIC Elution Buffer | Formulation Buffer |
ADC Characterization
After purification, the ADC should be thoroughly characterized to ensure it meets the required quality attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 5. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 6. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Quality Control of Amino-PEG4-GGFG-Dxd Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] The Amino-PEG4-GGFG-Dxd linker-payload system combines a hydrophilic PEG4 spacer, a cathepsin-cleavable GGFG peptide linker, and the potent topoisomerase I inhibitor, Dxd.[3][4] Rigorous quality control is paramount to ensure the safety, efficacy, and consistency of these complex molecules.[2][5] These application notes provide a comprehensive overview of the key quality control parameters and detailed protocols for the analytical characterization of ADCs utilizing this specific linker-payload combination.
Key Quality Control Parameters
The manufacturing process of ADCs can introduce heterogeneity, including variations in the drug-to-antibody ratio (DAR), the presence of unconjugated antibody, and the formation of aggregates or fragments.[6][7][8][9][10] Therefore, a robust analytical strategy is essential to monitor these critical quality attributes (CQAs).[1][8]
Summary of Key Quality Control Attributes and Methods
| Critical Quality Attribute (CQA) | Analytical Method(s) | Typical Acceptance Criteria (Example) |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS), UV/Vis Spectroscopy | Average DAR of 3.5 - 4.5; Specific distribution of DAR species (e.g., DAR2, DAR4) |
| Purity and Impurities | Size Exclusion Chromatography (SEC), Capillary Electrophoresis (CE-SDS), RP-HPLC | Monomer Purity: ≥ 95%; Free Drug and Related Impurities: ≤ 1.0% |
| Aggregation | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | High Molecular Weight Species (Aggregates): ≤ 5% |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX), Imaged Capillary Isoelectric Focusing (iCIEF) | Consistent charge variant profile across batches |
| Potency | In vitro cell-based cytotoxicity assays | IC50 value within a predefined range compared to a reference standard |
| Endotoxin (B1171834) Levels | Limulus Amebocyte Lysate (LAL) Assay (Chromogenic, Turbidimetric, or Gel-clot) | ≤ 5 EU/kg body weight for intravenous applications |
| Stability | Stability-indicating analytical methods (e.g., SEC, RP-HPLC, IEX) under accelerated and long-term storage conditions | No significant change in CQAs over the defined shelf life |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter that directly impacts the ADC's efficacy and safety.[11][12][13] Both the average DAR and the distribution of different drug-loaded species should be determined.[14]
HIC is a standard technique for analyzing cysteine-conjugated ADCs, separating species based on the hydrophobicity conferred by the drug-linker.[14]
Protocol:
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm and a wavelength specific to the payload (Dxd).
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the weighted average of the peak areas.[]
RP-HPLC, often coupled with mass spectrometry, can also be used to determine the average DAR, typically after reduction of the ADC to separate heavy and light chains.[12]
Protocol:
-
Sample Preparation: Reduce the ADC sample with a reducing agent like dithiothreitol (B142953) (DTT) to separate the heavy and light chains.[12]
-
Column: A reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient to elute the light and drug-conjugated heavy chains.
-
Detection: UV at 280 nm and MS analysis.
-
Data Analysis: Determine the masses of the unconjugated and conjugated chains to calculate the DAR.
Purity and Impurity Analysis
Purity analysis aims to identify and quantify product-related impurities such as aggregates and fragments, as well as process-related impurities like free drug.[16][17]
SEC is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[17]
Protocol:
-
Column: Use an SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological pH buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.[17]
CE-SDS provides high-resolution separation based on molecular weight under denaturing conditions and can be run under both reducing and non-reducing conditions.
Protocol:
-
Sample Preparation:
-
Non-reducing: Dilute the ADC sample in CE-SDS sample buffer containing an alkylating agent (e.g., iodoacetamide).
-
Reducing: Dilute the ADC sample in CE-SDS sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
-
Instrument: Capillary electrophoresis system with UV or LIF detection.
-
Capillary: Fused silica (B1680970) capillary.
-
Separation Matrix: CE-SDS gel buffer/matrix.
-
Analysis: The system separates the ADC and any fragments based on size.
-
Data Analysis: The relative peak areas are used to determine the percentage of purity and impurities.
Potency Assay
Potency is a critical quality attribute that measures the biological activity of the ADC. For ADCs, this is typically assessed through in vitro cytotoxicity assays.[18]
This assay determines the concentration of the ADC required to kill 50% of the target cancer cells (IC50).
Protocol:
-
Cell Culture: Culture a cancer cell line that expresses the target antigen of the ADC's monoclonal antibody.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and a reference standard. Include untreated cells as a negative control.[19]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).[19]
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit. The IC50 of the test sample should be within a specified range of the reference standard.
Endotoxin Testing
Endotoxin testing is crucial to ensure the safety of parenteral drug products by detecting and quantifying bacterial endotoxins.[20][21]
The LAL assay is the standard method for endotoxin testing.[20]
Protocol:
-
Assay Method: Choose a suitable LAL assay format (chromogenic, turbidimetric, or gel-clot). The chromogenic method is often preferred for its sensitivity and quantitative nature.[22]
-
Sample Preparation: Dilute the ADC sample with LAL reagent water to a concentration that does not interfere with the assay.
-
Standard Curve: Prepare a standard curve using a known concentration of control standard endotoxin.
-
Assay Procedure: Follow the manufacturer's instructions for the chosen LAL assay kit. This typically involves incubating the samples and standards with the LAL reagent and then measuring the colorimetric or turbidimetric change.
-
Data Analysis: Calculate the endotoxin concentration in the sample by comparing its result to the standard curve. The result should be below the established limit.[23]
Stability Testing
Stability studies are performed to ensure that the ADC maintains its quality, safety, and efficacy throughout its shelf life.[24][25] These studies involve storing the ADC at various temperature and humidity conditions (e.g., long-term at 5°C and accelerated at 25°C/60% RH) and testing the CQAs at predefined time points.[25][26] Key stability-indicating methods include SEC for aggregation, RP-HPLC for purity and degradation products, and potency assays.[25] The in vitro stability of the linker is also a critical factor and can be assessed by monitoring the loss of DAR in plasma over time.[27]
Conclusion
A comprehensive and well-validated set of analytical methods is essential for the quality control of this compound ADCs. The protocols and parameters outlined in these application notes provide a robust framework for ensuring the consistency, safety, and efficacy of these complex therapeutic agents. It is crucial to establish specific acceptance criteria for each ADC product based on data from manufacturing process capability, preclinical, and clinical studies.
References
- 1. veranova.com [veranova.com]
- 2. Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate (ADC) R&D Innovations and In Vitro ADME Research Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Acid-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 5. susupport.com [susupport.com]
- 6. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In-Depth Structure and Function Characterization of Heterogeneous Interchain Cysteine-Conjugated Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. njbio.com [njbio.com]
- 14. pharmiweb.com [pharmiweb.com]
- 16. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. casss.org [casss.org]
- 19. benchchem.com [benchchem.com]
- 20. acciusa.com [acciusa.com]
- 21. youtube.com [youtube.com]
- 22. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Endotoxin testing for cell and gene therapy products | Lonza [bioscience.lonza.com]
- 24. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 25. How to Assess Stability for Antibody-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 26. bioprocessintl.com [bioprocessintl.com]
- 27. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage and handling of Amino-PEG4-GGFG-Dxd, a drug-linker conjugate used in the synthesis of Antibody-Drug Conjugates (ADCs). Adherence to these recommendations is critical for maintaining the compound's integrity, stability, and performance in research and drug development applications.
Introduction
This compound is a key component in the construction of ADCs, comprising a potent cytotoxic payload (Dxd, a topoisomerase I inhibitor), a cleavable tetrapeptide linker (GGFG), a polyethylene (B3416737) glycol (PEG4) spacer, and an amino group for conjugation.[1][2] The stability of this conjugate is paramount to ensure the efficacy and safety of the resulting ADC.[][4][5] Improper storage can lead to degradation of the payload, cleavage of the linker, or other chemical modifications, compromising its therapeutic potential.[][6][7]
Recommended Long-Term Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions. These recommendations are based on the chemical properties of the component parts, including the peptide linker and the cytotoxic payload.
Solid Form
For the solid (powder) form of this compound, the following conditions are recommended for long-term storage:
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Minimizes chemical degradation and preserves the integrity of the solid compound.[1] |
| Atmosphere | Stored under an inert gas (e.g., nitrogen) | Protects against oxidation and moisture-induced degradation.[1][8] |
| Light Exposure | Protect from light | The Dxd payload can be sensitive to light, and protection from light exposure is crucial to prevent photodegradation.[9][10][11] |
| Moisture | Away from moisture, desiccated | Prevents hydrolysis of the linker and other moisture-sensitive components.[1][8][12] |
In Solvent
Once dissolved in a solvent, the stability of this compound is significantly reduced. The following storage conditions are recommended for stock solutions:
| Temperature | Storage Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1][2][8][10] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2][8][10] |
Note: When preparing stock solutions, it is advisable to use an appropriate solvent such as DMSO.[1] For in vivo applications, specific formulations may be required to ensure solubility and stability.[9] It is crucial to protect solutions from light during storage and handling.[9][10]
Experimental Protocols
The following protocols are provided to assess the stability and integrity of this compound under various conditions.
Protocol for Assessing Long-Term Stability of Solid this compound
Objective: To evaluate the chemical stability of solid this compound over an extended period.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
Climate chamber or desiccator
Procedure:
-
Aliquot the solid this compound into multiple vials.
-
Store the vials under the recommended conditions (4°C, under nitrogen, protected from light, and desiccated).
-
At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a vial for analysis.
-
Prepare a stock solution of the compound in DMSO.
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) to assess purity.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to resolve the parent compound from potential degradants.
-
Detection: UV absorbance at a relevant wavelength for Dxd.
-
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage purity at each time point.
-
(Optional) Use LC-MS to identify the mass of any significant degradation products to understand the degradation pathway.
Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of the GGFG linker in this compound when incubated in plasma.
Materials:
-
This compound
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed plasma to a final concentration (e.g., 10 µM).
-
Incubate the plasma samples at 37°C.[13]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma.[14]
-
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.[14][15]
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact this compound remaining.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the storage, handling, and mechanism of action of this compound.
Caption: Workflow for storage and stability assessment of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Intracellular trafficking and payload release of a GGFG-linked ADC.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. veranova.com [veranova.com]
- 5. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DBCO-PEG4-GGFG-Dxd | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Antibody-Drug Conjugate (ADC) Aggregation with Amino-PEG4-GGFG-Dxd
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of antibody-drug conjugates (ADCs) utilizing the Amino-PEG4-GGFG-Dxd drug-linker.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.
Issue 1: Immediate Aggregation or Precipitation Post-Conjugation
Question: I am observing immediate turbidity and precipitation in my ADC solution right after the conjugation reaction with this compound. What is the likely cause and how can I resolve this?
Answer: Immediate aggregation post-conjugation is often a result of the increased hydrophobicity of the ADC. The Dxd payload is hydrophobic, and its conjugation to the antibody, especially at a high drug-to-antibody ratio (DAR), can lead to rapid self-association as the ADC molecules minimize their exposure to the aqueous environment.[1][2]
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[2][3] Consider reducing the molar excess of the this compound linker-drug during the conjugation reaction to target a lower average DAR (e.g., 2-4).
-
Modify Conjugation Conditions:
-
Co-solvents: While organic co-solvents like DMSO are often necessary to dissolve the hydrophobic linker-drug, their concentration should be minimized as they can partially denature the antibody and expose hydrophobic regions, leading to aggregation.[2]
-
pH: Avoid performing the conjugation at a pH close to the isoelectric point (pI) of the antibody, as this is where its solubility is at a minimum.[2]
-
-
Consider Site-Specific Conjugation: If using a conjugation strategy that targets native lysines or cysteines, the resulting ADC will be a heterogeneous mixture. Site-specific conjugation methods can produce more homogeneous ADCs with potentially improved stability profiles.[4]
-
Immobilize the Antibody: To prevent intermolecular interactions during conjugation, consider immobilizing the antibody on a solid support or resin. This keeps the antibody molecules physically separated during the reaction.[4]
Issue 2: Gradual Increase in Aggregation During Storage
Question: My ADC, prepared with this compound, appears fine initially but shows a gradual increase in high molecular weight species (HMWS) upon storage, as confirmed by SEC. What could be causing this instability?
Answer: A gradual increase in aggregation during storage typically points to suboptimal formulation or storage conditions.[2] The physicochemical properties of the formulation buffer and the storage environment are critical for the long-term stability of the ADC.
Troubleshooting Steps:
-
Formulation Optimization:
-
pH and Buffer System: The pH of the formulation buffer is critical for ADC stability. Conduct a pH screening study to identify the optimal pH for your specific ADC. Histidine and citrate (B86180) buffers are commonly used.
-
Incorporate Stabilizing Excipients: The addition of excipients can significantly enhance stability and prevent aggregation.[2] Common choices are summarized in the table below.
-
-
Control Storage and Handling Conditions:
-
Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C to -80°C for long-term storage.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can induce aggregation. Aliquot the ADC into single-use vials.
-
Mechanical Stress: Minimize mechanical stress by avoiding vigorous shaking or vortexing. Gentle mixing is recommended.[2]
-
Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a complex issue driven by several factors. The most significant contributor is the increased hydrophobicity from the conjugation of a hydrophobic payload, like Dxd, to the antibody.[1][2] Other key causes include a high drug-to-antibody ratio (DAR), unfavorable buffer conditions (pH and ionic strength), physical and thermal stress during manufacturing and storage, and the inherent properties of the monoclonal antibody itself.[4][5]
Q2: How does the this compound linker contribute to ADC stability?
A2: The "PEG4" component of the linker refers to a polyethylene (B3416737) glycol spacer. PEG is a hydrophilic polymer that can effectively shield the hydrophobic Dxd payload, thereby increasing the overall solubility and stability of the ADC in aqueous environments and preventing aggregation.[5] The GGFG (Gly-Gly-Phe-Gly) sequence is a cleavable peptide linker designed to be stable in circulation and release the Dxd payload inside target cells upon cleavage by lysosomal enzymes like cathepsin B.[4][6]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on the aggregation of ADCs with this compound?
A3: The DAR has a direct impact on aggregation. A higher DAR means more hydrophobic Dxd molecules are attached to each antibody, leading to a significant increase in the overall hydrophobicity of the ADC.[3] This increased hydrophobicity enhances the propensity for self-association and aggregation.[1][2] While a higher DAR can increase cytotoxic potency, it is crucial to find an optimal DAR that balances efficacy with stability and favorable pharmacokinetic properties.[1][2] For exatecan-based ADCs like those using Dxd, a DAR of 4 to 8 is often targeted, but the ideal ratio should be determined empirically for each specific ADC.[1][2]
Q4: Which analytical techniques are recommended for detecting and quantifying ADC aggregation?
A4: A multi-faceted approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[7]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides the absolute molar mass of the eluting species, allowing for accurate identification and quantification of aggregates.[7]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method for measuring the size distribution of particles in a solution and is particularly useful for detecting the early onset of aggregation.[5]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that provides high-resolution information on the size, shape, and distribution of macromolecules and their aggregates in solution.[7]
Data Presentation
The following tables summarize key data related to the prevention of ADC aggregation.
Table 1: Common Stabilizing Excipients for ADC Formulations
| Excipient Category | Examples | Mechanism of Action | Typical Concentration |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and protein-protein interactions. | 0.01 - 0.1% |
| Sugars | Sucrose, Trehalose | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and drying. | 5 - 10% |
| Amino Acids | Arginine, Glycine, Histidine | Can suppress aggregation by interacting with hydrophobic patches on the ADC surface. | 10 - 250 mM |
| Salts | Sodium Chloride | Modulate ionic strength to minimize protein-protein interactions. | 50 - 150 mM |
Table 2: Illustrative Impact of DAR and Formulation on Aggregation of a Dxd-based ADC
This table presents illustrative data based on general trends observed in ADC development, as specific quantitative data for this compound is often proprietary.
| ADC Construct | Average DAR | Formulation Buffer | Storage Condition | % High Molecular Weight Species (HMWS) by SEC |
| Trastuzumab-GGFG-Dxd | 8 | PBS, pH 7.4 | 4°C, 1 week | 17% |
| Trastuzumab-PEG4-GGFG-Dxd | 8 | PBS, pH 7.4 | 4°C, 1 week | 8% |
| Trastuzumab-PEG4-GGFG-Dxd | 4 | PBS, pH 7.4 | 4°C, 1 week | 3% |
| Trastuzumab-PEG4-GGFG-Dxd | 8 | Histidine, pH 6.0, with 0.02% Polysorbate 20 | 4°C, 1 week | 4% |
| Trastuzumab-PEG4-GGFG-Dxd | 4 | Histidine, pH 6.0, with 0.02% Polysorbate 20 | 4°C, 1 week | <1% |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight species (HMWS), monomer, and fragments in an ADC sample.
Materials:
-
ADC sample
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Chromatographic Separation: Perform an isocratic elution for a sufficient duration (e.g., 15-20 minutes) to allow for the separation of all species.
-
Data Acquisition and Analysis: Monitor the elution profile at 280 nm. The HMWS will elute first, followed by the monomeric ADC, and then any low molecular weight fragments. Integrate the peak areas for each species and calculate the percentage of aggregates as follows:
% Aggregation = (Area of HMWS peaks / Total area of all peaks) x 100
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the hydrophobicity profile of the ADC, which is a key indicator of its aggregation propensity.
Materials:
-
ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with the starting mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B) at a flow rate of 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject a defined volume (e.g., 50 µL) of the prepared sample.
-
Gradient Elution: Elute the bound ADC using a linear gradient from Mobile Phase A to Mobile Phase B over a specified time (e.g., 40 minutes).
-
Data Analysis: Monitor the chromatogram at 280 nm. A later retention time indicates greater hydrophobicity. Comparing the retention profile of the ADC to the unconjugated antibody can reveal the increase in hydrophobicity due to conjugation.
Visualizations
Caption: Factors leading to ADC aggregation and its consequences.
Caption: Troubleshooting workflow for ADC aggregation issues.
References
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Amino-PEG4-GGFG-Dxd
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a lower-than-expected drug-to-antibody ratio (DAR) during the conjugation of Amino-PEG4-GGFG-Dxd to a monoclonal antibody (mAb). This document provides troubleshooting strategies and detailed experimental protocols in a question-and-answer format to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower average DAR than our target. What are the most common causes for a low DAR with a maleimide-containing linker-drug like this compound?
A low drug-to-antibody ratio is a frequent challenge in ADC development and can stem from several factors throughout the conjugation process. The primary causes can be categorized into three main areas: inefficient antibody reduction, compromised reactivity of the maleimide (B117702) linker, and suboptimal conjugation reaction conditions.
Potential Causes for Low DAR:
-
Inefficient Antibody Reduction: The conjugation of this compound occurs at cysteine residues, which are typically present as interchain disulfide bonds in an antibody. These bonds must be partially or fully reduced to generate free thiol (-SH) groups available for conjugation. Incomplete reduction is a primary reason for a low number of available conjugation sites.[1][2]
-
Inactive Maleimide Group: The maleimide group on the this compound is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[][4] This hydrolysis is accelerated at pH values above 7.5 and can occur during storage if the reagent is exposed to moisture.[2][5]
-
Suboptimal Conjugation Conditions: The thiol-maleimide reaction is highly dependent on pH. The optimal pH range is typically between 6.5 and 7.5.[2][5] Outside of this range, the reaction rate can decrease significantly. Additionally, an insufficient molar excess of the drug-linker can lead to incomplete conjugation.
-
Re-oxidation of Thiol Groups: The free thiol groups generated during the reduction step can re-form disulfide bonds if not promptly conjugated, especially in the presence of oxygen.[5]
-
Steric Hindrance: The accessibility of the reduced cysteine residues on the antibody can be limited, preventing the bulky this compound molecule from efficiently reaching the conjugation site.
Q2: How can we confirm that our antibody reduction step is efficient and generating a sufficient number of free thiols?
Verifying the number of free thiols per antibody after the reduction step is a critical checkpoint. The most common method for this is the Ellman's test.
Troubleshooting Antibody Reduction:
-
Ellman's Test: This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiol groups to produce a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm.[1]
-
SDS-PAGE Analysis: Running reduced and non-reduced antibody samples on an SDS-PAGE gel can qualitatively confirm the reduction of interchain disulfide bonds. The reduced antibody will show bands corresponding to the heavy and light chains, while the non-reduced antibody will appear as a single band at a higher molecular weight.[1]
Factors Influencing Antibody Reduction:
| Parameter | Recommended Range | Rationale |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) | TCEP is often preferred as it is more stable and less prone to air oxidation than DTT.[1] |
| Molar Ratio of Reducing Agent to Antibody | 2-10 fold molar excess | The exact ratio needs to be optimized to achieve the desired number of free thiols. Higher ratios lead to more reduced disulfides.[1][6] |
| Reduction Temperature | 25-37°C | Higher temperatures can increase the rate of reduction but may also increase the risk of antibody denaturation.[1][6] |
| Reduction Time | 30-90 minutes | Incubation time should be optimized to ensure complete reduction of the targeted disulfide bonds without excessive reduction.[1][6] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Test
This protocol allows for the determination of the number of free thiol groups per antibody molecule after the reduction step.
Materials:
-
Reduced antibody sample
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.2
-
DTNB (Ellman's Reagent) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Cysteine hydrochloride solution (for standard curve)
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a stock solution of cysteine hydrochloride of a known concentration.
-
Create a series of dilutions ranging from 0 to 100 µM.
-
Add DTNB solution to each standard and measure the absorbance at 412 nm.
-
Plot absorbance vs. cysteine concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add a known concentration of your reduced antibody to the reaction buffer.
-
Add the DTNB solution and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Use the standard curve to determine the molar concentration of free thiols in your sample.
-
Calculate the number of free thiols per antibody using the following formula:
-
Moles of free thiols / Moles of antibody
-
-
Troubleshooting Workflow and Signaling Pathways
Below is a logical workflow to troubleshoot a low DAR.
Caption: A logical workflow for troubleshooting and optimizing the conjugation of this compound to achieve the desired Drug-to-Antibody Ratio.
Chemical Reactions and Pathways
The following diagram illustrates the key chemical reactions involved in the conjugation process.
References
Strategies to reduce off-target toxicity of Dxd-based ADCs
Welcome to the technical support center for Deruxtecan (Dxd)-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers mitigate off-target toxicity in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the preclinical development and analysis of Dxd-based ADCs.
Issue 1: High levels of premature payload release in plasma stability assays.
Question: My Dxd-based ADC is showing significant release of the free payload (DXd) in in-vitro plasma stability assays. What are the potential causes and how can I address this?
Answer: Premature payload release is a critical issue that can lead to systemic toxicity. The primary cause is often the instability of the linker in the plasma environment.
Possible Causes & Mitigation Strategies:
-
Linker Chemistry: The maleimide-based linkers commonly used for conjugation to cysteine residues can be susceptible to retro-Michael reactions, leading to deconjugation. Furthermore, certain peptide linkers can be prematurely cleaved by plasma proteases.
-
Troubleshooting Steps:
-
Alternative Linker Technologies: Consider using more stable linker technologies. For instance, linkers that form a thiosuccinimide bond are known to be more stable than those forming a maleimide (B117702) bond.
-
Enzymatically Cleavable Linkers: Ensure the peptide sequence of your enzymatically cleavable linker is not highly susceptible to cleavage by common plasma proteases like plasmin or elastase. A GGFG peptide linker, for example, is designed for cleavage by lysosomal proteases like Cathepsin B, which are more abundant within the target cell than in systemic circulation.
-
Hydrophilic Linkers: Increasing the hydrophilicity of the linker can improve the pharmacokinetic properties of the ADC and reduce non-specific uptake and premature payload release.
-
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of your ADC in plasma.
-
Preparation:
-
Thaw human plasma (or species-specific plasma relevant to your in vivo models) at 37°C.
-
Prepare your ADC at a final concentration of 1 mg/mL in the plasma.
-
Prepare a control sample with the free payload at a known concentration.
-
-
Incubation:
-
Incubate the ADC-plasma mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately process the aliquots to precipitate plasma proteins (e.g., with acetonitrile).
-
-
Quantification:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the released (free) Dxd payload.
-
-
Data Analysis:
-
Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.
-
Plot the percentage of released payload over time to determine the stability profile.
-
Workflow for Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Issue 2: Evidence of off-target toxicity in vivo, such as neutropenia or gastrointestinal issues.
Question: My Dxd-based ADC is causing significant neutropenia and/or gastrointestinal toxicity in my animal models, even at doses where I don't see maximum anti-tumor efficacy. How can I reduce these off-target effects?
Answer: Off-target toxicity with Dxd-based ADCs is often linked to the bystander effect, where the membrane-permeable Dxd payload can diffuse out of the target cell and kill neighboring, healthy cells.
Mitigation Strategies:
-
Optimize Drug-to-Antibody Ratio (DAR): A higher DAR can lead to increased hydrophobicity and faster clearance, as well as greater off-target toxicity. Reducing the DAR may improve the therapeutic index.
-
Target Selection: Ensure your target antigen has high expression on tumor cells and minimal expression on healthy tissues, particularly in the bone marrow and gastrointestinal tract.
-
Linker-Payload Modification:
-
Shorter Linkers: Using shorter linkers may reduce the potential for premature cleavage in the systemic circulation.
-
Payload Modification: While Dxd is a potent topoisomerase I inhibitor, exploring derivatives with altered membrane permeability could potentially limit the bystander effect.
-
Quantitative Data on Linker Stability and Toxicity
| Linker Type | Plasma Stability (% intact ADC after 7 days) | On-Target Potency (IC50, nM) | Off-Target Toxicity (Neutropenia Model, % decrease in neutrophils) |
| Maleimide-based | ~70-80% | 1.5 | 60% |
| Thiosuccinimide-based | >95% | 1.2 | 45% |
| Enzymatically Cleavable (GGFG) | >98% | 0.9 | 40% |
Note: The data presented above are representative values and can vary based on the specific antibody, conjugation site, and experimental conditions.
Experimental Protocol: Bystander Killing Assay
This assay helps to quantify the extent of the bystander effect of your ADC.
-
Cell Culture:
-
Co-culture target-positive (e.g., HER2+) and target-negative (e.g., HER2-) cells. The target-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Plate the cells in a 96-well plate at a defined ratio (e.g., 1:10 target-positive to target-negative).
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of your ADC, a non-targeting control ADC, and free Dxd.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Use high-content imaging or flow cytometry to quantify the viability of both the target-positive and the fluorescently labeled target-negative cells.
-
-
Data Interpretation:
-
A significant reduction in the viability of the target-negative cells in the presence of the targeted ADC indicates a bystander effect. Compare the potency of the bystander killing between different ADC constructs.
-
Signaling Pathway of Dxd-Induced Cell Death
Caption: Dxd mechanism of action and bystander effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dxd's off-target toxicity?
A1: The primary driver of Dxd's off-target toxicity is its high potency and membrane permeability. This allows the payload, once released from the ADC (either prematurely in circulation or within a target cell), to diffuse into and kill nearby healthy cells, a phenomenon known as the "bystander effect." This is particularly relevant in tissues with high cell turnover, such as the bone marrow and the gastrointestinal lining.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact off-target toxicity?
A2: The DAR is a critical parameter influencing both the efficacy and toxicity of an ADC.
-
High DAR (e.g., 8): While potentially more potent, high-DAR ADCs can be more hydrophobic, leading to faster clearance from circulation and increased uptake by the reticuloendothelial system (e.g., liver and spleen), which can cause off-target toxicity.
-
Low DAR (e.g., 2-4): Lower DAR ADCs often exhibit a better safety profile and improved pharmacokinetics, though there may be a trade-off in potency. Optimizing the DAR is a key strategy to widen the therapeutic window.
Q3: Are there specific biomarkers to monitor for Dxd-related off-target toxicity in preclinical models?
A3: Yes, several biomarkers can be monitored:
-
Hematological Parameters: Complete blood counts (CBCs) are crucial for monitoring for neutropenia, thrombocytopenia, and anemia.
-
Gastrointestinal Toxicity: Monitor for body weight loss, diarrhea, and conduct histopathological analysis of intestinal tissues.
-
Liver Function: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.
Q4: What role does the antibody component play in the off-target toxicity of Dxd-based ADCs?
A4: While the payload is the direct cytotoxic agent, the antibody is crucial for delivery. Off-target toxicity related to the antibody can occur if:
-
The target antigen is expressed on healthy tissues: This leads to "on-target, off-tumor" toxicity. Thorough target validation is essential.
-
The antibody itself has effector functions: An antibody with high Fc-gamma receptor binding could lead to unwanted immune cell activation.
-
The antibody has poor pharmacokinetic properties: An antibody that clears too quickly can increase the concentration of the ADC in clearance organs.
Q5: How can I model the therapeutic index of my Dxd-based ADC preclinically?
A5: The therapeutic index is the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED).
-
Determine the MTD: Conduct a dose-escalation study in a relevant animal model (e.g., mice or non-human primates) to identify the highest dose that does not cause unacceptable toxicity.
-
Determine the MED: In a tumor xenograft model, identify the lowest dose of the ADC that produces a significant anti-tumor effect.
-
Calculate the Therapeutic Index: TI = MTD / MED. A wider therapeutic index is desirable. Comparing the TI of different ADC constructs is a robust way to select the best candidate for further development.
Technical Support Center: Addressing Premature Linker Cleavage of GGFG in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of the Gly-Gly-Phe-Gly (GGFG) linker in plasma, a critical factor for the efficacy and safety of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the GGFG linker?
The GGFG tetrapeptide linker is designed as an enzyme-cleavable linker for ADCs.[1] Its primary mechanism of action involves cleavage by lysosomal proteases, particularly Cathepsin L and Cathepsin B, which are highly expressed in the intracellular environment of tumor cells.[1][2] This targeted release of the cytotoxic payload within the cancer cell enhances the therapeutic window of the ADC.[1]
Q2: Why is my GGFG-linked ADC showing instability in plasma?
While the GGFG linker is generally considered more stable in the bloodstream compared to other cleavable linkers like Val-Cit, premature payload release can still occur.[2] The primary cause of this instability is enzymatic degradation by extracellular proteases present in plasma. One of the key enzymes implicated in the premature cleavage of peptide linkers is human neutrophil elastase (NE).[3]
Q3: How does the stability of the GGFG linker in human plasma compare to that in animal models like mice?
There can be significant species-specific differences in plasma enzyme activity, which can affect linker stability. For instance, the Val-Cit linker is known to be much less stable in mouse plasma compared to human plasma due to the presence of carboxylesterase 1c (Ces1c) in rodents.[4] While GGFG is generally more stable, it is crucial to perform multi-species plasma stability assays to understand the translatability of your findings from preclinical models to humans.[5]
Q4: Can the drug-to-antibody ratio (DAR) affect the plasma stability of my GGFG-linked ADC?
Yes, the drug-to-antibody ratio (DAR) can influence the stability of an ADC. Higher DAR values can increase the hydrophobicity of the ADC, which may lead to aggregation.[5] Aggregated ADCs can have altered pharmacokinetic profiles and may be cleared from circulation more rapidly.[4]
Q5: What analytical methods are recommended for assessing GGFG linker stability in plasma?
Several analytical techniques are employed to monitor ADC stability in plasma:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for quantifying the average DAR over time and for identifying and quantifying the free payload and any cleavage products in the plasma.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the total antibody and the antibody-conjugated drug, allowing for the calculation of drug loss over time.[8]
-
Size Exclusion Chromatography (SEC): SEC is useful for detecting and quantifying ADC aggregation, which can be an indicator of instability.[5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to premature GGFG linker cleavage.
Issue 1: Rapid decrease in average DAR observed in an in vitro plasma stability assay.
-
Symptom: LC-MS analysis shows a significant reduction in the average DAR of your ADC over a time course (e.g., 0-7 days) when incubated in plasma.
-
Potential Cause 1: Enzymatic Cleavage by Plasma Proteases.
-
Troubleshooting Step: Incubate the ADC in plasma with and without a broad-spectrum protease inhibitor cocktail. A significant reduction in DAR loss in the presence of inhibitors points towards enzymatic degradation. To specifically investigate the role of neutrophil elastase, a specific inhibitor for this enzyme can be used.
-
Solution: Consider linker modification strategies to enhance stability. This could involve altering the amino acid sequence flanking the GGFG motif to reduce its susceptibility to plasma proteases while maintaining its cleavability by lysosomal cathepsins.[9]
-
-
Potential Cause 2: Instability of the Maleimide-Thiol Conjugation.
-
Troubleshooting Step: Use mass spectrometry to confirm the hydrolysis (ring-opening) of the succinimide (B58015) ring post-conjugation. An incompletely hydrolyzed succinimide ring is susceptible to a retro-Michael reaction, leading to deconjugation.[10]
-
Solution: Optimize the conjugation process. Introducing a post-conjugation incubation step at a slightly basic pH (e.g., pH 8.5-9.0) can promote the complete hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether.[7]
-
Issue 2: Discrepancy between in vitro plasma stability and in vivo pharmacokinetic data.
-
Symptom: Your ADC appears stable in in vitro plasma incubation, but in vivo studies in an animal model show rapid clearance of the payload.
-
Potential Cause 1: Species-Specific Enzymatic Activity.
-
Troubleshooting Step: Compare the ADC's stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human).[5] A significant difference in stability between species suggests the involvement of a species-specific enzyme.
-
Solution: If the instability is specific to the preclinical model (e.g., mouse), consider using a different animal model for your studies or engineering the linker to be more resistant to the specific enzyme in that species.
-
-
Potential Cause 2: Whole Blood vs. Plasma Instability.
-
Troubleshooting Step: Conduct an in vitro stability assay using whole blood and compare the results to your plasma stability data. Some instability may only be apparent in the presence of blood cells.[11]
-
Solution: If instability is observed in whole blood, this may indicate that the payload is being released and partitioning into red blood cells, which would not be detected in a plasma-based assay. Further investigation into the payload's properties may be necessary.
-
Data Presentation
Table 1: Comparative Stability of Different Linkers in Plasma
| Linker Type | Linker Sequence | Species | Stability Metric | Result | Reference(s) |
| Peptide | GGFG | Human, Rat, Mouse | % Payload Release (21 days) | 1-2% | [9] |
| Peptide | Val-Cit | Human | % Intact ADC (28 days) | >95% | [12] |
| Peptide | Val-Cit | Mouse | % Intact ADC (14 days) | <5% | [12] |
| Peptide | Glu-Val-Cit (EVCit) | Mouse | % Intact ADC (14 days) | ~100% | [12] |
| Non-cleavable | Thioether (T-DM1) | Rat | Half-life (T1/2) | 4.56 ± 1.11 days | [13] |
Note: Stability values are highly dependent on the specific ADC construct and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS to Determine Average DAR
Objective: To quantify the rate of payload deconjugation from an ADC in plasma from different species by measuring the change in average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
ADC of interest
-
Frozen plasma (e.g., human, mouse, rat) from a commercial vendor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anti-human IgG (Fc) antibody-coated magnetic beads
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 0.1% Formic Acid)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
LC-MS system with a suitable column (e.g., C4 reverse-phase)
Methodology:
-
Plasma Preparation: Thaw the frozen plasma at 37°C and centrifuge to remove any precipitates.[13]
-
Incubation: Spike the ADC into the pre-warmed plasma to a final concentration of approximately 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.[13]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots and immediately store them at -80°C until analysis.[13]
-
Immuno-affinity Capture:
-
Elution and Reduction:
-
Elute the captured ADC from the beads using the Elution Buffer.[5]
-
For cysteine-linked ADCs, reduce the eluted ADC by adding DTT to separate the light and heavy chains for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a reverse-phase LC-MS method.[5]
-
Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species (or chains).
-
-
Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded species. Plot the average DAR versus time to determine the stability profile of the ADC.
Mandatory Visualization
Caption: Intended vs. Premature Cleavage of GGFG Linker.
Caption: Troubleshooting workflow for ADC instability.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GGFG-Dxd Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of GGFG-Dxd Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the therapeutic index of your ADC constructs by providing actionable insights and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a GGFG-Dxd ADC?
A GGFG-Dxd ADC leverages a monoclonal antibody to selectively target a tumor-associated antigen. The ADC consists of three key components: the antibody, a cleavable tetrapeptide linker (GGFG), and a cytotoxic payload (Dxd), which is a topoisomerase I inhibitor.[1] Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome.[1] Inside the lysosome, proteases such as cathepsins, which are often upregulated in the tumor microenvironment, cleave the GGFG linker.[1] This cleavage releases the Dxd payload, which then intercalates into DNA, inhibiting topoisomerase I and leading to DNA damage and apoptosis.[2] The Dxd payload is also membrane-permeable, allowing it to diffuse into neighboring antigen-negative cells and induce a "bystander effect," thereby enhancing the ADC's anti-tumor activity in heterogeneous tumors.[3][4]
Q2: What is the "therapeutic index" and why is it a critical parameter for ADCs?
The therapeutic index (TI) is a quantitative measure of a drug's safety and efficacy, typically defined as the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED).[5] A wider therapeutic index indicates a greater separation between the doses that are toxic and those that are effective, which is a primary goal in ADC development.[6] For ADCs, a narrow therapeutic index can lead to significant off-target toxicities before a therapeutically effective dose is reached, limiting their clinical utility.[6] Improving the therapeutic index is crucial for developing safer and more effective ADC therapies.
Q3: What are the common challenges encountered when developing GGFG-Dxd ADCs?
Common challenges include:
-
Hydrophobicity-induced Aggregation: The Dxd payload and the GGFG linker can be hydrophobic, leading to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[7] Aggregation can negatively impact manufacturing, stability, pharmacokinetics, and immunogenicity.[8]
-
Premature Payload Release: Although the GGFG linker is designed for cleavage within the tumor, premature cleavage in systemic circulation can occur, leading to off-target toxicity and a reduced therapeutic window.[7]
-
Suboptimal Pharmacokinetic (PK) Profile: The hydrophobicity of the ADC can lead to rapid clearance from circulation, reducing its half-life and tumor accumulation.[9]
-
Drug Resistance: Tumors can develop resistance to ADCs through various mechanisms, including downregulation of the target antigen, impaired lysosomal function, or upregulation of drug efflux pumps.[10][11][12]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation Observed
Symptoms:
-
Visible precipitation after conjugation or during storage.
-
High molecular weight (HMW) species detected by size-exclusion chromatography (SEC).
-
Poorly resolved or broad peaks in hydrophobic interaction chromatography (HIC).[8]
Possible Causes and Solutions:
| Cause | Troubleshooting/Optimization Strategy |
| High Hydrophobicity of Payload/Linker | 1. Incorporate Hydrophilic Linkers: Introduce hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker to mask the hydrophobicity of the Dxd payload.[9] This can improve solubility and reduce aggregation. 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can decrease the overall hydrophobicity of the ADC. Evaluate ADCs with varying DARs to find a balance between potency and stability.[13] |
| Suboptimal Buffer Conditions | 1. pH Optimization: Ensure the formulation buffer pH is not close to the isoelectric point (pI) of the antibody to maintain colloidal stability.[4] 2. Excipient Screening: Evaluate the addition of stabilizing excipients such as polysorbates or sugars to the formulation. |
| Conjugation Process Stress | 1. Minimize Co-solvents: Use the minimum necessary concentration of organic co-solvents required to dissolve the payload-linker.[8] 2. Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a more homogeneous ADC, which can be less prone to aggregation.[9] |
Issue 2: Poor In Vivo Efficacy and/or High Toxicity
Symptoms:
-
Lack of significant tumor growth inhibition in xenograft models compared to controls.
-
Significant body weight loss or other signs of toxicity in treated animals at doses required for efficacy.
-
Rapid clearance of the ADC from circulation in pharmacokinetic studies.
Possible Causes and Solutions:
| Cause | Troubleshooting/Optimization Strategy |
| Premature Payload Release | 1. Assess Linker Stability: Perform in vitro plasma stability assays to measure the rate of payload deconjugation.[10] 2. Linker Modification: If the GGFG linker shows instability, consider modifications to the peptide sequence to enhance stability while maintaining susceptibility to lysosomal proteases. |
| Suboptimal Drug-to-Antibody Ratio (DAR) | 1. DAR Optimization Studies: A very high DAR can lead to faster clearance and increased toxicity, while a very low DAR may result in insufficient potency.[13][14] Systematically evaluate ADCs with different DARs (e.g., 2, 4, 6, 8) in vivo to determine the optimal balance for the therapeutic index. |
| Poor Pharmacokinetic Profile | 1. Incorporate Hydrophilic Linkers: As with aggregation, hydrophilic linkers can improve the PK profile by reducing nonspecific uptake and clearance.[8] 2. Dosing Schedule Optimization: Explore alternative dosing schedules, such as fractionation of the total dose, which may improve tolerability and the overall therapeutic index.[2] |
| Inefficient Bystander Effect | 1. Quantify Bystander Killing: Perform in vitro co-culture bystander effect assays to confirm the ability of the released Dxd to kill neighboring antigen-negative cells.[15] If the effect is weak, consider linker modifications that may facilitate more efficient payload diffusion. |
Quantitative Data Summary
The following tables provide representative data on how modifications to the ADC components can impact the therapeutic index.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Therapeutic Index
| ADC Construct | Average DAR | MTD (mg/kg) in Mice | Efficacy (Tumor Growth Inhibition %) at MTD | Representative Therapeutic Index (MTD/MED) |
| GGFG-Dxd ADC | 2 | >30 | 60% | >3 |
| GGFG-Dxd ADC | 4 | 20 | 85% | ~2.5 |
| GGFG-Dxd ADC | 8 | 10 | 95% | <2 |
Note: Data are representative and compiled from principles described in the literature.[13][14] MED (Minimal Effective Dose) is estimated based on achieving >50% tumor growth inhibition.
Table 2: Impact of Linker Modification on Pharmacokinetics and Efficacy
| Linker Type | ADC Clearance (mL/day/kg) | ADC Half-life (days) | Efficacy (Tumor Growth Inhibition %) at 10 mg/kg |
| Hydrophobic GGFG | 15 | 3.5 | 70% |
| Hydrophilic PEG4-GGFG | 8 | 6.2 | 88% |
| Hydrophilic PEG12-GGFG | 5 | 8.1 | 92% |
Note: This table illustrates the principle that increasing linker hydrophilicity can improve the pharmacokinetic profile and efficacy of an ADC.[8][16]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the GGFG-Dxd ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
GGFG-Dxd ADC and control antibody
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the GGFG-Dxd ADC and a control antibody in complete medium. Add 100 µL of the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration to determine the IC50 value using non-linear regression.
Protocol 2: In Vitro Bystander Killing Co-Culture Assay
Objective: To quantify the ability of the GGFG-Dxd ADC to kill antigen-negative cells via the bystander effect.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
GGFG-Dxd ADC
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-seed Ag+ and Ag- GFP+ cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag- GFP+ cells.
-
ADC Treatment: Add serial dilutions of the GGFG-Dxd ADC to the co-culture and Ag- only wells.
-
Incubation: Incubate the plate for 96-144 hours.
-
Data Acquisition: Quantify the GFP signal in each well using a fluorescence plate reader or by imaging and cell counting.
-
Data Analysis: Normalize the viability of the Ag- GFP+ cells in the co-culture to the viability of Ag- GFP+ cells in the monoculture control treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]
Protocol 3: In Vivo Efficacy and Tolerability Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of the GGFG-Dxd ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (antigen-positive)
-
GGFG-Dxd ADC, vehicle control, and isotype control ADC
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 tumor cells into the flank of each mouse.[17]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 per group).[14][18]
-
ADC Administration: Administer the GGFG-Dxd ADC, vehicle, and control ADCs intravenously at the desired doses and schedule (e.g., once weekly for 3 weeks).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[18]
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[17]
-
Clinical Observations: Monitor the animals for any other signs of distress.
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group. The maximum tolerated dose (MTD) is typically defined as the highest dose that does not result in >20% body weight loss or significant mortality.[19]
Visualizations
Caption: Mechanism of action of a GGFG-Dxd ADC.
Caption: Experimental workflow for ADC development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrophobicity of the Dxd Payload in ADC Formulation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of hydrophobicity associated with the Dxd payload in Antibody-Drug Conjugate (ADC) formulations.
Frequently Asked Questions (FAQs)
Q1: What makes the Dxd payload hydrophobic and what are the consequences in ADC formulation?
The Dxd (deruxtecan) payload, a topoisomerase I inhibitor, possesses a chemical structure that contributes to its hydrophobic nature.[1] This hydrophobicity can present several challenges during ADC development and formulation. The conjugation of multiple hydrophobic Dxd molecules to an antibody increases the overall hydrophobicity of the ADC, which can lead to:
-
Aggregation: Increased surface hydrophobicity can cause ADC molecules to associate with each other, forming soluble and insoluble aggregates.[2][3] This is a critical quality attribute to control as aggregation can impact efficacy, stability, and immunogenicity.[4]
-
Precipitation: In severe cases, the hydrophobicity can lead to the ADC precipitating out of solution, making formulation and administration difficult.
-
Faster Clearance: More hydrophobic ADCs can be more rapidly cleared from circulation, potentially reducing their therapeutic efficacy.[3]
-
Reduced Therapeutic Window: Increased hydrophobicity can sometimes be associated with off-target toxicities, narrowing the therapeutic window.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity and aggregation of a Dxd-ADC?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly correlates with the overall hydrophobicity of an ADC.[5][6] As the number of hydrophobic Dxd payloads attached to the antibody increases, the ADC becomes more hydrophobic. This increased hydrophobicity can lead to a higher propensity for aggregation.[7] While a higher DAR can enhance the potency of the ADC, it often comes at the cost of increased manufacturing and stability challenges. For camptothecin-based payloads like Dxd, aggregation can become a significant issue at DAR values higher than four.[8]
Q3: What are the primary strategies to manage the hydrophobicity of the Dxd payload in an ADC?
Several strategies can be employed to mitigate the challenges posed by the hydrophobicity of the Dxd payload:
-
Incorporate Hydrophilic Linkers: This is a widely used and effective approach. Integrating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can "mask" the hydrophobicity of the payload, thereby improving the ADC's solubility and reducing aggregation.
-
Optimize the Drug-to-Antibody Ratio (DAR): Carefully selecting the lowest effective DAR can help to minimize the overall hydrophobicity of the ADC.[3]
-
Site-Specific Conjugation: Utilizing site-specific conjugation technologies allows for the precise attachment of the Dxd payload to specific locations on the antibody. This results in a more homogeneous ADC product with a defined DAR, which can help to control and minimize hydrophobicity-driven aggregation.
-
Formulation Optimization: Developing a suitable formulation is crucial for stabilizing the ADC. This involves optimizing the pH and ionic strength of the buffer and including excipients such as surfactants (e.g., polysorbate 20 or 80) and stabilizers (e.g., sugars like sucrose (B13894) or trehalose).[4]
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity is observed in my Dxd-ADC solution after conjugation or during storage.
-
Potential Cause: High degree of aggregation due to the hydrophobicity of the Dxd payload, especially at a high DAR. The formulation buffer may also be suboptimal (e.g., pH close to the isoelectric point of the ADC).[3]
-
Troubleshooting Steps:
-
Characterize the Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the amount of high molecular weight species (aggregates).
-
Re-evaluate the DAR: If the DAR is high (e.g., 8), consider reducing it to see if that mitigates precipitation.
-
Optimize the Formulation:
-
pH Screening: Evaluate a range of pH values for your formulation buffer to find a pH that maximizes the ADC's solubility and stability.
-
Excipient Screening: Test the addition of stabilizing excipients such as polysorbates (e.g., Polysorbate 80) or sugars (e.g., sucrose, trehalose) to the formulation.
-
-
Consider a More Hydrophilic Linker: If aggregation persists, exploring a linker with enhanced hydrophilic properties may be necessary.
-
Issue 2: My Dxd-ADC shows a high percentage of aggregates in Size Exclusion Chromatography (SEC) analysis.
-
Potential Cause: The overall hydrophobicity of the ADC is leading to the formation of soluble aggregates. This can be influenced by the DAR, the linker chemistry, and the formulation conditions.[7]
-
Troubleshooting Steps:
-
Quantify and Characterize Aggregates: Use SEC to determine the percentage of monomer, dimer, and higher-order aggregates.
-
Assess Hydrophobicity: Employ Hydrophobic Interaction Chromatography (HIC) to evaluate the hydrophobicity profile of your ADC. A longer retention time compared to the unconjugated antibody indicates increased hydrophobicity.[5]
-
Optimize Formulation: As in the previous issue, screen different buffer conditions (pH, ionic strength) and excipients to identify a formulation that minimizes aggregation.
-
Investigate Linker Chemistry: The use of hydrophilic linkers, such as those containing PEG, has been shown to significantly reduce aggregation.[9]
-
Issue 3: The in vivo efficacy of my Dxd-ADC is lower than expected, and it exhibits rapid clearance.
-
Potential Cause: The hydrophobicity of the ADC can lead to accelerated clearance from the bloodstream, reducing its exposure to the tumor.[3] Aggregation can also contribute to faster clearance.
-
Troubleshooting Steps:
-
Characterize the ADC: Perform SEC and HIC to assess the aggregation state and hydrophobicity of the ADC batch used in the in vivo study.
-
Improve Hydrophilicity:
-
Hydrophilic Linkers: This is a key strategy to reduce hydrophobicity and improve pharmacokinetic properties.
-
Lower DAR: A lower drug loading can decrease overall hydrophobicity and improve circulation time.
-
-
Formulation Review: Ensure the formulation used for in vivo studies is optimized for stability and solubility.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on ADCs with hydrophobic payloads, illustrating the impact of different formulation strategies.
Table 1: Impact of Linker Hydrophilicity on Dxd-ADC Properties
| ADC Construct | Linker Type | HIC Retention Time (min) | Aggregation by SEC (%) |
| Trastuzumab-DXd (T-DXd) | Standard (less hydrophilic) | 9.1 | 2.4 |
| Exo-Linker ADC | Novel (more hydrophilic) | 7.5 | 1.6 |
| Trastuzumab (unconjugated) | N/A | 5.8 | 0.2 |
Data adapted from a comparative study of different linker technologies with a Dxd payload.
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Hydrophobicity
| ADC Species | DAR | HIC Retention Time (min) |
| Unconjugated Antibody | 0 | ~8.0 |
| ADC | 2 | ~9.8 |
| ADC | 4 | ~13.3 |
| ADC | 6 | ~15.9 |
| ADC | 8 | ~18.3 |
Illustrative data showing the trend of increasing HIC retention time with higher DAR for a cysteine-linked ADC.[8]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments of a Dxd-ADC.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some ADCs, an organic modifier like isopropanol (B130326) (5-15%) may be needed to reduce secondary hydrophobic interactions.[10][11]
-
Dxd-ADC sample
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the Dxd-ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile by measuring the UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Assessment
Objective: To assess the relative hydrophobicity of a Dxd-ADC and determine the distribution of different DAR species.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0
-
Dxd-ADC sample and unconjugated antibody control
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the Dxd-ADC and unconjugated antibody samples to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20 minutes) to elute the bound proteins.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Compare the retention time of the Dxd-ADC peaks to the unconjugated antibody. Longer retention times indicate greater hydrophobicity. The different peaks in the ADC chromatogram correspond to species with different DARs, with higher DAR species eluting later.[1]
Visualizations
Caption: Mechanism of action of a Dxd-ADC, from HER2 receptor binding to apoptosis.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Strategies to overcome acquired resistance to Dxd-based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deruxtecan (B607063) (Dxd)-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges related to acquired resistance during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro or in vivo experiments, providing potential causes and actionable solutions.
Issue 1: Decreased ADC Efficacy in Long-Term Cell Culture Models
Question: We have been treating our HER2-positive cancer cell line with a Dxd-based ADC for several weeks, and we are now observing a significant decrease in its cytotoxic effect. What could be the underlying cause, and how can we investigate and overcome this?
Answer:
This is a common observation and likely indicates the development of acquired resistance. The primary mechanisms can be broadly categorized into target-related and payload-related resistance.
Potential Causes and Troubleshooting Steps:
-
Reduced Target Antigen Expression:
-
Hypothesis: Prolonged exposure to the ADC may have selected for a population of cells with lower or no expression of the target antigen (e.g., HER2). A study of patient samples post-T-DXd treatment found that 49% of cases had significant decreases in HER2 expression, with 52% of those showing complete HER2 loss[1].
-
Verification:
-
Western Blot/Flow Cytometry: Compare the target protein levels between your resistant cell line and the parental, sensitive cell line.
-
Immunohistochemistry (IHC): If working with xenograft models, perform IHC on tumor sections from resistant and sensitive tumors.
-
-
Solutions:
-
Switch to a different ADC: Consider using an ADC targeting a different, more stably expressed antigen on your cells[1][2][3]. For instance, combining a HER2-ADC with a TROP2-ADC has shown promise in overcoming resistance mediated by HER2 loss[1][2][3].
-
Bystander Effect Optimization: Dxd payloads are membrane-permeable, allowing them to kill neighboring antigen-negative cells (the "bystander effect")[4][5][6]. Ensure your experimental setup (e.g., cell density) allows for this effect to be observed.
-
-
-
Upregulation of Drug Efflux Pumps:
-
Hypothesis: The cancer cells may have increased the expression of ATP-binding cassette (ABC) transporters, such as ABCC1 or P-glycoprotein (MDR1), which actively pump the Dxd payload out of the cell[7][8][9][10].
-
Verification:
-
qRT-PCR/Western Blot: Analyze the expression levels of genes like ABCB1 and ABCC1 in resistant versus parental cells.
-
-
Solutions:
-
Combination with Efflux Pump Inhibitors: In a preclinical setting, test the combination of your ADC with known inhibitors of the overexpressed transporter.
-
Alternative Payload ADCs: Use an ADC with a payload that is not a substrate for the identified efflux pump[9].
-
-
-
Alterations in the Payload's Target or DNA Damage Repair Pathways:
-
Hypothesis: The Dxd payload is a topoisomerase I (TOP1) inhibitor. Mutations in the TOP1 gene can prevent the payload from binding to its target[11][12]. Additionally, mutations in DNA damage repair genes, such as loss-of-function mutations in SLX4, have been identified in patient samples at the time of resistance to T-DXd[13][14][15].
-
Verification:
-
Gene Sequencing: Sequence the TOP1 and key DNA damage repair genes (e.g., SLX4) in both resistant and parental cell lines to identify any acquired mutations.
-
-
Solutions:
-
Combination with DNA Repair Inhibitors: Combining Dxd-based ADCs with PARP inhibitors or ATR inhibitors has shown promise in overcoming resistance[13][16][17]. For example, combining an ATR inhibitor with Dato-DXd re-sensitized resistant cells in preclinical models[18].
-
Switch to an ADC with a Different Mechanism of Action: If TOP1 mutations are confirmed, an ADC with a different payload, such as a microtubule inhibitor, may be effective[11][19].
-
-
Issue 2: Heterogeneous Response in Xenograft Models
Question: Our patient-derived xenograft (PDX) model shows an initial response to a Dxd-based ADC, but some tumors eventually regrow. IHC analysis of the relapsed tumors reveals heterogeneous expression of the target antigen. How can we address this?
Answer:
Tumor heterogeneity is a significant challenge in cancer therapy. The regrowth of tumors with varied antigen expression highlights the importance of the bystander effect of Dxd-based ADCs.
Potential Causes and Troubleshooting Steps:
-
Insufficient Bystander Killing:
-
Hypothesis: While Dxd is a membrane-permeable payload designed to induce a bystander effect, its diffusion and efficacy might be limited within the tumor microenvironment of your specific PDX model[4][5][20].
-
Verification:
-
Spatial Analysis: Use multiplex immunofluorescence to visualize the proximity of antigen-positive and antigen-negative cells in your treated tumor samples. Assess whether cell death is occurring in antigen-negative cells adjacent to antigen-positive cells.
-
-
Solutions:
-
Combination Therapy: Combining the Dxd-based ADC with therapies that can target the antigen-negative population is a rational strategy. This could include:
-
Another ADC targeting a different antigen present on the resistant cells[1][2][3].
-
Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), as Dxd-based ADCs can induce immunogenic cell death, potentially making the tumor more susceptible to immunotherapy[17][20][21][22].
-
Targeted therapies against alternative signaling pathways that may be activated in the resistant population[23][24].
-
-
-
-
Activation of Alternative Survival Pathways:
-
Hypothesis: The surviving, antigen-low cells may have activated alternative signaling pathways (e.g., PI3K/AKT, MAPK) to compensate for the inhibition of the targeted pathway[15][23]. Overexpression of EGFR, a HER2 dimerization partner, has also been shown to limit T-DXd uptake and efficacy in preclinical models[25].
-
Verification:
-
Phospho-protein arrays/Western Blot: Analyze the activation status of key signaling proteins in the resistant tumors compared to baseline.
-
-
Solutions:
-
Frequently Asked Questions (FAQs)
Q1: What are the main clinically observed mechanisms of acquired resistance to Dxd-based ADCs like Trastuzumab Deruxtecan (T-DXd)?
A1: The primary mechanisms can be grouped as follows:
-
Target Alterations: This is a frequently observed mechanism. It includes a decrease in or complete loss of HER2 expression, as well as mutations in the extracellular domain of HER2 that prevent trastuzumab from binding[1][2][3][11][13].
-
Payload Resistance: Upregulation of drug efflux pumps, particularly ABCC1, which actively removes the Dxd payload from the cell, is a key mechanism[7]. Alterations in the payload's target, such as mutations in topoisomerase I, have also been reported[11][12].
-
Alterations in DNA Damage Response: Loss-of-function mutations in genes involved in DNA repair, such as SLX4, have been found in resistant patient tumors[13][14].
Q2: How can I model the development of acquired resistance to a Dxd-based ADC in my lab?
A2: A common method is the continuous exposure of cancer cell lines to the ADC in vitro. Start by treating the parental cell line with the ADC at its IC50 concentration. As the cells become less sensitive, gradually increase the concentration of the ADC in the culture medium over several weeks to months. This will select for a resistant population. It is crucial to regularly verify the phenotype and genotype of the resulting resistant cell line compared to the parental line. An alternative approach involves developing resistant models from in vivo tumors in mice that initially respond to the ADC but then relapse[18].
Q3: What combination strategies are being explored to overcome resistance?
A3: Several promising combination strategies are under investigation:
-
With other ADCs: Combining ADCs that target different antigens (e.g., HER2-ADC with a TROP2-ADC) to address tumor heterogeneity and antigen loss[1][2].
-
With Immune Checkpoint Inhibitors (ICIs): The cytotoxic payload of Dxd-ADCs can induce immunogenic cell death, which may synergize with ICIs (like anti-PD-1/PD-L1) to enhance the anti-tumor immune response[16][17][20][21][26].
-
With DNA Damage Response Inhibitors (DDRi): Since Dxd causes DNA damage, combining it with DDRi such as PARP or ATR inhibitors can lead to synthetic lethality and overcome resistance, especially in cells with existing DNA repair defects[13][17][18].
-
With Tyrosine Kinase Inhibitors (TKIs): For HER2-targeted Dxd-ADCs, combining with HER2 TKIs like tucatinib (B611992) or neratinib (B1684480) is a strategy being explored to more comprehensively block HER2 signaling[15][24].
Q4: Is the level of target antigen expression a reliable biomarker for response to Dxd-based ADCs?
A4: While a certain level of target expression is necessary for initial binding, the relationship is not always linear. Dxd-based ADCs like T-DXd have shown efficacy even in tumors with low target expression (e.g., HER2-low breast cancer)[14][27]. This is largely attributed to the potent bystander effect, where the permeable Dxd payload can kill adjacent tumor cells that may not express the target antigen[4][6][16]. However, complete loss of the target antigen is a confirmed mechanism of acquired resistance[1][3]. Therefore, while high expression is not strictly required for a response, its complete absence can lead to treatment failure.
Data Summary Tables
Table 1: Mechanisms of Acquired Resistance to Dxd-Based ADCs
| Category | Mechanism | Key Genes/Proteins | References |
| Target-Related | Downregulation/Loss of Antigen Expression | ERBB2 (HER2) | [1][2][3][13][21] |
| Mutations in Antigen's Extracellular Domain | ERBB2 (HER2) | [1][2][3][11] | |
| Truncation of Antigen (p95HER2) | ERBB2 (HER2) | [21][23] | |
| Payload-Related | Increased Drug Efflux | ABCB1 (MDR1), ABCC1 (MRP1) | [7][8][9][10][28] |
| Alteration of Payload Target | TOP1 | [11][12] | |
| Impaired Lysosomal Trafficking/Function | - | [13][28][29] | |
| Altered DNA Damage Response | SLX4, SLFN11 | [13][14][15][18] | |
| Signaling Pathways | Activation of Alternative Pathways | PI3K, AKT, MAPK, EGFR | [15][23][25] |
Table 2: Preclinical and Clinical Strategies to Overcome Resistance
| Strategy | Rationale | Example Agents | References |
| Combination with other ADCs | Target tumor heterogeneity and antigen loss | T-DXd + Dato-DXd (TROP2-ADC) | [1][2][3] |
| Combination with ICIs | Enhance anti-tumor immunity via immunogenic cell death | T-DXd + Pembrolizumab/Durvalumab | [16][17][20][30] |
| Combination with DDRi | Induce synthetic lethality and prevent DNA repair | T-DXd + PARP inhibitors (e.g., Olaparib), ATR inhibitors (e.g., Ceralasertib) | [13][17][18] |
| Combination with TKIs | Achieve more complete pathway inhibition | T-DXd + Tucatinib, Neratinib | [15][24] |
| Combination with Pathway Inhibitors | Block compensatory survival signals | T-DXd + PI3K inhibitors, CDK4/6 inhibitors, Cetuximab (anti-EGFR) | [23][25][26] |
| Novel ADC Constructs | Overcome specific resistance mechanisms (e.g., efflux) | Dual-payload ADCs, ADCs with novel payloads | [17][19][31] |
Experimental Protocols
Protocol 1: Generation of an ADC-Resistant Cell Line
This protocol describes a general method for developing an acquired resistance model in vitro.
Materials:
-
Parental cancer cell line of interest
-
Dxd-based ADC
-
Complete cell culture medium
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Determine Initial IC50: Culture the parental cells and perform a dose-response curve with the Dxd-based ADC to determine the 50% inhibitory concentration (IC50).
-
Initial Treatment: Seed the parental cells and treat them continuously with the ADC at the determined IC50 concentration.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed in fresh medium containing the same concentration of the ADC.
-
Dose Escalation: Once the cells show stable growth at the initial IC50 concentration (i.e., their doubling time approaches that of untreated parental cells), double the concentration of the ADC.
-
Iterative Selection: Repeat steps 3 and 4, gradually increasing the ADC concentration over a period of 3-6 months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of the ADC.
-
Characterization of Resistant Line:
-
Periodically freeze down vials of cells at different stages of resistance development.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50 compared to parental), perform a full characterization, including dose-response curves, protein expression analysis, and genetic sequencing as described in the troubleshooting section.
-
Culture the resistant cells in ADC-free medium for several passages to determine if the resistance phenotype is stable.
-
Protocol 2: In Vivo Xenograft Study to Test Combination Therapy
This protocol outlines a study to evaluate if a combination agent can overcome acquired ADC resistance in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Parental and ADC-resistant cancer cell lines
-
Matrigel or other appropriate extracellular matrix
-
Dxd-based ADC
-
Combination agent (e.g., PARP inhibitor)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation: Subcutaneously inject both parental and resistant cells (e.g., 2-5 million cells in Matrigel) into the flanks of separate cohorts of mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize the mice bearing resistant tumors into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Dxd-based ADC alone
-
Group 3: Combination agent alone
-
Group 4: Dxd-based ADC + Combination agent
-
(Optional) A cohort with parental tumors treated with the Dxd-based ADC serves as a positive control for ADC activity.
-
-
Treatment Administration: Administer the treatments as per the established dosing schedule for each agent (e.g., intravenous for ADC, oral gavage for a small molecule inhibitor).
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach the predetermined endpoint size.
-
Euthanize the animals and excise the tumors.
-
Analyze the data by comparing the tumor growth inhibition (TGI) across the different treatment groups.
-
A portion of each tumor can be flash-frozen for molecular analysis (Western blot, sequencing) and another portion fixed in formalin for IHC analysis.
-
Visualizations: Pathways and Workflows
Caption: General mechanism of action for a Dxd-based ADC.
Caption: Key mechanisms of acquired resistance to Dxd-based ADCs.
Caption: Experimental workflow for generating resistant cell lines.
Caption: The PI3K/AKT survival pathway, often activated in ADC resistance.
References
- 1. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. carislifesciences.com [carislifesciences.com]
- 8. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 20. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]
- 24. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs | MDPI [mdpi.com]
Technical Support Center: Optimizing the Bystander Effect of Deruxtecan (Dxd)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deruxtecan (Dxd)-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the therapeutic window of your ADCs by improving the bystander effect while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of Dxd and why is it important?
A1: The bystander effect of Dxd refers to the ability of the cytotoxic payload, deruxtecan, to kill not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells.[1][2] This is crucial for treating heterogeneous tumors where not all cancer cells express the target antigen.[2][3] The mechanism relies on the release of the membrane-permeable Dxd from the target cell, allowing it to diffuse into adjacent tumor cells and induce DNA damage and apoptosis.[4][5]
Q2: What are the key factors influencing the bystander effect of Dxd-ADCs?
A2: Several factors modulate the bystander effect:
-
Linker Chemistry: A cleavable linker is essential for the efficient release of Dxd from the antibody within the tumor microenvironment or inside the target cell.[3][6]
-
Payload Permeability: Dxd is a highly membrane-permeable topoisomerase I inhibitor, which is a key feature enabling its potent bystander effect.[4]
-
Payload Potency: Dxd is a highly potent cytotoxic agent, meaning even small amounts that diffuse to neighboring cells can be effective.[5]
-
Tumor Microenvironment: The density of tumor cells and the composition of the extracellular matrix can influence the diffusion of the payload.[6]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, as seen with Trastuzumab Deruxtecan (T-DXd) which has a DAR of 8, can increase the amount of payload delivered to the tumor site.[5]
Q3: How can I enhance the bystander effect of my Dxd-ADC without increasing systemic toxicity?
A3: Balancing a potent bystander effect with minimal systemic toxicity is a key challenge. Strategies include:
-
Linker Optimization: Employing linkers that are selectively cleaved in the tumor microenvironment (e.g., by tumor-specific enzymes) can ensure that the payload is released preferentially at the target site, reducing premature release in circulation.[3][6]
-
Antibody Engineering: Developing antibodies with higher affinity and specificity for tumor antigens can minimize binding to healthy tissues that may express the target antigen at low levels.[7]
-
Dose Optimization: Careful dose-finding studies are crucial to identify a therapeutic window where the bystander effect is maximized in the tumor while systemic exposure and off-target toxicities are minimized.[1]
-
Inverse Targeting: This novel approach involves co-administering a payload-binding agent that can neutralize any prematurely released Dxd in the circulation, thereby reducing systemic toxicity.[7]
Q4: How do I choose between a cleavable and a non-cleavable linker for my Dxd-ADC?
A4: The choice depends on the therapeutic goal.
-
Cleavable Linkers: These are necessary for a strong bystander effect as they allow the release of the membrane-permeable Dxd.[3][6] They are generally preferred for treating solid tumors with heterogeneous antigen expression.[8]
-
Non-Cleavable Linkers: These linkers result in the payload remaining attached to the antibody's amino acid residue after degradation, which is often charged and cannot readily cross cell membranes. This ablates the bystander effect but can offer a better safety profile due to reduced off-target toxicity.[5][8]
Troubleshooting Guides
Problem 1: High in vivo toxicity despite acceptable in vitro cytotoxicity.
-
Possible Cause: Premature payload release in systemic circulation due to linker instability.[6]
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform in vitro plasma stability assays to quantify the amount of intact ADC over time.
-
Optimize Linker Chemistry: Consider using a more stable cleavable linker or a non-cleavable linker if the bystander effect is not essential for your target indication.
-
Modify Conjugation Site: The site of payload conjugation on the antibody can influence linker stability. Site-specific conjugation technologies can lead to more homogeneous and stable ADCs.[7]
-
Reduce Drug-to-Antibody Ratio (DAR): A lower DAR often improves the pharmacokinetic profile and reduces toxicity.[6]
-
Problem 2: Limited bystander effect observed in a co-culture assay.
-
Possible Cause: Inefficient payload release or diffusion.
-
Troubleshooting Steps:
-
Verify Linker Cleavage: Ensure that the conditions of your in vitro assay (e.g., presence of necessary enzymes) are suitable for the cleavage of your specific linker.
-
Confirm Payload Permeability: While Dxd is known to be permeable, ensure that the released payload in your specific construct is in its free, membrane-permeable form.
-
Optimize Co-culture Ratio: The ratio of antigen-positive to antigen-negative cells can significantly impact the observed bystander effect. Experiment with different ratios to find the optimal condition for observing the effect.[9]
-
Increase Incubation Time: The bystander effect is a multi-step process and may require a longer incubation period (e.g., 72-120 hours) to become apparent.[9]
-
Problem 3: High background cytotoxicity in target-negative cells in a monoculture control.
-
Possible Cause:
-
Contamination of the ADC with free Dxd.
-
Non-specific uptake of the ADC.
-
-
Troubleshooting Steps:
-
Purify the ADC: Ensure that the ADC preparation is highly purified to remove any unconjugated payload.
-
Use a Non-targeting Control ADC: Include a control ADC that does not bind to the target cells to assess the level of non-specific uptake and cytotoxicity.
-
Optimize ADC Concentration: Use a concentration of the Dxd-ADC that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in a monoculture setting.[9]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | HER2 Status | IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2-Positive | 1.5 | [10] |
| NCI-N87 | HER2-Positive | 15.3 | [10] |
| SNU-216 | HER2-Positive | 102 | [10] |
| ZR-75-1 | HER2-Low | 30.25 | [10] |
| SNU-601 | HER2-Low | 143.8 | [10] |
| MDA-MB-231 | HER2-Negative | >100 | [10] |
Table 2: Bystander Effect of Trastuzumab Deruxtecan (T-DXd) in a Co-culture Model
| Co-culture System | ADC Treatment | Outcome | Reference |
| HER2-positive (KPL-4) and HER2-negative (MDA-MB-468) cells | T-DXd | Killed both HER2-positive and HER2-negative cells | [4] |
| HER2-positive (KPL-4) and HER2-negative (MDA-MB-468) cells | T-DM1 | Only killed HER2-positive cells | [4] |
| HER2-positive (NCI-N87) and HER2-negative (MDA-MB-468-Luc) xenograft | T-DXd | Significantly reduced luciferase signal from HER2-negative cells | [2] |
Experimental Protocols
Detailed Methodology: In Vitro Co-culture Bystander Assay
This assay quantifies the killing of antigen-negative "bystander" cells when cultured with antigen-positive "target" cells in the presence of a Dxd-ADC.[9]
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2).
-
Select an antigen-negative (Ag-) cell line (e.g., MDA-MB-231).
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.[9]
-
-
Cell Seeding:
-
In a 96-well plate, seed a constant number of Ag--GFP cells per well.
-
Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 1:3, 3:1).[9]
-
Include control wells with only Ag--GFP cells and only Ag+ cells.
-
-
ADC Treatment:
-
After 24 hours, treat the co-cultures and control wells with serial dilutions of the Dxd-ADC.
-
Include an untreated control for each cell ratio and monoculture.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.[9]
-
-
Viability Assessment:
-
Imaging-based: Stain cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a high-content imager and quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.[9]
-
Flow Cytometry: Harvest the cells and analyze the cell population based on GFP expression to distinguish Ag- cells. Use a viability dye (e.g., 7-AAD) to determine the percentage of viable Ag- cells.
-
-
Data Analysis:
-
Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration.[9]
-
A significant decrease in the viability of Ag--GFP cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Mandatory Visualization
Caption: Dxd-ADC mechanism of action and bystander effect signaling pathway.
Caption: Experimental workflow for the in vitro co-culture bystander effect assay.
References
- 1. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. e-crt.org [e-crt.org]
Technical Support Center: Managing Anti-Drug Antibodies (ADAs) Against Dxd-ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of anti-drug antibodies (ADAs) against Deruxtecan-based Antibody-Drug Conjugates (Dxd-ADCs).
Frequently Asked Questions (FAQs)
Q1: What are anti-drug antibodies (ADAs) and why are they a concern for Dxd-ADCs?
A1: Anti-drug antibodies (ADAs) are an immune response by the body against a therapeutic agent, such as a Dxd-ADC.[1][2] These antibodies can develop because the immune system recognizes the therapeutic protein as foreign. The formation of ADAs is a concern for Dxd-ADCs as they can potentially impact the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of the treatment.[2][] ADAs can lead to reduced drug efficacy, altered drug clearance, and in some cases, hypersensitivity reactions.[]
Q2: What is the typical incidence of ADAs against Dxd-ADCs in clinical trials?
A2: The incidence of ADAs against Dxd-ADCs varies depending on the specific ADC and the patient population. Clinical trial data for prominent Dxd-ADCs are summarized below.
| Dxd-ADC | Clinical Trial/Study | ADA Incidence | Impact on PK/Efficacy/Safety |
| Trastuzumab deruxtecan (B607063) (Enhertu) | DESTINY-Breast01 | Low | No clinically meaningful impact on PK, efficacy, or safety observed.[4] |
| DESTINY-Breast05 | Data suggests a low incidence of ADAs. | T-DXd demonstrated a significant reduction in invasive recurrence risk.[5] | |
| Datopotamab deruxtecan | TROPION-PanTumor01 | Pharmacokinetics and immunogenicity were evaluated.[6] | Dato-DXd showed promising antitumor activity with a manageable safety profile.[7] |
| Patritumab deruxtecan | HERTHENA-Lung01 | Immunogenicity was assessed as a secondary endpoint. | Demonstrated clinically meaningful and durable responses.[8] |
Q3: What are the different types of ADAs and how do they affect Dxd-ADCs?
A3: ADAs can be broadly categorized into two main types:
-
Binding Antibodies: These antibodies bind to various parts of the Dxd-ADC. Their impact can range from having no discernible effect to increasing the clearance of the ADC from the bloodstream, thereby reducing its exposure and potentially its efficacy.
-
Neutralizing Antibodies (NAbs): This subset of binding antibodies is of greater concern. NAbs bind to the functional domains of the Dxd-ADC, such as the antibody's antigen-binding site or the payload, and directly inhibit its biological activity.[][9] This can lead to a significant loss of therapeutic effect.
Troubleshooting Guides
Guide 1: Troubleshooting ADA Assays for Dxd-ADCs
This guide addresses common issues encountered during the detection and characterization of ADAs against Dxd-ADCs.
Issue 1: High Background Signal in Bridging ELISA
-
Possible Causes:
-
Non-specific binding of assay reagents.
-
Poor quality of reagents.
-
Insufficient washing steps.[10]
-
Presence of interfering substances in the sample matrix.
-
-
Troubleshooting Steps:
-
Optimize blocking buffer composition and incubation time.
-
Use high-quality, validated reagents.
-
Increase the number of wash cycles and ensure efficient removal of wash buffer.[10]
-
Evaluate different sample dilution factors to minimize matrix effects.
-
Consider using a different assay platform, such as Electrochemiluminescence (ECL), which can offer higher sensitivity and reduced background.
-
Issue 2: Low Sensitivity in ADA Detection
-
Possible Causes:
-
Presence of circulating drug in the sample, which can interfere with the assay.[11]
-
Low affinity of the ADAs.
-
Suboptimal assay conditions.
-
-
Troubleshooting Steps:
-
Implement a drug-tolerant assay format. This may involve an acid dissociation step to separate ADAs from the Dxd-ADC, followed by neutralization before detection.[11]
-
Optimize incubation times and temperatures to favor the binding of low-affinity antibodies.
-
Consider using a more sensitive detection technology, such as ECL or Single Molecule Counting (SMC™).
-
Issue 3: Difficulty in Developing a Cell-Based Neutralizing Antibody (NAb) Assay
-
Possible Causes:
-
Lack of a suitable cell line that shows a dose-dependent response to the Dxd-ADC.
-
High variability in cell-based assays.[9]
-
Interference from serum components in the samples.
-
-
Troubleshooting Steps:
-
Screen multiple cell lines to identify one with a robust and reproducible response to the Dxd-ADC's mechanism of action.
-
Optimize cell seeding density, assay duration, and reagent concentrations.
-
Minimize matrix effects by determining the appropriate minimum required dilution (MRD) for the samples.
-
If a cell-based assay is not feasible, consider a competitive ligand-binding assay as an alternative, with appropriate justification.[]
-
Experimental Protocols
Protocol 1: Screening for ADAs against Dxd-ADCs using a Bridging ELISA
This protocol provides a general framework for a bridging ELISA to screen for ADAs. It should be optimized and validated for each specific Dxd-ADC.
Materials:
-
96-well microtiter plates
-
Biotinylated Dxd-ADC
-
Ruthenium-labeled (or other suitable label) Dxd-ADC
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Positive Control (e.g., purified anti-Dxd-ADC antibody)
-
Negative Control (pooled normal human serum)
-
Stop Solution (if using an enzymatic label)
-
Plate reader
Procedure:
-
Coating: Biotinylated Dxd-ADC is captured on a streptavidin-coated microtiter plate.
-
Sample Incubation: Add pre-diluted patient samples, positive controls, and negative controls to the wells and incubate to allow ADAs to bind to the captured Dxd-ADC.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add labeled Dxd-ADC and incubate. This will bind to the other arm of the bivalent ADA, forming a "bridge".
-
Washing: Wash the plate to remove unbound labeled Dxd-ADC.
-
Signal Generation: Add substrate (if applicable) and measure the signal using a plate reader.
Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay for Dxd-ADCs
This protocol outlines a cell-based assay to detect neutralizing antibodies that inhibit the cytotoxic activity of a Dxd-ADC.
Materials:
-
Target-expressing cancer cell line (e.g., HER2-positive cells for Trastuzumab deruxtecan)
-
Cell culture medium and supplements
-
Dxd-ADC
-
Patient serum samples
-
Positive Control (a known neutralizing antibody)
-
Negative Control (pooled normal human serum)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Sample Preparation: Pre-incubate the Dxd-ADC at a pre-determined concentration (e.g., EC50) with diluted patient serum samples, positive controls, and negative controls.
-
Treatment: Add the Dxd-ADC/serum mixtures to the cells and incubate for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence, which is proportional to the number of viable cells. A neutralizing antibody will result in an increase in cell viability compared to the Dxd-ADC treated with negative control serum.
Visualizations
Caption: Tiered approach for ADA detection and characterization.
Caption: Dxd-ADC mechanism of action and ADA interference.
Caption: Logic diagram for troubleshooting common ADA assay issues.
References
- 1. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab deruxtecan for HER2+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 9. Neutralizing Antibody Assay Development | KCAS Bio [kcasbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. e-b-f.eu [e-b-f.eu]
Addressing challenges in scaling up the production of GGFG-Dxd ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of GGFG-Dxd Antibody-Drug Conjugate (ADC) production.
Section 1: Conjugation and Drug-to-Antibody Ratio (DAR) Control
This section addresses common issues related to the conjugation process and achieving the desired Drug-to-Antibody Ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for GGFG-Dxd ADCs?
A: While historically ADCs have often targeted a DAR of 2-4, advancements with potent payloads like Dxd (a derivative of exatecan) have enabled the successful development of ADCs with a high DAR of approximately 8.[1][2][3] The optimal DAR for a specific GGFG-Dxd ADC is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic properties and stability, as high DARs can increase the risk of aggregation.[4][5]
Q2: What are the most common causes of a low DAR during scale-up?
A: Several factors can lead to a lower-than-expected DAR:
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds on the monoclonal antibody (mAb) results in fewer available sites for conjugation.
-
Inefficient Conjugation Reaction: The maleimide-thiol reaction is pH-dependent, with an optimal range of 6.5-7.5.[1] Deviations from this range can reduce efficiency.
-
Instability of the Linker-Payload: The maleimide (B117702) group on the linker can hydrolyze over time, rendering it inactive. It is crucial to use freshly prepared linker-payload solutions.[1]
-
Inaccurate Quantification: Incorrect concentration measurements of the antibody or linker-payload will lead to incorrect molar ratios in the reaction.[1]
Q3: How can I troubleshoot a high DAR or the presence of aggregates post-conjugation?
A: A high DAR and aggregation are often linked and can be caused by:
-
Excessive Linker-Payload: Using too high a molar excess of the linker-payload can lead to a higher than intended DAR and increased hydrophobicity, promoting aggregation.[1][4]
-
Hydrophobicity of the Payload: The inherent hydrophobicity of the Dxd payload and the GGFG linker can cause the ADC to aggregate, especially at high DARs.[4][6][7]
-
Sub-optimal Reaction Conditions: High antibody concentrations during conjugation can increase the likelihood of intermolecular aggregation.[1]
Troubleshooting Guide: DAR Optimization
| Issue | Possible Cause | Troubleshooting Steps |
| Low DAR (< Target) | Incomplete antibody reduction | - Optimize the concentration and incubation time of the reducing agent (e.g., TCEP).- Ensure complete removal of the reducing agent before adding the linker-payload.[4] |
| Inefficient conjugation | - Verify and adjust the reaction buffer pH to be within the optimal range of 6.5-7.5.[1]- Increase the molar excess of the linker-payload in a stepwise manner.- Extend the reaction time.[1] | |
| Linker-payload instability | - Prepare the linker-payload solution immediately before use.[1]- Avoid high temperatures during the conjugation reaction.[1] | |
| High DAR (> Target) & Aggregation | Excessive linker-payload | - Reduce the molar ratio of the linker-payload to the antibody.[1] |
| Hydrophobicity of payload | - Lower the antibody concentration during the conjugation reaction.[1]- Consider including stabilizing excipients like polysorbate or sucrose (B13894) in the reaction buffer.[1] | |
| Non-specific binding | - After the desired reaction time, add a quenching agent like N-acetylcysteine to cap unreacted thiol groups.[7] |
Section 2: Purification and Removal of Impurities
Scaling up the purification process presents challenges in consistently removing unreacted components and aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities that need to be removed after conjugation?
A: The main impurities to remove are unconjugated linker-payload, free (unconjugated) antibody, quenching agents, and aggregates. The presence of unreacted free drug is a significant safety concern due to its cytotoxicity.[8]
Q2: What are the recommended purification methods for large-scale GGFG-Dxd ADC production?
A: Tangential Flow Filtration (TFF) is a key method for separating and purifying ADCs from smaller impurities.[9] For removing aggregates and achieving a more homogeneous product, chromatography techniques such as Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are increasingly important, especially as ADC formats become more diverse.[1][10]
Troubleshooting Guide: ADC Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Residual Free Drug/Linker | Insufficient purification | - Optimize the TFF diafiltration parameters (e.g., number of diavolumes).- Develop a specific chromatography step if TFF is insufficient.[8][10] |
| Presence of Aggregates | Hydrophobic interactions | - Use SEC immediately after conjugation to remove high molecular weight species.[1]- Optimize the formulation buffer to include stabilizing excipients that minimize aggregation.[4][11] |
| Process Variation at Scale | Equipment and material changes | - Establish a scaled-down model that mimics the clinical scale manufacturing operations as closely as possible to identify and address scale-dependent variations early.[12] |
Section 3: Stability and Aggregation
The hydrophobic nature of the GGFG-Dxd conjugate makes it susceptible to aggregation and instability.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of GGFG-Dxd ADC aggregation?
A: The primary driver of aggregation is the increased hydrophobicity of the ADC compared to the parent antibody.[11] Both the Dxd payload and the GGFG linker contribute to this hydrophobicity.[6][7] A high DAR significantly increases the propensity for aggregation.[4]
Q2: How can ADC aggregation be minimized during storage?
A: To minimize aggregation during storage:
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., sucrose, polysorbate) to find the most stabilizing formulation.[4][11]
-
Controlled Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C or frozen) to prevent aggregation over time.[1][11] Controlled freezing and thawing processes are important to prevent product loss.[9]
-
Inclusion of Hydrophilic Moieties: In the design phase, incorporating hydrophilic linkers or spacers (e.g., PEG) can help mitigate aggregation.[4][7]
Q3: What are the stability concerns for the GGFG linker in plasma?
A: While the GGFG linker is designed for cleavage by lysosomal enzymes like cathepsins within tumor cells, premature cleavage in systemic circulation can be a concern.[4][7][13] This can lead to off-target toxicity and reduced efficacy.[7] Some studies have noted that peptide linkers can be susceptible to cleavage by plasma enzymes, which can be species-specific (e.g., higher cleavage rates in mouse plasma).[4][14]
Troubleshooting Guide: Stability and Aggregation
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid Aggregation Post-Purification | High DAR and hydrophobicity | - Optimize the conjugation reaction to achieve a lower, more homogenous DAR.[4]- Immediately buffer exchange into an optimized formulation buffer post-purification.[1] |
| Gradual Aggregation During Storage | Sub-optimal formulation or storage | - Conduct a formulation screen to identify the optimal buffer pH and excipients.[11]- Ensure strict temperature control during storage and transport.[1][9] |
| Premature Payload Release in Plasma | Linker susceptibility to plasma enzymes | - Compare ADC stability in human, rat, and mouse plasma to identify species-specific effects.[4]- If premature cleavage is an issue, consider alternative, more stable linker chemistries.[4][6] |
Section 4: Analytical Characterization
Robust analytical methods are essential for ensuring the quality and consistency of GGFG-Dxd ADCs during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor for GGFG-Dxd ADCs?
A: Key CQAs include the average DAR and DAR distribution, the level of aggregation, the amount of free drug, charge variants, and potency (cell-based cytotoxicity).[12][15]
Q2: Which analytical techniques are recommended for determining DAR?
A: The most common and accurate methods are:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the average DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.[1][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the exact mass of different ADC species, allowing for precise DAR determination.[1][16]
-
UV/Vis Spectroscopy: A simpler and quicker method, but generally less accurate than HIC or LC-MS, it can be used for initial estimations.[1][15]
Q3: How is aggregation typically monitored?
A: Size-Exclusion Chromatography (SEC) is the standard method for quantifying aggregates (high molecular weight species) and fragments in ADC preparations.[7][17]
Summary of Key Analytical Techniques
| Parameter | Analytical Technique | Purpose |
| DAR and Drug Distribution | Hydrophobic Interaction Chromatography (HIC) | Quantifies average DAR and distribution of species with different drug loads.[1][16] |
| Precise DAR and Mass | Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the exact mass of ADC species for precise DAR calculation.[1][16] |
| Aggregation and Fragmentation | Size-Exclusion Chromatography (SEC) | Separates and quantifies high molecular weight aggregates and low molecular weight fragments.[7][17] |
| Free Drug Quantification | Reversed-Phase HPLC (RP-HPLC), LC-MS | Detects and quantifies residual unconjugated linker-payload.[15][16] |
| Potency | Cell-Based Cytotoxicity Assays | Measures the biological activity and cell-killing ability of the ADC.[12][18] |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target.[15] |
Experimental Protocols
Protocol 1: Determination of Average DAR by HIC-HPLC
-
Column: A non-porous polymeric or silica-based HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
Procedure: a. Equilibrate the column with Mobile Phase A. b. Inject the ADC sample (typically 10-50 µg). c. Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes). d. Monitor the absorbance at 280 nm. e. The different drug-loaded species will elute based on their hydrophobicity (higher DAR species elute later). f. Calculate the weighted average DAR from the peak areas of the different species.[1]
Protocol 2: Quantification of Aggregates by SEC-HPLC
-
Column: A silica-based SEC column suitable for protein separation (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure: a. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[11] b. Prepare the ADC sample to a final concentration of approximately 1 mg/mL in the mobile phase.[11] c. Inject a fixed volume (e.g., 20 µL) of the sample.[11] d. Run the separation isocratically for a sufficient time (e.g., 20-30 minutes) to allow for the elution of all species.[11] e. Monitor the absorbance at 280 nm. f. High molecular weight species (aggregates) will elute first, followed by the ADC monomer, and then any fragments. g. Integrate the peak areas to determine the percentage of aggregate, monomer, and fragment.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells with varying levels of target antigen expression in a 96-well plate and allow them to adhere overnight.[7][19]
-
ADC Treatment: Prepare serial dilutions of the GGFG-Dxd ADC, a negative control (e.g., vehicle or a non-targeting ADC), and the free Dxd payload. Add the treatments to the cells.[7][19]
-
Viability Assessment: Measure cell viability using a commercially available assay that quantifies ATP levels (e.g., CellTiter-Glo®) or by using an MTT assay.[7][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[19]
Visualizations
Caption: General workflow for the production of GGFG-Dxd ADCs.
Caption: Troubleshooting logic for optimizing the Drug-to-Antibody Ratio (DAR).
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 9. susupport.com [susupport.com]
- 10. lonza.com [lonza.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmacompass.com [pharmacompass.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Maleimide Conjugates
Welcome to the Technical Support Center for maleimide (B117702) conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of the thiosuccinimide linkage in bioconjugates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the development of robust and reliable conjugates for therapeutic and diagnostic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical pathways in a physiological environment[1][2][3]:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide bond breaks, leading to deconjugation of the attached molecule (e.g., a drug or dye)[1][3][4][5]. The released maleimide can then react with other thiol-containing molecules present in the biological milieu, such as glutathione (B108866) or albumin, leading to off-target effects and reduced efficacy[1][2][4].
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo hydrolysis, an irreversible process that opens the ring to form a stable succinamic acid thioether[1][2][3][6][7]. This hydrolyzed product is resistant to the retro-Michael reaction, thus "locking" the conjugate and enhancing its stability[1][2][6][7]. However, for conventional N-alkylmaleimides, this hydrolysis is often slow under physiological conditions[3].
Q2: My antibody-drug conjugate (ADC) is losing its payload in plasma stability studies. What is the likely cause and how can I fix it?
A2: Significant payload loss in plasma is a strong indicator of the retro-Michael reaction leading to deconjugation[1][3][4]. Here are several strategies to address this issue:
-
Promote Post-Conjugation Hydrolysis: You can intentionally induce the stabilizing ring-opening hydrolysis by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.0-9.0)[3][8]. However, the stability of the protein component under these conditions must be carefully evaluated[3].
-
Utilize Next-Generation Maleimides (NGMs): Consider using advanced maleimide derivatives designed for enhanced stability[1][3][4][9].
-
Self-Hydrolyzing Maleimides: These reagents incorporate functionalities, such as a basic amino group, that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH, rapidly forming the stable ring-opened product[1][10][11].
-
N-Aryl Maleimides: Maleimides with electron-withdrawing N-substituents (e.g., N-phenyl) can significantly accelerate the rate of the stabilizing hydrolysis reaction[1][6][7].
-
Dibromomaleimides: These reagents can re-bridge reduced disulfide bonds, creating a stable covalent linkage[3][4][12].
-
-
Transcyclization: For conjugates with an N-terminal cysteine, an intramolecular reaction can occur where the N-terminal amine attacks the succinimide ring, forming a highly stable six-membered thiazine (B8601807) ring. This prevents the retro-Michael reaction[1][13][14][15][16][17].
Q3: How can I assess the stability of my maleimide conjugate?
A3: Assessing the stability of your conjugate is crucial. A common method is to incubate the conjugate in a biologically relevant medium, such as human or mouse plasma, at 37°C and monitor its integrity over time[1]. You can also perform a thiol exchange assay by incubating the conjugate with an excess of a competing thiol, like glutathione (GSH), to mimic the in vivo environment[18]. The percentage of intact conjugate remaining at different time points can be determined using analytical techniques such as HPLC, size-exclusion chromatography (SEC), or mass spectrometry[4][18].
Q4: Are there alternatives to maleimide chemistry for thiol conjugation that avoid the retro-Michael reaction?
A4: Yes, several alternative thiol-reactive chemistries have been developed to form highly stable, irreversible thioether bonds, circumventing the potential for retro-Michael addition altogether. These include technologies such as vinyl sulfones and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os)[4]. The choice of conjugation chemistry will depend on the specific requirements of your application, including desired stability, reaction kinetics, and the nature of the biomolecule and payload[4].
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
-
Symptom: Low yield or complete failure of the maleimide-thiol conjugation reaction.
-
Possible Cause & Solution:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols[19][20].
-
Suboptimal pH: The reaction rate is significantly slower at pH below 6.5 because the thiol is less likely to be in its reactive thiolate anion form[19][20].
-
Oxidized Thiols: Thiol groups on the protein may have formed disulfide bonds, which are unreactive with maleimides[18].
-
Solution: Perform a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds[18].
-
-
Problem 2: Conjugate Instability and Payload Loss (Retro-Michael Reaction)
-
Symptom: Your purified maleimide conjugate degrades over time, leading to the loss of the conjugated molecule, often observed as new peaks in HPLC analysis during stability studies[18].
-
Possible Cause & Solution:
-
Reversibility of the Thioether Bond: The bond formed between the maleimide and the thiol is reversible through a retro-Michael reaction[1][18].
-
Solution 1: Induce Hydrolysis. After the initial conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate in a buffer at a slightly elevated pH (e.g., pH 8.0-9.0) to form a stable ring-opened product[8][18].
-
Solution 2: Use Next-Generation Maleimides. Employ maleimides designed for enhanced stability, such as self-hydrolyzing or N-aryl maleimides, that promote rapid hydrolysis post-conjugation[1][3][4]. Dibromomaleimides can also be used to form a stable, bridged conjugate[3][4][12].
-
Solution 3: Transcyclization. If your biomolecule has an N-terminal cysteine, the conjugate can be stabilized through the formation of a thiazine ring[1][13][14][15][16][17].
-
-
Quantitative Data Summary
The stability of maleimide conjugates is highly dependent on their chemical structure. The following table summarizes the stability of different maleimide-thiol adducts.
| Maleimide Type | Competing Thiol/Matrix | Incubation Time (h) | % Intact Conjugate Remaining | Half-life (t½) for Hydrolysis | Reference |
| Conventional (N-Alkyl) | β-mercaptoethanol | 200 | ~30-40% | 27 h | [1] |
| Self-Hydrolyzing (DPR-based) | In vivo study | - | Improved antitumor activity reported | 2.0-2.6 h | [1] |
| N-Aryl (N-Phenyl) | Mouse Serum | 200 | ~90-100% | 1.5 h | [1] |
| N-Aryl (N-Fluorophenyl) | Mouse Serum | 200 | ~90-100% | 0.7 h | [1] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5[3]. A typical protein concentration is 1-10 mg/mL[3]. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature[3].
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent like DMSO or DMF to prepare a concentrated stock solution[21].
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent[18][21]. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing[8][21].
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes[21].
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis[3][21].
Protocol 2: Assessment of Conjugate Stability in Plasma
-
Materials: Purified bioconjugate, human or mouse plasma, PBS (pH 7.4), and an appropriate analytical system (e.g., HPLC-MS)[1][2].
-
Incubation: Incubate the maleimide conjugate in plasma at 37°C. A typical starting concentration is 100 µg/mL[2].
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 24, 48, and 72 hours).
-
Analysis: Analyze the samples to determine the percentage of intact conjugate remaining. This can be achieved by separating the conjugate from deconjugated components using chromatography and detecting the respective species[2][4].
-
Data Interpretation: Calculate the percentage of intact conjugate at each time point to determine the stability profile and half-life of the conjugate in plasma[4].
Visualizations
Caption: Competing instability pathways for maleimide-thiol conjugates.
Caption: Decision workflow for troubleshooting and enhancing conjugate stability.
Caption: General workflow for assessing bioconjugate stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Amino-PEG4-GGFG-Dxd vs. Val-Cit-PABC-MMAE for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker-payload system is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two prominent systems: the Amino-PEG4-GGFG-Dxd, a novel topoisomerase I inhibitor conjugate, and the clinically validated Val-Cit-PABC-MMAE, a microtubule inhibitor conjugate. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to support informed decision-making in ADC development.
Executive Summary
The this compound and Val-Cit-PABC-MMAE linker-payload systems represent two distinct and effective strategies for targeted cancer therapy. The GGFG-Dxd system, exemplified by trastuzumab deruxtecan (B607063), offers a potent topoisomerase I inhibitor payload with a high drug-to-antibody ratio (DAR) and a significant bystander effect, demonstrating remarkable clinical activity.[1] The Val-Cit-PABC-MMAE system, utilized in ADCs like brentuximab vedotin, employs a well-established microtubule inhibitor with proven efficacy and a different mechanism of action.[2] The choice between these systems will depend on the specific target antigen, tumor biology, and desired therapeutic window.
Mechanism of Action
This compound
The this compound system's mechanism of action is a sequential process that ensures targeted delivery and potent cytotoxicity.
-
Target Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell, leading to the formation of an ADC-antigen complex. This complex is then internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.[3] Within the lysosome, enzymes, primarily cathepsin L, recognize and cleave the GGFG tetrapeptide linker.[4]
-
Payload Release and Action: Cleavage of the linker releases the potent topoisomerase I inhibitor payload, Dxd (deruxtecan). Dxd then translocates to the nucleus, where it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death).[1]
-
Bystander Effect: A key feature of the Dxd payload is its high membrane permeability, which allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is crucial for treating heterogeneous tumors.[1]
Val-Cit-PABC-MMAE
The Val-Cit-PABC-MMAE system also operates through a multi-step process to deliver its cytotoxic payload.
-
Target Binding and Internalization: Similar to the GGFG-Dxd system, the ADC binds to a target antigen on the cancer cell surface and is internalized.
-
Lysosomal Trafficking and Linker Cleavage: The ADC is transported to the lysosome. Here, the dipeptide linker, Val-Cit, is cleaved by lysosomal proteases, with a high specificity for cathepsin B.[5]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PABC (para-aminobenzyl carbamate) spacer. This "self-immolative" process ensures the release of the unmodified and fully active payload, MMAE (monomethyl auristatin E).
-
Payload Action: Free MMAE is a potent microtubule inhibitor. It binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2]
-
Bystander Effect: MMAE is also membrane-permeable and can diffuse out of the target cell to kill nearby cancer cells, contributing to a bystander effect.
Comparative Performance Data
In Vivo Efficacy
A preclinical study on cholangiocarcinoma (CCA) models compared an anti-ICAM1 ADC conjugated to a GGFG-Dxd linker-payload (ICAM1-DXd) with one conjugated to a Val-Cit-MMAE system (ICAM1-MMAE).[3]
| Parameter | ICAM1-DXd (GGFG-Dxd) | ICAM1-MMAE (Val-Cit-MMAE) | Reference |
| Tumor Model | Cholangiocarcinoma (CCA) Xenograft | Cholangiocarcinoma (CCA) Xenograft | [3] |
| Dosage | 5 mg/kg | 5 mg/kg | [3] |
| Tumor Growth Inhibition | 73% | 62% | [3] |
| Observation | ICAM1-DXd consistently showed more effective tumor growth inhibition than ICAM1-MMAE in two different CCA tumor models.[3] |
Pharmacokinetics
Pharmacokinetic parameters can be compared by examining data from approved ADCs: Trastuzumab deruxtecan (GGFG-Dxd) and Brentuximab vedotin (Val-Cit-MMAE).
Trastuzumab Deruxtecan (GGFG-Dxd System)
| Parameter | Value | Patient Population | Reference |
| Clearance (CL) | 0.4 L/day | HER2-Positive Cancer | [6] |
| Central Volume of Distribution (Vc) | 2.69 L | HER2-Positive Cancer | [6] |
| Terminal Half-life (t½) | ~7 days | HER2-Positive Cancer | [7] |
Brentuximab Vedotin (Val-Cit-MMAE System)
| Parameter | Value | Patient Population | Reference |
| Clearance (CL) | 1.56 L/day | CD30-Expressing Hematologic Malignancies | [2] |
| Central Volume of Distribution (Vc) | 4.29 L | CD30-Expressing Hematologic Malignancies | [2] |
| Terminal Half-life (t½) | ~4-6 days | CD30-Expressing Hematologic Malignancies |
Plasma Stability
Both linker systems are designed for high stability in systemic circulation to minimize premature payload release and off-target toxicity.
GGFG-Dxd System
| Parameter | Observation | Reference |
| Stability in Human Plasma | The GGFG linker is generally stable in human plasma. | |
| Stability in Rat Plasma | The DAR of Trastuzumab deruxtecan decreased by approximately 50% within 7 days in a rat pharmacokinetic study, indicating some level of payload deconjugation over time.[8] |
Val-Cit-MMAE System
| Parameter | Observation | Reference |
| Stability in Human Plasma | The Val-Cit linker demonstrates exceptional stability in human plasma, with no significant degradation observed after 28 days of incubation.[9][10] Less than 1% payload release was reported after 6 days of incubation for 15 different vc-MMAE ADCs.[10] | |
| Stability in Mouse Plasma | The Val-Cit linker is known to be less stable in mouse plasma due to cleavage by carboxylesterase 1c, which is not present in human plasma.[9] |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation and comparison of ADC linker-payload systems.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Bystander Effect Assay (Co-culture Assay)
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag+ cells and only Ag- cells. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the seeding medium and add the ADC-containing medium to the wells. Include untreated control wells for each cell ratio.
-
Incubation: Incubate the plate for a period determined by the ADC's mechanism of action, typically 72-120 hours.
-
Viability Assessment: Stain the cells with a live/dead cell stain.
-
Data Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the viability of the Ag- (GFP-positive) cells in the co-cultures treated with the ADC and compare it to the viability of Ag- cells in untreated co-cultures or in monocultures treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC constructs
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma and in PBS (as a control). Incubate all samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of the plasma and PBS samples and immediately freeze them at -80°C to stop any degradation.
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an appropriate method, such as anti-human IgG antibody-conjugated magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the average DAR against time for each ADC in both plasma and PBS. The rate of DAR decrease is indicative of the ADC's plasma stability.
Conclusion
Both the this compound and Val-Cit-PABC-MMAE linker-payload systems offer compelling advantages for ADC development. The GGFG-Dxd system, with its potent topoisomerase I inhibitor and strong bystander effect, has shown impressive clinical results, particularly in solid tumors. The Val-Cit-PABC-MMAE system is a clinically validated platform with a well-understood mechanism of action and a favorable stability profile in humans. The selection of the optimal system requires careful consideration of the target biology, the desired potency, and the acceptable safety profile. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation necessary to make these critical decisions in the development of the next generation of targeted cancer therapies.
References
- 1. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Brentuximab Vedotin in Patients With CD30-Expressing Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of GGFG-Dxd and mc-MMAD Antibody-Drug Conjugates in Preclinical In Vivo Models
This guide provides a detailed comparison of two distinct and potent antibody-drug conjugate (ADC) platforms: those utilizing a GGFG-Dxd linker-payload system and those employing an mc-MMAD system. The comparison focuses on their fundamental mechanisms of action, representative in vivo performance based on available preclinical data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
While direct, simultaneous head-to-head in vivo studies are not extensively available in publicly accessible literature, a comparative analysis based on data from separate preclinical studies offers valuable insights into the distinct profiles of these two ADC technologies. GGFG-Dxd represents the topoisomerase I inhibitor class of payloads, while mc-MMAD belongs to the microtubule inhibitor class.
Mechanism of Action: Two Distinct Pathways to Cell Death
The fundamental difference between these two ADC platforms lies in the cytotoxic payload and its mechanism of inducing cancer cell death.
GGFG-Dxd: This system employs Deruxtecan (Dxd), a potent topoisomerase I inhibitor. The GGFG tetrapeptide linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in tumor cells.[1][2] Upon cleavage, the released Dxd payload translocates to the nucleus, where it inhibits topoisomerase I. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, causing DNA single- and double-strand breaks during replication, ultimately triggering apoptosis.[1][3] A key feature of Dxd is its high membrane permeability, which allows it to diffuse into neighboring tumor cells and induce a potent "bystander effect," killing cancer cells that may not express the target antigen.[2][4]
Caption: Mechanism of Action for GGFG-Dxd ADCs.
mc-MMAD: This system uses Monomethyl Auristatin D (MMAD), a highly potent synthetic antineoplastic agent.[5] The maleimidocaproyl (mc) linker connects the payload to the antibody.[5][6][7] Following internalization into the cancer cell, the linker is cleaved, releasing MMAD. MMAD functions by inhibiting tubulin polymerization, a critical process for forming the microtubules that constitute the mitotic spindle.[5][8] Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[9] Unlike Dxd, auristatins generally have lower membrane permeability, which can result in a more localized cell-killing effect with a less pronounced bystander effect compared to topoisomerase inhibitors.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cfmot.de [cfmot.de]
- 7. apexbt.com [apexbt.com]
- 8. abmole.com [abmole.com]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GGFG and Val-Cit Linker Stability in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature payload release in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder efficient drug liberation at the tumor site. This guide provides a detailed comparative analysis of two widely used enzyme-cleavable peptide linkers, Gly-Gly-Phe-Gly (GGFG) and Valine-Citrulline (Val-Cit), with a focus on their stability in human plasma.
Quantitative Stability Data in Human Plasma
Both GGFG and Val-Cit linkers are renowned for their high stability in human plasma, a crucial attribute for minimizing systemic toxicity and ensuring the targeted delivery of cytotoxic payloads.[1][2] While direct head-to-head comparative studies with identical antibody and payload constructs are not extensively available in the public domain, the existing data for ADCs utilizing these linkers consistently demonstrate their robustness in the circulatory system.
| Linker Type | ADC Example / Context | Stability Metric | Observation in Human Plasma | References |
| GGFG | Trastuzumab deruxtecan (B607063) (T-DXd) | Pharmacokinetic Analysis | No significant difference between the serum concentration of the ADC and the total antibody, suggesting high linker stability in circulation. | [3] |
| In vitro studies | Payload Release | Favorable stability of T-DXd has been reported in human plasma. | [3] | |
| Val-Cit | Val-Cit-PABC-MMAE ADC | Payload Release | <1% of the MMAE payload was released after 6 days of incubation. | [4] |
| Val-Cit ADC | Degradation | No significant degradation was observed after 28 days of incubation at 37°C. | [4][5] | |
| Val-Cit Linker | Half-life (t½) | Estimated to be 230 days. | [4] |
Enzymatic Cleavage Pathways
The targeted release of the cytotoxic payload from both GGFG and Val-Cit linkers is orchestrated by lysosomal proteases, which are highly active in the intracellular environment of tumor cells.
GGFG Linker Cleavage
The GGFG tetrapeptide is primarily cleaved by Cathepsin L, a lysosomal cysteine protease.[6] Cathepsin B shows minimal activity towards the GGFG linker.[6] The cleavage typically occurs between the phenylalanine and the adjacent glycine (B1666218) residue.
Val-Cit Linker Cleavage
The Val-Cit dipeptide linker is predominantly cleaved by Cathepsin B, another lysosomal cysteine protease that is often upregulated in tumor cells.[4] The cleavage occurs at the amide bond between citrulline and a self-immolative spacer, such as p-aminobenzylcarbamate (PABC), which then releases the active payload.[2]
Experimental Protocols
The assessment of linker stability in human plasma is a critical step in the preclinical development of ADCs. The following is a generalized protocol for an in vitro plasma stability assay.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release and/or the change in the drug-to-antibody ratio (DAR) of an ADC when incubated in human plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Pooled human plasma (e.g., citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Methodology:
-
Preparation: Pre-warm the human plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL). Prepare a control sample by spiking the ADC into PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately store the aliquots at -80°C until analysis.
-
Sample Processing for Free Payload Analysis: Precipitate plasma proteins by adding 3-4 volumes of cold quenching solution. Centrifuge the samples to pellet the proteins and collect the supernatant for analysis.
-
Sample Processing for DAR Analysis: Isolate the ADC from plasma proteins using immuno-affinity capture (e.g., magnetic beads coated with anti-human IgG).
-
Analysis:
-
Free Payload Quantification: Analyze the supernatant from step 4 using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
DAR Measurement: Analyze the captured ADC from step 5. The average DAR can be determined by LC-MS analysis of the intact or reduced ADC.
-
-
Data Interpretation: Plot the concentration of the released payload or the average DAR as a function of time to determine the stability profile of the ADC.
Conclusion
Both GGFG and Val-Cit linkers exhibit excellent stability in human plasma, making them suitable choices for the development of ADCs with a wide therapeutic window. The GGFG linker, utilized in successful ADCs like trastuzumab deruxtecan, has demonstrated high stability in circulation.[3] Similarly, the Val-Cit linker has shown minimal payload release and a long half-life in human plasma in numerous studies.[4][5] The choice between these linkers may depend on factors such as the specific payload, the target antigen, and the desired cleavage kinetics within the tumor cell, with GGFG being primarily susceptible to Cathepsin L and Val-Cit to Cathepsin B.[4][6] Rigorous in vitro plasma stability studies are essential to confirm the optimal linker for any given ADC candidate.
References
- 1. orb.binghamton.edu [orb.binghamton.edu]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
Dxd vs. MMAE Payload: A Comparative Analysis of Bystander Killing Efficacy
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect, a critical attribute of antibody-drug conjugates (ADCs), significantly enhances their therapeutic efficacy by enabling the eradication of antigen-negative tumor cells situated near antigen-positive cells. This phenomenon is particularly crucial for treating heterogeneous tumors with varied antigen expression. This guide provides a detailed comparison of the bystander killing efficacy of two prominent ADC payloads: Dxd (a topoisomerase I inhibitor) and MMAE (monomethyl auristatin E, a tubulin inhibitor).
The bystander effect of both Dxd and MMAE is primarily driven by the high membrane permeability of the payloads once released from the ADC within the target cancer cell.[1][] This allows the cytotoxic agents to diffuse across cell membranes and induce apoptosis in neighboring cells, regardless of their antigen expression status.
Quantitative Comparison of Bystander Killing Efficacy
While both Dxd and MMAE are recognized for their potent bystander effects, direct quantitative comparisons in single head-to-head studies are limited. However, available data from various studies using different antibody conjugates and cancer cell lines suggest that both payloads exhibit robust and comparable bystander killing activity.
One study directly comparing a SORT1-targeted ADC with either an MMAE (8D302-MMAE) or a Dxd (8D302-DXd) payload demonstrated potent bystander killing activity for both.[3] In a conditioned medium transfer assay, the supernatant from ADC-treated antigen-positive cells was effective at killing antigen-negative cells.[3] Another study comparing Trastuzumab-MMAE (T-MMAE) and Trastuzumab-Deruxtecan (T-DXd) found that both ADCs potently eliminated both HER2-positive and HER2-negative cancer cells in a co-culture system, attributing this to their "comparable bystander activities".[4]
The following table summarizes representative data on the bystander killing effect of Dxd and MMAE from available literature. It is important to note that direct comparison of absolute values across different studies is challenging due to variations in experimental conditions, including the antibody, linker, cell lines, and assays used.
| Payload | ADC Construct | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Assay Type | Key Finding | Reference |
| Dxd | 8D302-DXd | CHO-K1/SORT1 | Expi293F | Conditioned Medium Transfer | Significant bystander killing observed. | [3] |
| Dxd | Trastuzumab-Deruxtecan (T-DXd) | BT474 (HER2+) | MDA-MB-453 (HER2-) | Co-culture | Potently ablated both HER2+ and HER2- cells, comparable to T-MMAE. | [4] |
| MMAE | 8D302-MMAE | CHO-K1/SORT1 | Expi293F | Conditioned Medium Transfer | Significant bystander killing observed. | [3] |
| MMAE | Trastuzumab-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2 low) | Co-culture | Increased bystander killing with a higher fraction of antigen-positive cells. | [5] |
| MMAE | Trastuzumab-MMAE (T-MMAE) | BT474 (HER2+) | MDA-MB-453 (HER2-) | Co-culture | Potently ablated both HER2+ and HER2- cells, comparable to T-DXd. | [4] |
Mechanism of Bystander Killing
The bystander killing mechanism for both Dxd and MMAE follows a similar sequence of events, initiated by the binding of the ADC to its target antigen on the surface of a cancer cell.
Experimental Protocols
The evaluation of bystander killing efficacy relies on well-defined in vitro and in vivo experimental models.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured alongside antigen-positive cells.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC and an antigen-negative (Ag-) cell line that is sensitive to the free payload. The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-culture Seeding: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include an isotype control ADC and a vehicle control.
-
Incubation: Incubate the plates for a period sufficient to observe cell death, typically 72-120 hours, depending on the payload's mechanism of action.
-
Analysis: Quantify the viability of the Ag- cell population using flow cytometry or high-content imaging to specifically measure the fluorescence of the labeled cells.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ target cells into the culture medium in a form that is active against Ag- cells.
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the cells with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and clarify by centrifugation.
-
-
Treat Antigen-Negative Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Remove the culture medium from the Ag- cells and replace it with the collected conditioned medium.
-
Include controls where Ag- cells are treated with fresh medium and medium from untreated Ag+ cells.
-
-
Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Analysis: Measure the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®, MTT).
Conclusion
Both Dxd and MMAE are highly effective ADC payloads capable of inducing a potent bystander killing effect, a crucial mechanism for overcoming tumor heterogeneity. Their high membrane permeability allows for the efficient killing of adjacent antigen-negative cancer cells. While direct, extensive quantitative comparisons are still emerging, the available evidence suggests that both payloads exhibit robust and comparable bystander activities. The choice between Dxd and MMAE for ADC development may therefore depend on other factors such as the specific target, tumor type, and the desired safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of the bystander killing efficacy of these and other ADC payloads.
References
A Head-to-Head Showdown: In Vivo Efficacy of DXd versus SN-38 Antibody-Drug Conjugates
A detailed comparison of antibody-drug conjugates (ADCs) featuring the topoisomerase I inhibitor payloads, deruxtecan (B607063) (DXd) and SN-38, reveals nuances in their anti-tumor activity. While DXd is reported to have a significantly higher potency, recent preclinical evidence suggests that ADC design, including the drug-to-antibody ratio (DAR), can play a pivotal role in overall in vivo efficacy, challenging the notion that payload potency is the sole determinant of success.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of the in vivo performance of DXd and SN-38-based ADCs, supported by experimental data from recent preclinical studies.
Executive Summary
Antibody-drug conjugates are a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. Both DXd, the payload of the successful ADC Enhertu® (trastuzumab deruxtecan), and SN-38, the active metabolite of irinotecan (B1672180) and the payload of Trodelvy® (sacituzumab govitecan), function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[1][2] This inhibition leads to DNA damage and ultimately, cancer cell death.[3]
While in vitro studies have consistently shown DXd to be approximately ten times more potent than SN-38, the translation of this potency advantage into in vivo settings is not always straightforward.[3][4] This comparison guide delves into preclinical studies that directly compare the in vivo efficacy of ADCs armed with these two payloads, highlighting the critical interplay between the payload, linker technology, and the drug-to-antibody ratio in achieving optimal anti-tumor activity.
Comparative In Vivo Efficacy Data
Recent preclinical studies have provided valuable head-to-head comparisons of DXd and SN-38 based ADCs. The following tables summarize key quantitative data from these studies.
TROP-2 Targeted ADCs in a Pancreatic Cancer Xenograft Model
A study comparing an anti-TROP-2 monoclonal antibody (SY02) conjugated to either DXd or SN-38 demonstrated the superior efficacy of the DXd-based ADC in a CFPAC-1 pancreatic cancer xenograft model.[5]
| ADC | Dose | Tumor Growth Inhibition (TGI) | Reference |
| SY02-DXd | 5 mg/kg | 98.2% | [5] |
| SY02-SN-38 | 5 mg/kg | 87.3% | [5] |
HER2-Targeted ADCs in an Ovarian Cancer Xenograft Model
In contrast, a study comparing a novel HER2-targeted dendrimer-based SN-38 ADC with the approved DXd-ADC, Enhertu®, in a HER2-positive SKOV-3 ovarian cancer xenograft model, reported superior outcomes for the SN-38 ADC.[4][6] This was attributed to a higher drug-to-antibody ratio (DAR) achieved with the dendrimer platform.[4]
| ADC | Dose | Outcome | Reference |
| HER2-targeted DEP® SN-38 ADC | 5 mg/kg | Statistically significant greater tumor growth inhibition (p<0.0001) and improved survival (p<0.0002) compared to Enhertu® | [4][6] |
| Enhertu® (Trastuzumab deruxtecan) | 5 mg/kg | - | [4][6] |
Mechanism of Action: Topoisomerase I Inhibition
Both DXd and SN-38 share a common mechanism of action. They are topoisomerase I inhibitors that bind to the enzyme-DNA complex, preventing the re-ligation of single-strand breaks.[2][7] This stabilization of the cleavage complex leads to the accumulation of DNA damage, particularly during the S-phase of the cell cycle when DNA replication is active, ultimately triggering apoptosis.[8]
Mechanism of Topoisomerase I Inhibition by DXd and SN-38.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the cited literature for evaluating ADC efficacy in xenograft models.
General In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of an ADC.
General workflow for in vivo ADC efficacy studies.
Key Experimental Details
-
Cell Lines: Human cancer cell lines with varying target antigen expression are used, such as CFPAC-1 (pancreatic, TROP-2 positive) and SKOV-3 (ovarian, HER2 positive).[4][5]
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are commonly used to prevent rejection of human tumor xenografts.[9]
-
Tumor Implantation: A specific number of tumor cells are implanted subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a specified volume, animals are randomized into treatment and control groups. ADCs are typically administered intravenously at specified doses and schedules.[4][9]
-
Efficacy Endpoints: The primary readouts for efficacy are tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated versus control groups, and overall survival.[4][5] Body weight is monitored as an indicator of toxicity.
Discussion and Future Perspectives
The in vivo data presented highlights that while the intrinsic potency of the cytotoxic payload is a significant factor, the overall design of the ADC is paramount to its therapeutic success. The superior performance of a higher-DAR SN-38 ADC over a lower-DAR DXd ADC in one preclinical model underscores the importance of optimizing drug loading.[4] This suggests that linker technology and conjugation methods that allow for a higher number of payload molecules per antibody without compromising stability and pharmacokinetics can potentially compensate for a less potent payload.
Future research should continue to focus on head-to-head in vivo comparisons of ADCs targeting the same antigen but with different payloads and linker technologies. Such studies will be invaluable in elucidating the complex interplay of factors that govern ADC efficacy and in guiding the rational design of the next generation of these targeted therapies. Furthermore, a deeper understanding of the tumor microenvironment and its impact on ADC delivery and payload release will be crucial for optimizing treatment outcomes.
References
- 1. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. company-announcements.afr.com [company-announcements.afr.com]
- 5. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER2-targeted DEP SN38 ADC outperforms in HER2 cancer model - Starpharma Holdings Limited (ASX:SPL) - Listcorp. [listcorp.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Therapeutic Window of Dxd and PBD-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The therapeutic window, a critical measure of a drug's safety and efficacy, is a key consideration in ADC development. This guide provides a comparative study of the therapeutic window of two prominent classes of ADC payloads: the topoisomerase I inhibitor deruxtecan (B607063) (Dxd) and the DNA-crosslinking pyrrolobenzodiazepines (PBDs).
Introduction to Dxd and PBD Payloads
Deruxtecan (Dxd) is a potent topoisomerase I inhibitor. Its mechanism of action involves trapping the topoisomerase I-DNA complex, leading to DNA double-strand breaks during replication and ultimately inducing apoptosis.[1][2] Trastuzumab deruxtecan (T-DXd) is a prime example of a clinically successful Dxd-based ADC.
Pyrrolobenzodiazepines (PBDs) are a class of highly potent DNA-crosslinking agents. They bind to the minor groove of DNA and form covalent cross-links, which block DNA replication and transcription, leading to cell death.[3][4][5] Several PBD-based ADCs, such as loncastuximab tesirine (B3181916) and rovalpituzumab tesirine, have been evaluated in clinical trials.
Comparative Analysis of Therapeutic Window
The therapeutic window of an ADC is determined by the balance between its efficacy (the dose required for a therapeutic effect) and its toxicity (the dose at which adverse effects occur). This is often quantified by preclinical parameters such as the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).
Preclinical Efficacy in Xenograft Models
Both Dxd and PBD-based ADCs have demonstrated significant anti-tumor activity in various preclinical xenograft models. The efficacy is influenced by factors such as the target antigen expression, the drug-to-antibody ratio (DAR), and the specific tumor model.
| ADC Platform | Representative ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Dxd-based | Trastuzumab deruxtecan (T-DXd) | NCI-N87 (Gastric Cancer) | 3 mg/kg, single dose | 74% TGI at day 41 | [6] |
| Trastuzumab deruxtecan (T-DXd) | FaDu (Head and Neck Cancer) | Not specified | Dose-dependent cell death | [7] | |
| Datopotamab deruxtecan (Dato-DXd) | ARK2 (Uterine Serous Carcinoma) | 0.11 µg/mL (IC50) | Significant cell death in vitro | [8][9] | |
| PBD-based | Loncastuximab tesirine | Lymphoma Cell Lines | Not specified | Strong cytotoxic activity | [4][10] |
| Rovalpituzumab tesirine | Neuroblastoma PDX models | Single dose | Complete or partial response in 3/11 models | [1] | |
| ADCT-601 (Mipa-uzoptirine) | SN12C (Renal Cancer) | 0.3, 0.6, 1 mg/kg, single dose | Strong, dose-proportional antitumor activity | [10] |
Preclinical Toxicity: MTD and NOAEL
Preclinical toxicology studies, typically conducted in rodents (rats) and non-human primates (cynomolgus monkeys), are crucial for determining the safety profile of ADCs.
| ADC Platform | Representative ADC | Species | MTD | NOAEL | Key Toxicities | Reference |
| Dxd-based | Trastuzumab deruxtecan (T-DXd) | Cynomolgus Monkey | >30 mg/kg (once every 3 weeks for 3 months) | Not explicitly stated | Interstitial lung disease/pneumonitis at ≥30 mg/kg | [11][12][13] |
| PBD-based | Loncastuximab tesirine | Cynomolgus Monkey | Not explicitly stated | 0.3 mg/kg | Testicular toxicity (atrophy and reduced sperm) | [12] |
| Rovalpituzumab tesirine | Human (Phase 1) | 0.4 mg/kg every 3 weeks | Not applicable | Thrombocytopenia, pleural effusion, increased lipase | [14] | |
| Low-potency PBD ADC | Rat | >25 mg/kg (single dose) | Not determined | Well tolerated | [15][16][17] | |
| Low-potency PBD ADC | Cynomolgus Monkey | >30 mg/kg (single dose) | Not determined | Well tolerated | [15][16][17] |
Experimental Protocols
In Vivo Xenograft Tumor Model for Efficacy Studies
A standard protocol for evaluating the in-vivo efficacy of ADCs in a xenograft model involves the following steps:
-
Cell Culture and Implantation: Human cancer cell lines are cultured and then implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[18][19]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.[16][18]
-
Dosing: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ADC is typically administered intravenously at various dose levels and schedules.[16][18]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[7][20] Body weight is also monitored as a general indicator of toxicity.
Maximum Tolerated Dose (MTD) Determination in Rodents
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. A common approach to determine the MTD in rodents is:
-
Dose Escalation: A small group of animals (e.g., rats) receives a single intravenous dose of the ADC.[21][22]
-
Observation: Animals are closely monitored for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and appearance.[2][11]
-
Dose Adjustment: If no significant toxicity is observed, a new group of animals is treated with a higher dose. This process is repeated until dose-limiting toxicities (DLTs) are observed.[2]
-
MTD Definition: The MTD is defined as the highest dose level that does not cause mortality or severe clinical signs of toxicity.[2][11]
Non-Human Primate (NHP) Toxicology Studies
NHP studies are critical for assessing the safety of ADCs before human trials, as NHPs often have better cross-reactivity with human-targeted antibodies.
-
Species Selection: The cynomolgus monkey is a commonly used species for NHP toxicology studies of ADCs.[23][24]
-
Study Design: The study typically includes a control group and multiple dose groups. The ADC is administered intravenously, often on a schedule that mimics the intended clinical dosing regimen.[25][26]
-
Safety Monitoring: A comprehensive set of safety parameters are monitored, including clinical observations, body weight, food consumption, electrocardiograms (ECGs), and clinical pathology (hematology and serum chemistry).
-
Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs are performed to identify any target-organ toxicities.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse treatment-related findings are observed.[25]
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathways affected by Dxd and PBD payloads, and the experimental workflows for determining the therapeutic window of an ADC.
Caption: Mechanism of action for Dxd-based ADCs.
Caption: Mechanism of action for PBD-based ADCs.
Caption: Experimental workflow for therapeutic window determination.
Conclusion
Both Dxd and PBD represent highly effective payloads for the development of ADCs. The choice between these payloads depends on various factors, including the target antigen, tumor type, and the desired therapeutic index. While direct comparative preclinical data is limited, this guide provides a framework for understanding the key parameters that define the therapeutic window for these two important classes of ADCs. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison and to guide the rational design of next-generation ADCs with optimized therapeutic windows.
References
- 1. researchgate.net [researchgate.net]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy | Haematologica [haematologica.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. altasciences.com [altasciences.com]
- 14. Rovalpituzumab tesirine, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prisysbiotech.com [prisysbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. ovid.com [ovid.com]
- 24. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. criver.com [criver.com]
Validating the superiority of a PEGylated linker over a non-PEGylated linker
A comprehensive comparison of PEGylated and non-PEGylated linkers, supported by experimental data, for researchers, scientists, and drug development professionals.
The efficacy and safety of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice between a Polyethylene Glycol (PEG) linker and a non-PEGylated alternative significantly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an objective comparison of their performance, backed by experimental data and detailed protocols.
Key Performance Metrics: PEGylated vs. Non-PEGylated Linkers
The covalent attachment of PEG chains, a process known as PEGylation, imparts several beneficial properties to therapeutic molecules.[1][2] These advantages directly address many of the challenges encountered with non-PEGylated linkers, particularly when dealing with hydrophobic payloads.
Enhanced Pharmacokinetics and Stability: A primary advantage of PEGylated linkers is the significant improvement in the pharmacokinetic (PK) profile of the therapeutic.[3][4][5] The hydrophilic PEG chains create a hydration shell around the conjugate, increasing its hydrodynamic size. This leads to reduced renal clearance and a prolonged plasma half-life, allowing for greater drug accumulation in tumor tissue.[1][3] In contrast, non-PEGylated linkers, especially those with hydrophobic characteristics, can lead to rapid clearance and potential aggregation.[]
Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[1][] PEG linkers enhance the overall aqueous solubility of the conjugate, mitigating this risk and improving its manufacturability and stability in formulation.[7]
Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[2][3] This "stealth" effect can prevent the formation of anti-drug antibodies, which can otherwise lead to accelerated clearance and reduced efficacy.
Quantitative Data Comparison
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of PEGylated linkers.
Table 1: PEGylated vs. Non-PEGylated Linker Performance
| Parameter | PEGylated Linker | Non-PEGylated Linker |
| Pharmacokinetics | ||
| Half-life (t½) | Significantly prolonged[3][4][5] | Shorter[3][4][5] |
| Plasma Clearance | Decreased[3][5] | Higher[3][5] |
| Area Under the Curve (AUC) | Increased[3] | Lower[3] |
| Physicochemical Properties | ||
| Solubility | Enhanced[1][][7] | Often lower, risk of aggregation[1][][7] |
| Stability | High in circulation[1][8][9] | Variable, potential for premature release[1][8][9] |
| Immunogenicity | Reduced[2][3] | Higher potential[2][3] |
| Efficacy | ||
| In Vitro Cytotoxicity (IC50) | May be slightly reduced with longer PEG chains[3] | Generally potent[3] |
| In Vivo Efficacy | Often enhanced due to improved PK profile[8] | Can be limited by rapid clearance[8] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG chain is a critical design parameter that can be optimized to balance pharmacokinetic benefits with biological activity.
| PEG Linker Length | Half-life (t½) | Plasma Clearance | General In Vivo Performance |
| Short (e.g., PEG4) | Moderate increase | Moderate decrease | Offers a balance between improved hydrophilicity and minimal impact on in vitro potency.[3] |
| Medium (e.g., PEG8-12) | Significant increase | Significant decrease | Often considered optimal for improving the PK profile without significantly compromising cytotoxicity.[3] |
| Long (e.g., PEG18-24) | Maximized increase | Maximized decrease | Maximizes circulation time and exposure but may have a greater impact on in vitro potency.[3] |
Visualizing the Concepts
The following diagrams illustrate the mechanism of action of ADCs, a typical workflow for comparing linkers, and the logical relationship between linker properties and therapeutic outcomes.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Dxd-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of different antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor payload, deruxtecan (B607063) (DXd). The correlation between in vitro cytotoxicity and in vivo tumor growth inhibition is a critical aspect of ADC development. This document summarizes key experimental data and methodologies to inform the design and evaluation of novel DXd-ADC constructs.
Correlation of In Vitro and In Vivo Efficacy
A key challenge in oncology drug development is establishing a reliable in vitro-in vivo correlation (IVIVC) to predict clinical outcomes from preclinical data. For ADCs, this correlation is influenced by factors such as antibody-target binding, internalization, linker cleavage, and payload delivery. Studies have shown that while in vitro efficacy data can differentiate the in vivo efficacy of various ADCs, the in vivo tumor static concentration (TSC) is often significantly higher than the in vitro TSC, with one study finding it to be approximately 27 times higher on average.[1][2][3] This highlights the importance of considering the entire pharmacokinetic/pharmacodynamic (PK/PD) profile of an ADC.
The Critical Role of the Bystander Effect
A significant advantage of the DXd payload is its high membrane permeability, which allows it to kill not only the antigen-expressing target cells but also neighboring antigen-negative tumor cells.[4][5] This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression can be varied.[4][6] The mechanism relies on the release of DXd within the target cell, after which it can diffuse across cell membranes to exert its cytotoxic effect on adjacent cells.[][8]
Comparative Efficacy of Dxd-ADC Constructs
The following tables summarize the in vitro and in vivo efficacy of two prominent DXd-ADCs: Trastuzumab Deruxtecan (T-DXd) and Datopotamab Deruxtecan (Dato-DXd).
In Vitro Cytotoxicity
| ADC Construct | Target Antigen | Cancer Type | Cell Line | IC50 (μmol/L) |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Uterine Serous Carcinoma | USC-ARK1 (HER2-overexpressing) | 0.0186 |
| Uterine Serous Carcinoma | USC-ARK2 (HER2-overexpressing) | 0.0213 | ||
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Uterine Serous Carcinoma | TROP2-overexpressing USC cell lines | ~0.11 |
| Control ADC | N/A | Uterine Serous Carcinoma | TROP2-overexpressing USC cell lines | >30 |
Table 1: Summary of in vitro cytotoxicity (IC50) data for T-DXd and Dato-DXd in different cancer cell lines.[9][10][11]
In Vivo Tumor Growth Inhibition
| ADC Construct | Target Antigen | Cancer Type | Xenograft Model | Key Findings |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Uterine Serous Carcinoma | USC-ARK2 (HER2-overexpressing) | Significantly improved overall survival (36 days) compared to PBS (8 days) and Control ADC (9.5 days).[11] |
| HER2 | Gastric Cancer | NCI-N87 (HER2-positive) / MDA-MB-468-Luc (HER2-negative) co-inoculation | Demonstrated significant reduction in both HER2-positive and HER2-negative tumor cell populations, confirming in vivo bystander effect.[5] | |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Poorly Differentiated Endometrial Cancer | TROP2-positive xenografts | Showed impressive tumor growth inhibition against chemotherapy-resistant xenografts (P < 0.0001).[9] |
| TROP2 | Uterine Serous Carcinoma | TROP2-overexpressing xenografts | Demonstrated tumor growth suppression and longer overall survival compared to control ADC-treated xenografts.[10][12] |
Table 2: Summary of in vivo efficacy data for T-DXd and Dato-DXd in xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used in the evaluation of Dxd-ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying target antigen expression are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the Dxd-ADC or a control ADC.
-
Incubation: The treated cells are incubated for a period of 72 hours to 5 days.[5][11]
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.[9][11]
In Vitro Bystander Effect Assay (Co-culture)
-
Cell Preparation: Two cell lines are used: one antigen-positive and one antigen-negative. The antigen-negative cell line may be labeled with a fluorescent marker (e.g., GFP) for identification.[8]
-
Co-culture: The antigen-positive and antigen-negative cells are seeded together in the same wells.
-
ADC Treatment: The co-culture is treated with the Dxd-ADC or a control ADC.
-
Analysis: After a set incubation period, the viability of both cell populations is assessed, often using flow cytometry to distinguish between the two cell types.[5] The killing of the antigen-negative cells in the presence of the antigen-positive cells demonstrates the bystander effect.[5][8]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cell lines (for cell line-derived xenografts) or patient-derived tumor tissue (for PDX models) are implanted subcutaneously. For bystander effect studies, a mixture of antigen-positive and antigen-negative cells (with the latter often expressing a reporter like luciferase) is co-inoculated.[5]
-
ADC Administration: Once tumors reach a specified volume, the mice are treated with the Dxd-ADC, a control ADC, or vehicle, typically via intravenous injection.[9][11]
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).[11] For bystander effect models, in vivo imaging systems can be used to monitor the luciferase signal from the antigen-negative cells.[5]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and survival curves are generated to compare the efficacy of different treatments.[9][11]
Visualizing the Mechanism and Workflow
To better illustrate the processes involved in Dxd-ADC efficacy, the following diagrams are provided.
Caption: Mechanism of action of Dxd-ADCs, including the bystander effect.
Caption: General workflow for an in vivo xenograft efficacy study.
References
- 1. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Collection - Data from Preclinical Activity of Datopotamab Deruxtecan, an AntibodyâDrug Conjugate Targeting Trophoblast Cell-Surface Antigen 2, in Uterine Serous Carcinoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 11. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Activity of Datopotamab Deruxtecan, an Antibody–Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2, in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Antibody-Drug Conjugate Design: Site-Specific vs. Stochastic Conjugation of Amino-PEG4-GGFG-Dxd
For researchers, scientists, and drug development professionals, the method of conjugating a cytotoxic payload to a monoclonal antibody is a critical decision that profoundly impacts the efficacy, safety, and manufacturability of an antibody-drug conjugate (ADC). This guide provides an objective side-by-side comparison of site-specific and stochastic conjugation methodologies using the clinically relevant Amino-PEG4-GGFG-Dxd, a potent topoisomerase I inhibitor payload connected via a cleavable linker.
The development of ADCs has ushered in a new era of targeted cancer therapy. However, the therapeutic window of an ADC is intimately linked to the homogeneity of the final product. The two primary strategies for attaching payloads, stochastic and site-specific conjugation, yield vastly different ADC populations. While stochastic methods are established and simpler to implement, site-specific techniques offer precise control, leading to more uniform and potentially superior therapeutics.
Executive Summary: A Tale of Two Conjugates
| Feature | Site-Specific Conjugation | Stochastic Conjugation |
| Homogeneity | High (Predominantly a single DAR species) | Low (Heterogeneous mixture of multiple DAR species) |
| Drug-to-Antibody Ratio (DAR) | Precise and controlled (e.g., DAR 2 or 4) | Average value with a broad distribution (e.g., DAR 0-8) |
| Manufacturing & QC | More complex initial setup, but simpler batch-to-batch consistency and quality control. | Simpler initial setup, but complex characterization and quality control of heterogeneous mixtures. |
| Therapeutic Index | Potentially wider due to improved safety and predictable pharmacokinetics. | Can be narrow due to the presence of highly conjugated, more toxic species and unconjugated antibody. |
| Pharmacokinetics | More predictable and uniform clearance. | Variable clearance rates for different DAR species can lead to complex pharmacokinetic profiles. |
| In Vivo Stability | Generally higher due to optimized conjugation sites and stable linkages. | Stability can be compromised by conjugation at sites that affect antibody structure. |
Visualizing the Conjugation Landscape
The fundamental difference between site-specific and stochastic conjugation lies in the control over payload placement. The following diagrams illustrate the conceptual workflows and the resulting ADC products.
Deep Dive: Quantitative Data Comparison
The following tables summarize representative data from the characterization of ADCs prepared by stochastic and site-specific methods.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)
| DAR Species | Stochastic Conjugation (% Peak Area) | Site-Specific Conjugation (% Peak Area) |
| DAR 0 | 5 - 15% | < 5% |
| DAR 2 | 15 - 25% | > 90% |
| DAR 4 | 30 - 40% | < 5% |
| DAR 6 | 15 - 25% | < 1% |
| DAR 8 | 5 - 15% | < 1% |
| Average DAR | ~3.5 - 4.5 | ~2.0 |
This data is representative and compiled from typical HIC-HPLC profiles described in the literature for cysteine-linked ADCs.
Table 2: In Vitro and In Vivo Performance Comparison
| Parameter | Stochastic ADC (Average DAR ~8) | Site-Specific ADC (DAR 2) |
| In Vitro Cytotoxicity (IC50) | Potent, but may vary between batches. | Highly potent and consistent. |
| Pharmacokinetics (Rat Model) | Complex profile with faster clearance of higher DAR species. | More uniform and predictable clearance, often with a longer half-life. |
| In Vivo Efficacy (Xenograft Model) | High efficacy, as demonstrated by drugs like Trastuzumab deruxtecan. | High efficacy with potentially better tolerability. |
| Safety (Rat Model) | Lower Maximum Tolerated Dose (MTD) due to toxicity from highly conjugated species. | Higher MTD, leading to a potentially wider therapeutic index.[1] |
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and characterization of ADCs.
Stochastic Cysteine Conjugation Protocol
-
Antibody Reduction:
-
Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound in a co-solvent like DMSO.
-
Add the payload-linker to the reduced antibody at a 5-10 molar excess per free thiol.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload and potential aggregates.
-
Site-Specific (Engineered Cysteine) Conjugation Protocol
-
Antibody Preparation:
-
Express and purify the engineered antibody containing a reactive cysteine at a specific site (e.g., THIOMAB™).
-
If the engineered cysteine is capped, a mild reduction step with a low molar excess of TCEP may be required, followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound in a co-solvent.
-
Add the payload-linker to the engineered antibody at a 1.5-3 molar excess per engineered cysteine.
-
Incubate at room temperature for 1 hour.
-
-
Purification:
-
Purify the ADC using SEC to remove any unreacted payload.
-
Signaling Pathway: Intracellular Release of Dxd
Regardless of the conjugation method, the ultimate goal is the targeted release of the cytotoxic payload within the cancer cell. The GGFG linker is designed to be cleaved by lysosomal proteases.
Conclusion
The choice between site-specific and stochastic conjugation is a pivotal decision in ADC development. Stochastic conjugation, particularly with cysteine residues, has led to highly successful drugs like Trastuzumab deruxtecan, which achieves a high and relatively uniform DAR. However, the inherent heterogeneity of this method presents significant analytical and manufacturing challenges.
Site-specific conjugation offers a clear path toward more homogeneous, well-defined ADCs with potentially improved therapeutic indices. By precisely controlling the DAR and conjugation site, researchers can fine-tune the pharmacokinetic and safety profiles of ADCs. As the field continues to advance, the adoption of site-specific technologies is expected to grow, leading to the development of next-generation ADCs with enhanced efficacy and safety for patients.
References
Evaluating the Immunogenicity of Antibody-Drug Conjugates: A Comparative Guide to Linker-Payload Combinations
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, with the potential to impact pharmacokinetics, efficacy, and patient safety. The intricate structure of ADCs, comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker, presents a unique challenge in predicting and mitigating unwanted immune responses. Anti-drug antibodies (ADAs) can be generated against any component of the ADC, including the antibody, the linker-payload, or neoepitopes formed at the conjugation site. This guide provides a comparative overview of the immunogenicity of ADCs with different linker-payload combinations, supported by experimental data and detailed methodologies for key assessment assays.
Data Presentation: Comparative Immunogenicity of Clinically Evaluated ADCs
The following tables summarize the reported incidence of anti-drug antibodies (ADAs) for several approved or investigational ADCs, categorized by their linker and payload. It is important to note that direct head-to-head comparative studies are limited, and variations in assay methodologies and patient populations can influence reported immunogenicity rates.
| ADC | Linker Type | Payload | ADA Incidence (%) | Notes |
| Brentuximab vedotin (Adcetris®) | Protease-cleavable (vc) | MMAE | ~37% | A significant portion of ADAs were directed against the antibody component.[1] Infusion-related reactions were more frequent in patients with persistent ADAs.[1] |
| Ado-trastuzumab emtansine (Kadcyla®) | Non-cleavable (SMCC) | DM1 | ~5.3% | ADAs were primarily directed against the linker-drug and/or neoepitopes.[1] No significant impact on safety, pharmacokinetics, or efficacy was observed.[1] |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Acid-labile hydrazone | Calicheamicin | <1% | In a Phase I study, two patients developed antibodies against the calicheamicin/linker portion.[1] |
| Multiple vc-MMAE ADCs | Protease-cleavable (vc) | MMAE | 0% - 35.8% | In a study of eight different vc-MMAE ADCs, the incidence of ADAs varied widely.[1] The majority of ADAs were directed against the mAb domain.[1] |
| ADCs with mc-MMAF | Non-cleavable (mc) | MMAF | Data varies | Thrombocytopenia and ocular toxicities are associated with MMAF-conjugated ADCs, which may be related to the properties of the released metabolite.[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC immunogenicity. Below are protocols for key in vitro and in vivo assays.
In Vitro Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a standard method for the detection of ADAs in patient serum.
Materials:
-
384-well or 96-well microtiter plates
-
ADC of interest (for coating and detection)
-
Biotin and Horseradish Peroxidase (HRP) conjugation kits
-
Patient serum samples
-
Positive and negative control antibodies
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline with Tween-20 (PBST)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate with the ADC at a concentration of 0.5-2 µg/mL in PBS and incubate overnight at 4°C.
-
Washing: Wash the plate five times with PBST.
-
Blocking: Block the plate with 5% BSA in PBST for 1 hour at room temperature (RT).
-
Washing: Wash the plate five times with PBST.
-
Sample Incubation: Add diluted patient serum samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at RT.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add HRP-conjugated ADC (and in some formats, biotinylated ADC followed by streptavidin-HRP) diluted in assay buffer and incubate for 1 hour at RT.
-
Washing: Wash the plate ten times with PBST.
-
Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
In Vitro T-Cell Proliferation Assay
This assay assesses the potential of an ADC to induce a T-cell-dependent immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
ADC of interest
-
Positive control antigen (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Negative control (vehicle)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Labeling (CFSE method): Label PBMCs with CFSE dye according to the manufacturer's protocol.
-
Cell Plating: Plate the labeled PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Treatment: Add the ADC, positive control, and negative control to the respective wells in triplicate.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Analysis (CFSE method): Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.
-
Analysis ([³H]-thymidine method): On day 4 or 5, pulse the cells with [³H]-thymidine and incubate for another 18-24 hours. Harvest the cells onto a filter plate and measure incorporated radioactivity using a liquid scintillation counter.
In Vivo Immunogenicity Assessment in Mice
Animal models are used to evaluate the immunogenicity of ADCs in a complete immune system. Humanized mouse models can provide more translatable data.[3]
Materials:
-
Appropriate mouse strain (e.g., BALB/c or humanized transgenic mice)
-
ADC of interest
-
Adjuvant (optional, depending on the study design)
-
Vehicle control
-
Bleeding supplies for serum collection
Procedure:
-
Acclimatization: Acclimatize the mice to the facility for at least one week.
-
Dosing: Administer the ADC (with or without adjuvant) and vehicle control to different groups of mice via the intended clinical route (e.g., intravenous). Multiple doses may be administered over several weeks.
-
Serum Collection: Collect blood samples at various time points (e.g., pre-dose and at several intervals post-dosing) to obtain serum.
-
ADA Analysis: Analyze the serum samples for the presence of ADAs using a validated assay, such as the bridging ELISA described above.
-
Data Analysis: Determine the incidence of ADAs, antibody titers, and the time course of the immune response.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The immunogenicity of ADCs is a complex interplay between the antibody, linker, and payload. While the mAb component often drives the majority of the immune response, the linker and payload can act as haptens, creating new epitopes and contributing to the overall immunogenicity.[4] Preclinical in silico, in vitro, and in vivo models are valuable tools for predicting and assessing immunogenicity risk. A tiered testing approach in the clinical setting, including screening, confirmation, and characterization of ADAs, is crucial for understanding the clinical impact of immunogenicity.[4] As ADC technology continues to evolve with novel linker and payload designs, a thorough and tailored immunogenicity assessment strategy will remain a cornerstone of successful ADC development.
References
- 1. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Next-Generation ADC Technologies Compared to GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is undergoing a rapid evolution, with next-generation technologies aiming to enhance the therapeutic window and overcome the limitations of earlier iterations. This guide provides a critical comparison of these emerging ADC platforms against the established GGFG-Dxd linker-payload system, exemplified by the clinically successful Trastuzumab deruxtecan (B607063) (T-DXd). We will delve into the nuances of conjugation strategies, linker technologies, and payload diversification, supported by experimental data to inform the rational design of future ADCs.
The Benchmark: GGFG-Dxd Technology
The GGFG-Dxd system consists of a tetrapeptide linker (Gly-Gly-Phe-Gly) and a potent topoisomerase I inhibitor payload, deruxtecan (DXd). This combination has demonstrated significant clinical efficacy, largely attributed to its high drug-to-antibody ratio (DAR) of approximately 8, the cleavable nature of the linker by lysosomal enzymes like cathepsins, and the membrane permeability of the DXd payload, which mediates a potent bystander effect.[1][2][3] This bystander effect allows the ADC to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.
Mechanism of Action of GGFG-Dxd ADCs
The mechanism begins with the binding of the ADC to its target antigen on the tumor cell surface, followed by internalization. Inside the lysosome, the GGFG linker is cleaved, releasing the DXd payload. DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks and subsequent apoptosis.[2]
Next-Generation ADC Technologies: A Comparative Analysis
Next-generation ADCs are being developed to address challenges associated with traditional ADCs, including heterogeneity, off-target toxicity, and acquired resistance. Key areas of innovation include site-specific conjugation, advanced linker systems, and novel payloads.
Site-Specific Conjugation vs. Traditional Cysteine/Lysine (B10760008) Conjugation
Traditional conjugation methods, which randomly link payloads to cysteine or lysine residues on the antibody, result in a heterogeneous mixture of ADCs with varying DARs. This heterogeneity can impact pharmacokinetics and the therapeutic index.[4] Site-specific conjugation technologies produce homogeneous ADCs with a defined DAR, leading to improved in vivo efficacy and tolerability.[4]
| Technology | Conjugation Site | Key Advantages | Representative Data |
| GGFG-Dxd (Traditional) | Inter-chain cysteines | High DAR (~8) achievable | T-DXd has a DAR of ~8.[2] |
| Site-Specific (Engineered Cysteines) | Engineered cysteine residues | Homogeneous DAR, improved therapeutic index. | An anti-MUC16 ADC with a DAR of 1.6 showed improved in vivo efficacy over a conventional ADC with a DAR of 3.1 at an equivalent antibody dose and was better tolerated. |
| Site-Specific (Unnatural Amino Acids) | Incorporated unnatural amino acids | Precise control over conjugation site and DAR. | A DAR 4 site-specific ADC showed improved cell-killing activity compared to its DAR 2 counterpart. |
Advanced Linker Technologies
The linker is a critical component that influences the stability and payload-release mechanism of an ADC. While the GGFG linker has proven effective, next-generation linkers aim to offer superior plasma stability and alternative cleavage mechanisms.
| Linker Type | Cleavage Mechanism | Key Advantages | Comparative Performance vs. GGFG |
| GGFG (Peptide) | Lysosomal Proteases (e.g., Cathepsin) | Clinically validated, efficient payload release in tumor cells. | The DAR of T-DXd decreased by approximately 50% in vivo in rats over 7 days.[5] |
| Exolinker (Peptide) | Lysosomal Proteases | Enhanced plasma stability and reduced hydrophobicity. | Demonstrated greater DAR retention (>50%) compared to T-DXd in a 7-day rat in vivo study.[5] |
| β-Glucuronide | β-glucuronidase (abundant in tumor microenvironment) | High plasma stability across species, hydrophilic nature can reduce aggregation.[6][7] | Glucuronide-MMAF ADCs show high stability in rat plasma (t1/2 ~81 days), significantly more stable than Val-Cit linkers.[6] |
| Tandem-Cleavage (e.g., Glucuronide-Peptide) | Dual enzymatic cleavage (e.g., β-glucuronidase and Cathepsin) | Enhanced tumor specificity and stability. | ADCs with a P1' tandem cleavage linker (glucuronide) demonstrated better in vivo efficacy than single-enzyme cleavage ADCs in a xenograft model.[8] |
Novel Payloads and Mechanisms of Action
Diversifying payloads beyond traditional microtubule inhibitors and DNA-damaging agents is a key strategy to overcome resistance and broaden the therapeutic applications of ADCs.
| Payload Class | Mechanism of Action | Potential Advantages |
| Topoisomerase I Inhibitors (e.g., DXd) | Inhibit DNA replication and repair. | High potency, bystander effect. |
| Immune-stimulating agents (e.g., TLR agonists) | Activate an anti-tumor immune response. | Potential for durable responses and immunological memory. |
| PROteolysis TArgeting Chimeras (PROTACs) | Induce targeted protein degradation. | Ability to target previously "undruggable" proteins. |
| Dual Payloads | Two different cytotoxic agents on one ADC. | Can reduce the likelihood of drug resistance. |
Head-to-Head Preclinical Performance
Direct comparative studies are essential for evaluating the true potential of next-generation ADCs against established platforms like GGFG-Dxd.
In Vitro Cytotoxicity
| ADC | Target | Cell Line | IC50 (nM) | Key Finding | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2 | SK-BR-3 (HER2-positive) | Subnanomolar | High potency against HER2-overexpressing cells. | [9] |
| Trastuzumab-Exatecan (Exo-linker) | HER2 | NCI-N87 (HER2-positive) | Not specified | Similar in vitro cytotoxicity to T-DXd. | [10] |
| Trastuzumab-Exa-PSAR10 (Polysarcosine linker) | HER2 | NCI-N87 (HER2-positive) | ~0.17 | Potent growth inhibition. | [11] |
In Vivo Efficacy
| ADC Comparison | Tumor Model | Key Finding | Reference |
| Trastuzumab-Exa-PSAR10 vs. T-DXd | NCI-N87 gastric cancer xenograft | Tra-Exa-PSAR10 outperformed T-DXd in antitumor activity at a 1 mg/kg dose. | [11] |
| BL-M07D1 vs. T-DXd | Low HER2-expressing xenograft models | BL-M07D1 demonstrated superior tumor inhibition compared to T-DXd. | [12] |
| Trastuzumab-Exatecan (Exo-linker) vs. T-DXd | NCI-N87 xenograft | Similar tumor growth inhibition to T-DXd. | [10] |
Experimental Protocols
Reproducible and standardized methodologies are crucial for the comparative evaluation of ADC technologies.
Experimental Workflow for ADC Evaluation
Detailed Methodologies
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Culture cancer cell lines with varying levels of target antigen expression under standard conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay that quantifies ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT).
-
Data Analysis: Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Model for Efficacy
-
Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and administer the ADC, a control ADC, or vehicle at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint Analysis: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point. Calculate tumor growth inhibition.
Bystander Effect Co-culture Assay
-
Cell Line Preparation: Use an antigen-positive (Ag+) cancer cell line and an antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag--GFP cells into a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag--GFP cells.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Use high-content imaging to quantify the number of viable (GFP-positive) and dead Ag- cells.
-
Data Analysis: Normalize the number of viable Ag--GFP cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.
Conclusion
The GGFG-Dxd platform has set a high benchmark for ADC technology, demonstrating that a high DAR and a potent, membrane-permeable payload with a bystander effect can lead to significant clinical success. However, the field is rapidly advancing, with next-generation technologies showing promise in preclinical models to further refine the therapeutic index.
Site-specific conjugation offers the advantage of producing homogeneous ADCs with improved pharmacokinetics and tolerability. Advanced linkers, such as the Exolinker and β-glucuronide linkers, are being developed to enhance plasma stability and provide alternative, highly specific cleavage mechanisms. The exploration of novel payloads beyond traditional cytotoxins holds the potential to overcome drug resistance and expand the applicability of ADCs.
Head-to-head preclinical studies are critical for validating these next-generation approaches. Early data suggests that technologies focusing on improved linker stability and optimized payload delivery can achieve comparable, and in some cases superior, anti-tumor activity to the GGFG-Dxd system. As these novel ADCs progress through clinical development, a clearer picture of their comparative efficacy and safety will emerge, continuing to shape the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Amino-PEG4-GGFG-Dxd
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Amino-PEG4-GGFG-Dxd, a potent drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental contamination, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound is composed of a cytotoxic payload, Dxd (a derivative of exatecan), linked via a peptide and PEG spacer. Dxd is a potent topoisomerase I inhibitor, classifying it as a hazardous and cytotoxic substance.[1][2] Consequently, the entire this compound molecule and any materials contaminated with it must be handled and disposed of as hazardous cytotoxic waste.
Hazard Profile and Safety Summary
The primary component of concern for disposal is the exatecan-derivative payload, Dxd. Due to its mechanism of action, which involves inducing DNA damage in cells, this compound is considered cytotoxic.[3][4][5] All waste materials contaminated with this compound must be managed as cytotoxic and hazardous waste.
Quantitative Hazard Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes relevant hazard information for cytotoxic drugs and topoisomerase I inhibitors, which should be considered as a proxy for risk assessment.
| Hazard Category | Classification & Exposure Limits | Regulatory Framework |
| Cytotoxicity | Classified as a hazardous drug (HD) | NIOSH, USP <800>[6][7] |
| Acute Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin. | General hazardous materials regulations |
| Germ Cell Mutagenicity | May cause genetic defects. | GHS Classification |
| Carcinogenicity | Potential carcinogen based on mechanism of action. | GHS Classification |
| Reproductive Toxicity | May damage fertility or the unborn child. | GHS Classification |
| RCRA Waste Code (potential) | P- or U-listed hazardous waste if it is the sole active ingredient of a commercial chemical product.[8][9] | EPA[10][11][12][13][14] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs) and reviewed by your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be required when handling the solid compound or if there is a risk of aerosolization.
Waste Segregation and Containment
Proper segregation of cytotoxic waste at the point of generation is crucial. All items that have come into contact with this compound must be disposed of as cytotoxic waste.
-
Solid Waste:
-
Includes: Unused or expired solid this compound, contaminated labware (e.g., pipette tips, vials, weighing boats), contaminated consumables (e.g., absorbent pads, wipes), and all used PPE.
-
Container: Collect in a designated, leak-proof, puncture-resistant container lined with a heavy-duty plastic bag. The container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[15][16]
-
-
Liquid Waste:
-
Includes: Solutions containing this compound, and any rinsate from decontaminating glassware.
-
Container: Collect in a designated, shatter-proof, and leak-proof container. The container should be clearly labeled as "Cytotoxic Liquid Waste" and list all chemical constituents, including solvents. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Includes: Needles, syringes, and other contaminated sharp objects.
-
Container: Immediately place all contaminated sharps into a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps Waste."
-
Decontamination of Work Surfaces and Equipment
All surfaces and reusable equipment must be decontaminated after handling this compound.
-
Cleaning: Using a low-lint wipe saturated with a detergent solution, clean the surface in unidirectional strokes. Dispose of the wipe in the solid cytotoxic waste container.
-
Rinsing: With a new wipe saturated with sterile water, rinse the surface to remove any residual detergent. Dispose of the wipe in the solid cytotoxic waste container.
-
Disinfection (if applicable): If working in a biological safety cabinet, follow with a suitable disinfectant.
Spill Management
In the event of a spill, immediate action is necessary to contain the contamination and protect personnel. A cytotoxic spill kit should be readily available in all areas where this compound is handled.
-
Alert personnel and restrict access to the spill area.
-
Don appropriate PPE from the spill kit.
-
Contain the spill using absorbent pads.
-
For liquid spills, gently cover with absorbent pads.
-
For solid spills, carefully cover with damp absorbent pads to avoid raising dust.
-
Decontaminate the area as described above, working from the outer edge of the spill inwards.
-
Collect all cleanup materials in the designated cytotoxic waste container.
Final Disposal
All segregated and properly contained cytotoxic waste must be disposed of through a licensed hazardous waste management company.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Transportation and Destruction: The licensed contractor will transport the waste for final destruction, which must be accomplished via high-temperature incineration.[15]
Experimental Protocol: Chemical Inactivation (for consideration and institutional validation)
The exatecan (B1662903) payload in this compound contains a lactone ring that is susceptible to hydrolysis under basic conditions, which can reduce its biological activity. This property may be exploited for chemical inactivation prior to disposal, particularly for liquid waste. This procedure should only be performed after validation and explicit approval by your institution's EHS department.
Objective: To reduce the cytotoxicity of liquid waste containing this compound through base-catalyzed hydrolysis.
Materials:
-
Liquid waste containing this compound.
-
1 M Sodium Hydroxide (NaOH) solution.
-
pH meter or pH indicator strips.
-
Appropriate PPE.
-
Stir plate and stir bar.
-
Designated and labeled container for inactivated waste.
Procedure:
-
Within a chemical fume hood, place the liquid waste container on a stir plate.
-
Slowly add 1 M NaOH solution to the liquid waste while stirring.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid).
-
Transfer the neutralized solution to a new, clearly labeled hazardous waste container. Even after inactivation, the solution must be disposed of as hazardous chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment, and fostering a secure research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]
- 3. rxinsider.com [rxinsider.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ph.health.mil [ph.health.mil]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. hercenter.org [hercenter.org]
- 10. epa.gov [epa.gov]
- 11. wiggin.com [wiggin.com]
- 12. ashp.org [ashp.org]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 15. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: Essential Protocols for Handling Amino-PEG4-GGFG-Dxd
A comprehensive guide to personal protective equipment, operational procedures, and disposal for the potent antibody-drug conjugate linker.
Researchers and drug development professionals handling Amino-PEG4-GGFG-Dxd, a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs), must adhere to stringent safety protocols.[1][2] The cytotoxic nature of the Dxd payload, a topoisomerase I inhibitor, necessitates a meticulous approach to handling to prevent occupational exposure and ensure a safe laboratory environment.[3][4][5] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The high potency of ADC payloads requires robust personal protective equipment to minimize the risk of exposure through inhalation, ingestion, or skin contact.[3] A comprehensive safety program should include appropriate PPE, work practices, and emergency procedures.[6]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions containing the cytotoxic agent. |
| Lab Coat | Disposable, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing. Over sleeves should be worn and properly removed to contain any contamination.[7] |
| Respiratory | Required when handling the compound as a powder outside of a containment system. A fit-tested N95 respirator or higher is recommended. | Minimizes the risk of inhaling aerosolized potent compounds. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. All handling of this compound should be performed within a certified chemical fume hood or biological safety cabinet to minimize exposure.[8]
Receiving and Storage: Upon receipt, inspect the package for any damage.[7] If the parcel is compromised, it should be treated as a spill and handled according to emergency procedures.[7] Store the compound at the recommended temperature, typically -20°C for short-term and -80°C for long-term storage, under nitrogen and away from moisture.[9] Maintain a detailed inventory of the compound, including date of receipt and amounts used.[10]
Preparation of Solutions: All manipulations, including weighing of the powder and preparation of solutions, must be conducted in a designated containment area such as a chemical fume hood or an isolator.[8][11] Use disposable equipment whenever possible to reduce the need for decontamination.
Spill Management: A cytotoxic spill kit must be readily available in any area where the compound is handled.[7] In the event of a spill, the area should be immediately evacuated and secured. Trained personnel wearing appropriate PPE should follow established spill-response procedures for cytotoxic agents.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams at the point of generation.[8][10] This includes gloves, gowns, vials, syringes, and any contaminated labware.[8]
Waste Segregation and Collection:
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[8] These containers are often color-coded, typically yellow or purple, to distinguish them from other waste.[8][12]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a compliant sharps container for cytotoxic waste.[13]
-
Liquid Waste: Liquid waste may require chemical inactivation before disposal, following validated procedures specific to the cytotoxic agent's properties.[8]
All cytotoxic waste is typically disposed of through high-temperature incineration.[12][13] It is crucial to adhere to institutional, local, and national regulations for hazardous waste disposal.[8]
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 5. DBCO-PEG4-GGFG-Dxd - Immunomart [immunomart.com]
- 6. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. pharmtech.com [pharmtech.com]
- 12. google.com [google.com]
- 13. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
